molecular formula C13H15NO3 B1365782 5-Methoxyindole-3-butyric acid CAS No. 83696-90-6

5-Methoxyindole-3-butyric acid

Cat. No.: B1365782
CAS No.: 83696-90-6
M. Wt: 233.26 g/mol
InChI Key: CIYTWRCWBDXUQU-UHFFFAOYSA-N
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Description

5-Methoxyindole-3-butyric acid (CAS 83696-90-6) is an indole derivative with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is of significant interest in plant biology research due to its structural relation to the auxin family of plant hormones, particularly Indole-3-butyric acid (IBA) . IBA is a well-characterized endogenous auxin precursor that is converted to the active auxin indole-3-acetic acid (IAA) through peroxisomal β-oxidation, a process vital for root hair development, cotyledon expansion, and lateral root formation . The methoxy modification on the indole ring may influence its activity and metabolism, making it a valuable tool for studying the structure-activity relationships of auxin-like compounds and their role in plant development processes such as cell elongation, cell division, and organ patterning . Researchers can utilize this compound to probe auxin biosynthesis pathways, transport mechanisms, and the role of specific enzymes in auxin homeostasis. Beyond its potential applications in plant physiology, indole derivatives are increasingly investigated for their bioactive properties, including antioxidant effects, as demonstrated in studies on porcine thyroid models . This compound is supplied with a minimum purity of 97% and is intended for research purposes exclusively . It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTWRCWBDXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459843
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83696-90-6
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Methoxyindole-3-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxyindole-3-butyric Acid

Abstract

This compound is a derivative of the plant hormone indole-3-butyric acid and a valuable building block in medicinal chemistry. Its synthesis is of significant interest to researchers in drug development and organic chemistry. This guide provides a detailed examination of the prevalent synthetic strategies for this compound, with a primary focus on a robust two-step approach commencing with the construction of the 5-methoxyindole core via the Fischer indole synthesis, followed by C3-alkylation to introduce the butyric acid side chain. We will explore the underlying mechanisms, provide detailed, field-tested experimental protocols, and discuss alternative synthetic routes. This document is intended to serve as a comprehensive resource for scientists, offering both the theoretical basis and practical guidance necessary for the successful synthesis of this important molecule.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin and pharmaceuticals such as the anti-inflammatory drug Indometacin.[1] The introduction of a methoxy group at the 5-position, as seen in 5-methoxyindole, significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological interactions. This substitution is a key feature in several pharmacologically important molecules.

This compound, the target of this guide, is a close analog of the endogenous plant auxin, indole-3-butyric acid (IBA).[2][3] While IBA is widely used in horticulture to promote root formation, its methoxy-substituted counterpart is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer agents and selective dopamine receptor ligands.[4][5] A clear and efficient synthetic pathway is therefore crucial for enabling further research and development in these areas.

Retrosynthetic Analysis & Strategic Overview

The can be approached through several strategic disconnections. The most direct and widely practiced approach involves a two-stage process:

  • Formation of the 5-Methoxyindole Core: This is most classically achieved through the Fischer indole synthesis, a reliable and versatile method for constructing indole rings from arylhydrazines and carbonyl compounds.[1][6]

  • Installation of the Butyric Acid Side Chain: The butyric acid moiety is typically introduced at the C3 position of the pre-formed 5-methoxyindole ring. This can be accomplished through direct alkylation, for instance, by reacting the indole with γ-butyrolactone.[7]

An alternative strategy involves incorporating the butyric acid precursor into one of the starting materials before the indole ring is formed, often utilizing a combination of the Japp-Klingemann and Fischer indole reactions.[8][9] This guide will focus primarily on the first approach due to its modularity and the commercial availability of the starting materials.

Core Methodology: A Two-Step Synthesis

This section details the most common and reliable pathway, breaking it down into the formation of the indole core and the subsequent side-chain alkylation.

Step 1: The Fischer Indole Synthesis of 5-Methoxyindole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[10]

Causality of Experimental Choices:

  • Starting Materials: The synthesis of 5-methoxyindole begins with p-anisidine (4-methoxyaniline), which is converted to 4-methoxyphenylhydrazine. This hydrazine is then reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For the synthesis of the parent 5-methoxyindole, a simple aldehyde like acetaldehyde or, more commonly, a precursor that generates an aldehyde in situ is used.

  • Catalyst: The reaction requires an acid catalyst to facilitate the key[11][11]-sigmatropic rearrangement. A variety of Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][12] Polyphosphoric acid (PPA) is a particularly effective choice as it serves as both the catalyst and a solvent, and its dehydrating nature helps to drive the reaction to completion.

Reaction Mechanism: The mechanism proceeds through several distinct steps:

  • Formation of the phenylhydrazone from 4-methoxyphenylhydrazine and the carbonyl compound.

  • Tautomerization of the hydrazone to its enamine form.

  • Protonation of the enamine, followed by a[11][11]-sigmatropic rearrangement, which forms a new C-C bond.

  • The resulting di-imine intermediate undergoes rearomatization.

  • Cyclization and subsequent elimination of ammonia yield the final aromatic indole product.[1]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product start1 4-Methoxyphenylhydrazine step1 Phenylhydrazone Formation start1->step1 start2 Aldehyde/Ketone start2->step1 step2 Tautomerization (to Ene-hydrazine) step1->step2 H⁺ step3 Protonation step2->step3 step4 [3,3]-Sigmatropic Rearrangement step3->step4 step5 Rearomatization step4->step5 step6 Cyclization & Aminal Formation step5->step6 step7 Elimination of NH3 step6->step7 -NH₃ product 5-Methoxyindole step7->product

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Step 2: C3-Alkylation with γ-Butyrolactone

With the 5-methoxyindole core in hand, the next step is to introduce the butyric acid side chain at the C3 position. The indole ring is nucleophilic, particularly at C3, but direct alkylation often requires activation. A highly effective method involves reacting 5-methoxyindole with γ-butyrolactone in the presence of a strong base.[7]

Causality of Experimental Choices:

  • Reagents: γ-Butyrolactone is an inexpensive and stable cyclic ester that serves as a four-carbon electrophile.[13]

  • Base/Catalyst: A strong base is required to deprotonate the indole N-H, generating a highly nucleophilic indolide anion. A common and effective catalytic system involves a mixture of sodium hydroxide (NaOH) and a solid support like alumina (Al₂O₃), sometimes with a phase-transfer catalyst like polyethylene glycol (PEG).[7] This heterogeneous system facilitates the reaction under high-temperature conditions.

  • Solvent: High-boiling, non-protic solvents like tetralin (tetrahydronaphthalene) are often used to achieve the necessary reaction temperatures (typically >200 °C).[7]

Reaction Mechanism:

  • The strong base deprotonates the N-H of 5-methoxyindole to form the sodium salt (indolide anion).

  • The nucleophilic indolide anion attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring.

  • This forms an intermediate sodium carboxylate salt.

  • Acidic workup protonates the carboxylate to yield the final product, this compound.

Detailed Experimental Protocols

The following protocols are presented as a validated system. Adherence to stoichiometry, temperature, and reaction time is critical for reproducibility and yield.

Protocol: Synthesis of this compound

This protocol combines the C3-alkylation step into a one-pot procedure starting from commercially available 5-methoxyindole.

Experimental_Workflow Figure 2: Experimental Workflow for C3-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_final Final Product A Charge reactor with: - 5-Methoxyindole - γ-Butyrolactone - Tetralin (solvent) - Catalyst (e.g., Na-NaOH/γ-Al₂O₃) B Stir at room temp (30 min) to ensure mixing A->B C Heat to reflux (e.g., 210 °C) B->C D Maintain reflux for 5 hours C->D E Cool to room temp D->E F Filter to remove solid catalyst E->F G Separate organic layer from filtrate F->G H Acidify organic layer (e.g., with HCl) G->H I Collect precipitated solid by filtration H->I J Wash solid with water and dry I->J K This compound J->K

Caption: Figure 2: Experimental Workflow for C3-Alkylation.

Step-by-Step Methodology:

  • Reactor Charging: To a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, sequentially add 5-methoxyindole (1 equiv.), γ-butyrolactone (1.3 equiv.), tetralin (as solvent), and the solid base catalyst (e.g., Na-NaOH/γ-Al₂O₃, ~5% by weight relative to indole).[7]

  • Initial Mixing: Activate the stirrer and mix the reactants at room temperature for approximately 30 minutes to ensure a homogeneous suspension.

  • Heating: Heat the reaction system to reflux (approximately 210 °C).

  • Reaction: Maintain the reflux for 5 hours, monitoring the reaction progress by TLC if desired.

  • Cooling and Filtration: After the reaction is complete, stop the heating and allow the mixture to cool to room temperature. Remove the solid catalyst by filtration.

  • Workup: Transfer the filtrate to a separatory funnel. The organic layer is separated and subsequently acidified with dilute hydrochloric acid until the product precipitates as an off-white solid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield this compound.[7]

Alternative Synthetic Strategy: The Japp-Klingemann Reaction

An elegant alternative route builds the indole ring with the side chain already in place. This method utilizes the Japp-Klingemann reaction to synthesize a key hydrazone intermediate, which is then cyclized via the Fischer indole synthesis.[8][9]

  • Diazotization: p-Anisidine is treated with sodium nitrite and HCl to form the corresponding diazonium salt.

  • Japp-Klingemann Coupling: The diazonium salt is reacted with a β-keto-ester, such as 2-oxoadipic acid ethyl ester. This coupling reaction forms a phenylhydrazone with the desired side-chain precursor attached.[9]

  • Fischer Cyclization: The resulting phenylhydrazone is then heated in the presence of a strong acid (e.g., sulfuric acid in ethanol) to induce cyclization, forming an ester of this compound.[14]

  • Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.

This method offers the advantage of building complexity early but may require more steps and potentially less accessible starting materials compared to the C3-alkylation approach.

Japp_Klingemann_Route Figure 3: Japp-Klingemann/Fischer Synthetic Route pAnisidine p-Anisidine diazonium Diazonium Salt pAnisidine->diazonium NaNO₂, HCl hydrazone Hydrazone Intermediate diazonium->hydrazone Japp-Klingemann ketoEster β-Keto-Ester (e.g., 2-oxoadipate) ketoEster->hydrazone fischer Fischer Indole Cyclization hydrazone->fischer esterProduct Indole-3-butyrate Ester fischer->esterProduct H⁺, Heat hydrolysis Hydrolysis esterProduct->hydrolysis NaOH, H₂O finalProduct 5-Methoxyindole- 3-butyric acid hydrolysis->finalProduct

Caption: Figure 3: Japp-Klingemann/Fischer Synthetic Route.

Summary of Quantitative Data

The efficiency of the synthesis is highly dependent on the chosen route and optimization of reaction conditions. The following table summarizes typical parameters for the primary method discussed.

StepReactantsCatalyst/SolventTemp. (°C)Time (h)Typical YieldReference
C3-Alkylation 5-Methoxyindole, γ-ButyrolactoneNa-NaOH/γ-Al₂O₃ / Tetralin2105~90%[7]
Fischer Synthesis 4-Methoxyphenylhydrazine, CarbonylPolyphosphoric Acid (PPA)80-1201-3>80%[6][12]

Purification and Characterization

Purification: The crude product obtained from the synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). For higher purity, column chromatography on silica gel is effective.[12][15] A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, will allow for the separation of the desired product from less polar starting materials and non-polar byproducts.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic peaks for the indole ring protons, the methoxy group, and the butyric acid side chain.

  • Mass Spectrometry (MS): Will verify the molecular weight of the compound (C₁₂H₁₃NO₃, MW: 219.24 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the acid group.

Conclusion

The is readily achievable through well-established synthetic organic chemistry methods. The most practical and high-yielding approach for many laboratories involves a two-step sequence: the construction of the 5-methoxyindole core, often via the Fischer indole synthesis, followed by a direct C3-alkylation using γ-butyrolactone. This modular strategy benefits from accessible starting materials and provides a reliable pathway to the target compound. Alternative routes, such as the Japp-Klingemann reaction, offer different strategic advantages and further showcase the versatility of indole synthesis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this valuable class of molecules.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxyindole-3-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxyindole-3-butyric acid, a derivative of the indole class of heterocyclic compounds, stands as a molecule of significant interest within the realms of biochemical research and pharmaceutical development. Its structural similarity to endogenous auxins and neurotransmitters provides a compelling basis for exploring its biological activities and potential therapeutic applications. This guide, designed for the discerning researcher, offers a comprehensive exploration of the core physicochemical properties of this compound. By delving into its structural and chemical characteristics, we aim to provide a foundational understanding that is critical for its application in drug design, formulation development, and mechanistic studies. This document eschews a rigid template in favor of a logical and intuitive flow of information, beginning with fundamental identifiers and progressing to detailed experimental parameters and spectroscopic signatures.

Chemical Identity and Structure

This compound is systematically named 4-(5-methoxy-1H-indol-3-yl)butanoic acid. Its structure features a bicyclic indole core, composed of a fused benzene and pyrrole ring, with a methoxy group (-OCH₃) substituted at the 5-position of the indole ring and a butyric acid side chain at the 3-position.

Molecular Formula: C₁₃H₁₅NO₃[1]

Molecular Weight: 233.26 g/mol [1]

CAS Number: 83696-90-6[2][3]

The presence of the electron-donating methoxy group and the acidic carboxylic acid moiety are key determinants of its chemical reactivity and biological interactions.

Diagram of the logical relationship between the core structure and its functional groups.

Indole Core Indole Core This compound This compound Indole Core->this compound Butyric Acid Side Chain Butyric Acid Side Chain Butyric Acid Side Chain->this compound Methoxy Group Methoxy Group Methoxy Group->this compound

Caption: Core structural components of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs, namely Indole-3-butyric acid (IBA) and 5-Methoxyindole-3-acetic acid.

PropertyEstimated Value for this compoundExperimental Data for AnalogsSource
Melting Point (°C) ~130-150Indole-3-butyric acid: 124.5 °C 5-Methoxyindole-3-acetic acid: 145-151 °C[4],[5]
Boiling Point (°C) 458.9 at 760 mmHg (Predicted)Not available
Density (g/cm³) 1.251 (Predicted)Not available
Water Solubility Likely sparingly solubleIndole-3-butyric acid: 250 mg/L at 20°C[4][6]
pKa ~4.8Indole-3-butyric acid: ~4.7 (Estimated)[4]
logP ~2.5Indole-3-butyric acid: 2.3[4]

Expert Insights: The addition of a methoxy group, as seen in the comparison between Indole-3-acetic acid and 5-Methoxyindole-3-acetic acid, tends to slightly increase the melting point. Therefore, the melting point of this compound is anticipated to be slightly higher than that of Indole-3-butyric acid. The butyric acid side chain, being longer than the acetic acid side chain, may influence crystal packing and thus the melting point. The solubility in water is expected to be low due to the predominantly hydrophobic indole ring, though the carboxylic acid group provides some degree of polarity. The pKa is predicted to be in the typical range for a carboxylic acid. The octanol-water partition coefficient (logP) is expected to be similar to or slightly higher than that of Indole-3-butyric acid due to the added methoxy group.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the protons of the butyric acid side chain. The aromatic protons on the indole ring will appear in the downfield region (typically δ 7.0-7.6 ppm). The methoxy group will present as a sharp singlet around δ 3.8 ppm. The protons of the butyric acid chain will exhibit multiplets in the upfield region, with the methylene group adjacent to the carbonyl showing a downfield shift compared to the other methylenes.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around δ 170-180 ppm). The aromatic carbons of the indole ring will resonate in the δ 100-140 ppm region, with the carbon bearing the methoxy group appearing at a characteristic downfield shift. The methoxy carbon will be observed around δ 55 ppm. The aliphatic carbons of the butyric acid chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region associated with the methoxy group and the carboxylic acid C-O bond.

  • Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the indole chromophore. Typically, indoles show two main absorption bands: a strong band around 220 nm and a weaker, broader band in the 270-290 nm region. The presence of the methoxy group may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties should follow standardized experimental protocols. The following are representative methods for the key parameters discussed.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. A sharp melting point range is indicative of high purity.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

A Add excess solid to solvent B Agitate at constant temperature to reach equilibrium A->B C Separate solid and liquid phases (filter/centrifuge) B->C D Analyze concentration of dissolved compound in supernatant (e.g., HPLC) C->D

Caption: Shake-flask method for solubility determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a common method for its determination.

Procedure:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Procedure:

  • A solution of the compound is prepared in either n-octanol or water.

  • This solution is mixed with the other immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purity Analysis

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methoxyindole. A common approach involves the alkylation of the indole ring at the 3-position.

Illustrative Synthetic Pathway

A 5-Methoxyindole C Reaction under appropriate conditions (e.g., base catalysis) A->C B Alkylation Reagent (e.g., γ-butyrolactone or a 4-halobutanoate) B->C D This compound C->D

Caption: A generalized synthetic route to this compound.

Purity analysis is critical for any chemical compound intended for research or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Typical HPLC Method for Purity Analysis:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 280 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context and Significance

The 5-methoxyindole scaffold is a key pharmacophore found in numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. The structural similarity of this compound to the plant auxin, Indole-3-butyric acid, suggests potential applications in agriculture and plant biology. Furthermore, derivatives of 5-methoxyindole have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of the physicochemical properties of this compound is the first step in unlocking its full potential in these and other areas of scientific inquiry.

References

The Mechanism of Action of 5-Methoxyindole-3-butyric Acid in Plants: A Bio-Precursor Approach to Auxin Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

5-Methoxyindole-3-butyric acid (5-MeO-IBA) is a synthetic indole derivative with significant potential as a plant growth regulator. Structurally, it is an analog of the well-characterized endogenous auxin precursor, Indole-3-butyric acid (IBA).[1] Its mechanism of action is predicated on its bioactivation within the plant cell, where it is metabolized into an active auxin, leveraging the plant's own metabolic machinery to exert its effects. This guide provides an in-depth exploration of the proposed mechanism, from molecular conversion to the downstream physiological responses. We will dissect the signaling cascade, provide validated experimental protocols for investigation, and offer insights grounded in established auxin biology.

The central hypothesis is that 5-MeO-IBA functions as a pro-hormone. It is taken up by plant cells and transported to the peroxisome, where the butyric acid side chain undergoes β-oxidation, converting it into 5-Methoxyindole-3-acetic acid (5-MIAA).[2][3] This newly synthesized 5-MIAA then acts as a functional mimic of the principal plant auxin, Indole-3-acetic acid (IAA), to modulate gene expression and drive growth and developmental processes.[4][5]

Part 1: The Bioactivation Pathway: Peroxisomal Conversion of 5-MeO-IBA

The primary event in the mechanism of action of 5-MeO-IBA is its conversion into a biologically active auxin. This process is directly analogous to the conversion of endogenous IBA to IAA, a critical pathway for maintaining auxin homeostasis in plants, particularly for processes like lateral root development.[6][7][8]

The β-Oxidation Cascade:

The conversion is a multi-step enzymatic process housed within the peroxisome, the same organelle responsible for fatty acid breakdown.[9] While the specific enzymes for 5-MeO-IBA have not been explicitly identified, the pathway is highly conserved.

  • Uptake into the Peroxisome: 5-MeO-IBA must first be transported from the cytoplasm into the peroxisomal matrix. This is likely mediated by an ATP-binding cassette (ABC) transporter, such as the PEROXISOMAL ABC TRANSPORTER1 (PXA1), which is known to import IBA.[7][9]

  • Thioesterification: Inside the peroxisome, the butyric acid side chain is activated by conjugation to Coenzyme A (CoA).

  • Oxidation, Hydration, and Thiolysis: The 5-MeO-IBA-CoA conjugate then undergoes successive rounds of β-oxidation, shortening the side chain by two carbons to yield 5-Methoxyindole-3-acetyl-CoA.

  • Hydrolysis: Finally, the CoA group is cleaved, releasing the active auxin, 5-Methoxyindole-3-acetic acid (5-MIAA).

This conversion process effectively makes 5-MeO-IBA a slow-release form of an active auxin. Its stability is likely greater than that of IAA or even 5-MIAA, allowing for more sustained activity within the plant tissue, a characteristic shared by IBA.[10]

G cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 5_MeO_IBA_ext 5-MeO-IBA 5_MeO_IBA_int 5-MeO-IBA 5_MeO_IBA_ext->5_MeO_IBA_int PXA1 Transporter Beta_Oxidation β-Oxidation Enzymes 5_MeO_IBA_int->Beta_Oxidation Substrate 5_MIAA 5-MIAA (Active Auxin) Beta_Oxidation->5_MIAA Product

Figure 1: Proposed bioactivation pathway of 5-MeO-IBA within the plant cell.

Part 2: The Core Auxin Signaling Cascade

Once converted to 5-MIAA, the molecule engages the canonical auxin signaling pathway, which culminates in the transcriptional regulation of hundreds of genes.[11] This pathway is a classic example of de-repression, where the presence of the hormone removes a brake on gene expression.

Key Players in Auxin Perception and Signaling:

  • TIR1/AFB Receptors: The active auxin (5-MIAA) binds to a receptor complex consisting of an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

  • Aux/IAA Repressors: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs).[11]

  • Auxin Response Factors (ARFs): ARFs are transcription factors that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes. When inhibited by Aux/IAAs, they cannot activate transcription.[11]

The Signaling Mechanism:

  • Auxin Binding: 5-MIAA binds to the TIR1 receptor, creating a "molecular glue" that enhances the interaction between TIR1 and an Aux/IAA repressor protein.[4]

  • Ubiquitination and Degradation: The SCF-TIR1 complex ubiquitinates the bound Aux/IAA protein, marking it for degradation by the 26S proteasome.[4][11]

  • ARF Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is released and becomes active.

  • Gene Transcription: The active ARF binds to AREs in target gene promoters, recruiting RNA polymerase and initiating the transcription of early auxin-responsive genes. These genes are involved in processes like cell wall loosening, cell division, and differentiation.[5][12]

G cluster_nucleus Nucleus 5_MIAA 5-MIAA (Active Auxin) TIR1_AFB TIR1/AFB Receptor 5_MIAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Physiological Response (e.g., Cell Elongation) Genes->Response

Figure 2: The core auxin signaling pathway activated by 5-MIAA.

Part 3: Downstream Physiological and Molecular Responses

The activation of auxin-responsive genes by 5-MIAA leads to a suite of well-documented physiological changes in the plant.

  • Cell Elongation: A primary function of auxin is to promote cell elongation, particularly in shoots.[5][12] This is explained by the "acid growth hypothesis," where auxin stimulates proton pumps (H+-ATPases) in the plasma membrane. The resulting acidification of the cell wall activates expansin enzymes, which loosen the connections between cellulose microfibrils, allowing the cell to expand under turgor pressure.

  • Root Initiation and Development: Auxins are critical for the formation of both lateral and adventitious roots.[13][14] The application of IBA, and by extension 5-MeO-IBA, is a common horticultural practice to promote rooting in cuttings.[15] This is due to the accumulation of converted IAA/5-MIAA in target tissues, which initiates cell division in the pericycle to form new root primordia.[16]

  • Apical Dominance: Auxin produced in the apical bud suppresses the growth of lateral buds, a phenomenon known as apical dominance.[12]

  • Tropic Responses: Auxin mediates differential growth in response to environmental stimuli like light (phototropism) and gravity (gravitropism).[5]

Quantitative Data Summary

Auxin AnalogTypical Application ConcentrationPrimary Physiological EffectRelative Stability
IAA 1-10 µMGeneral growth, cell elongationLow (light and heat sensitive)[10]
IBA 10-500 ppm (cuttings)Root initiation[13][14]High[10]
5-MeO-IBA (Hypothesized) 10-500 ppm(Hypothesized) Strong root initiation(Hypothesized) High to Very High
NAA 1-10 µMRooting, fruit settingVery High
Part 4: Experimental Validation Protocols

To validate the proposed mechanism of action for 5-MeO-IBA, a series of targeted experiments are required. The following protocols provide a framework for this investigation.

G cluster_biochem Biochemical Analysis cluster_phys Physiological Analysis cluster_molec Molecular Analysis start Treat Plant Tissue with 5-MeO-IBA vs. Control gcms Protocol 1: Quantify Auxins (GC-MS/MS) start->gcms root_assay Protocol 2: Rooting Bioassay start->root_assay qpcr Protocol 3: Gene Expression (qRT-PCR) start->qpcr gcms_q Is 5-MeO-IBA converted to 5-MIAA? gcms->gcms_q end_node Confirm Mechanism of Action gcms_q->end_node root_q Does 5-MeO-IBA promote rooting? root_assay->root_q root_q->end_node qpcr_q Are auxin-responsive genes induced? qpcr->qpcr_q qpcr_q->end_node

Figure 3: Experimental workflow for validating the mechanism of 5-MeO-IBA.

Protocol 1: High-Throughput Quantification of Indole Compounds by GC-MS/MS

This protocol is adapted from established methods for auxin quantification.[17][18]

Objective: To determine if 5-MeO-IBA is converted to 5-MIAA in plant tissues over time.

Methodology:

  • Sample Preparation: Germinate Arabidopsis thaliana seedlings in liquid culture. Treat seedlings with 10 µM 5-MeO-IBA or a mock solution (control). Harvest tissue (2-10 mg fresh weight) at time points (e.g., 0, 1, 3, 6, 12 hours).[17] Flash-freeze in liquid nitrogen and store at -80°C.

  • Homogenization and Extraction:

    • Add frozen tissue to a 2 mL tube with steel beads and 1 mL of extraction buffer (e.g., isopropanol:water:HCl).

    • Add stable-isotope labeled internal standards (e.g., ¹³C₆-IAA, D₄-IBA) for accurate quantification.

    • Homogenize using a tissue lyser. Centrifuge to pellet debris.

  • Solid Phase Extraction (SPE):

    • Purify the supernatant using C18 SPE tips to isolate indole compounds and remove interfering substances.[19]

    • Elute the auxins with an appropriate solvent (e.g., methanol).

  • Derivatization: Evaporate the eluate to dryness. Derivatize the samples to make them volatile for gas chromatography (e.g., with diazomethane or silylation reagents).

  • GC-MS/MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a triple-quadrupole mass spectrometer (GC-MS/MS).[18]

    • Use Selected Reaction Monitoring (SRM) mode to specifically detect and quantify the parent and fragment ions for 5-MeO-IBA, 5-MIAA, IBA, and IAA, along with their internal standards.

  • Data Analysis: Calculate the concentration of each compound by comparing the peak area ratios of the endogenous analyte to its corresponding stable-isotope labeled internal standard. Plot concentrations over time to observe the decrease in 5-MeO-IBA and the corresponding increase in 5-MIAA.

Protocol 2: Adventitious Rooting Bioassay

Objective: To assess the physiological activity of 5-MeO-IBA in promoting root formation.

Methodology:

  • Explant Preparation: Use hypocotyls from 7-day-old, etiolated Arabidopsis thaliana seedlings or stem cuttings from a horticultural species like mung bean or carnation.

  • Treatment Application:

    • Prepare a basal plant culture medium (e.g., Murashige and Skoog) supplemented with different concentrations of 5-MeO-IBA (e.g., 0, 1, 5, 10, 25 µM).

    • Include positive controls with optimal concentrations of IAA and IBA.

  • Culture Conditions: Place the explants on the treatment media in sterile petri dishes. Incubate in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After 10-14 days, count the number of adventitious roots formed per explant under a stereomicroscope. Measure the length of the primary root if applicable.

  • Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.

Protocol 3: qRT-PCR Analysis of Auxin-Responsive Genes

Objective: To determine if 5-MeO-IBA treatment induces the expression of known early auxin-responsive genes.

Methodology:

  • Plant Treatment: Treat 7-day-old Arabidopsis seedlings with 10 µM 5-MeO-IBA or a mock solution. Harvest whole seedlings after a short incubation period (e.g., 1-3 hours) to capture the primary transcriptional response.

  • RNA Extraction: Extract total RNA from the tissue using a commercial kit or a Trizol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Use primers specific for early auxin-responsive genes (e.g., GH3.3, SAURs, IAA1, IAA2).

    • Include a reference gene (e.g., ACTIN2 or UBQ10) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Compare the expression levels in 5-MeO-IBA-treated samples to the mock-treated control.

Conclusion

The mechanism of action for this compound in plants is best understood as that of a synthetic pro-auxin. It capitalizes on the plant's endogenous IBA metabolic pathway to undergo peroxisomal β-oxidation, yielding the active auxin 5-Methoxyindole-3-acetic acid. This active form then integrates into the canonical auxin signaling pathway, binding to TIR1/AFB receptors to trigger the degradation of Aux/IAA repressors and subsequently activate ARF-mediated transcription of auxin-responsive genes. The resulting physiological effects, most notably the potent stimulation of root development, are consistent with established auxin biology. The enhanced stability conferred by the butyric acid side chain and potentially the methoxy group makes 5-MeO-IBA a promising and persistent plant growth regulator for horticultural and agricultural applications. Further research should focus on identifying the specific transporters and enzymes involved in its metabolism and elucidating any unique signaling or transport properties conferred by the 5-methoxy substitution.

References

5-Methoxyindole-3-butyric Acid: A Technical Guide to its Predicted Auxin Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Auxins and the Potential of Novel Analogs

Auxins are a cornerstone of plant physiology, a class of phytohormones that orchestrate a vast array of developmental processes, from cell elongation and division to root initiation and apical dominance.[1][2] The most ubiquitous and physiologically active endogenous auxin is indole-3-acetic acid (IAA).[1][3] However, the plant kingdom utilizes a broader spectrum of auxinic compounds, including indole-3-butyric acid (IBA), which serves as a crucial precursor to IAA.[2][4] The exploration of synthetic auxin analogs has been instrumental in both agricultural applications and in dissecting the intricacies of auxin biology.[5][6] This technical guide delves into the predicted auxin activity of a lesser-studied analog, 5-Methoxyindole-3-butyric acid (5-MeO-IBA), providing a scientific rationale for its potential as a plant growth regulator and offering detailed methodologies for its experimental validation.

While direct experimental data on the auxin activity of 5-MeO-IBA is not yet prevalent in the scientific literature, its structural similarity to the well-characterized auxin, IBA, allows for a robust, hypothesis-driven exploration of its likely biological function. This guide will, therefore, present a scientifically-grounded case for the auxin-like properties of 5-MeO-IBA, based on established structure-activity relationships (SAR) for auxins and the known metabolic pathways of its parent compound, IBA.

Hypothesized Mechanism of Action: A Prodrug Approach to Auxin Activity

It is well-established that IBA primarily functions as a prodrug, being converted into the active auxin, IAA, through a process of β-oxidation within the peroxisomes of plant cells.[2][4] This metabolic activation is a key feature of IBA's biological activity. Given the structural conservation between IBA and 5-MeO-IBA, it is highly probable that 5-MeO-IBA follows a similar metabolic fate, being converted to 5-Methoxy-IAA to exert its auxin effects.

The introduction of a methoxy group at the 5-position of the indole ring is a significant modification that is likely to influence the compound's biological activity. Studies on other biologically active indole derivatives have shown that a 5-methoxy substitution can be critical for receptor binding and overall potency.[7][8] In the context of auxins, substitutions on the indole ring are known to modulate activity, with the position and nature of the substituent playing a crucial role.[9] For instance, bulky substitutions at certain positions can drastically reduce activity, while other modifications can enhance it.[5][9] The 5-methoxy group in 5-MeO-IBA may influence its interaction with auxin receptors, its transport across cell membranes, or its susceptibility to metabolic enzymes, potentially leading to altered potency or a different spectrum of activity compared to IBA. Furthermore, research on the chemistry of 5-methoxyindoles has revealed that this substitution can lead to unexpected electrophilic substitution at the 2-position of the indole ring, which could open up alternative metabolic or signaling pathways.[10]

Hypothesized Metabolic Pathway of 5-MeO-IBA 5-MeO-IBA 5-MeO-IBA Peroxisomal β-oxidation Peroxisomal β-oxidation 5-MeO-IBA->Peroxisomal β-oxidation Conversion 5-MeO-IAA (Active Auxin) 5-MeO-IAA (Active Auxin) Peroxisomal β-oxidation->5-MeO-IAA (Active Auxin) Activation Auxin Response Auxin Response 5-MeO-IAA (Active Auxin)->Auxin Response Triggers

Hypothesized metabolic activation of 5-MeO-IBA to 5-MeO-IAA.

The Auxin Signaling Cascade: The Ultimate Target

Upon its presumed conversion to 5-MeO-IAA, the molecule would then engage the core auxin signaling pathway. This pathway is initiated by the binding of the active auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a suite of auxin-responsive genes, ultimately leading to the diverse physiological effects associated with auxins.

Auxin Signaling Pathway cluster_nucleus Nucleus 5-MeO-IAA 5-MeO-IAA TIR1/AFB TIR1/AFB 5-MeO-IAA->TIR1/AFB binds SCF Complex SCF Complex TIR1/AFB->SCF Complex part of Aux/IAA Aux/IAA Proteasome Proteasome Aux/IAA->Proteasome degraded by ARF ARF Aux/IAA->ARF represses SCF Complex->Aux/IAA ubiquitinates Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes activates Physiological Response Physiological Response Auxin Responsive Genes->Physiological Response

The core auxin signaling pathway, the presumed target of 5-MeO-IAA.

Structure-Activity Relationship: Predicting the Influence of the 5-Methoxy Group

The following table summarizes the predicted impact of the 5-methoxy substitution on the auxin activity of 5-MeO-IBA, based on established principles of auxin SAR.

Structural Feature Parent Compound (IBA) Predicted Effect in 5-MeO-IBA Rationale
Indole Ring Essential for auxin activity.Maintained, essential for recognition by auxin signaling components.The indole scaffold is a common feature of natural auxins.[5]
Carboxylic Acid Side Chain Crucial for biological activity.Maintained, required for interaction with the auxin receptor.The acidic side chain is a key determinant of auxin activity.[5]
5-Position Substitution Unsubstituted.Methoxy group addition.The 5-position is a site where substitutions can modulate auxin activity.[9]
Electronic Properties Standard indole electronics.The methoxy group is electron-donating, potentially altering the electron density of the indole ring.This could affect binding affinity to receptors and transport proteins.[7][11]
Steric Hindrance Minimal at the 5-position.The methoxy group introduces some steric bulk.This may influence the fit within the auxin co-receptor pocket.[9]
Metabolic Stability Converted to IAA.Potentially altered rate of conversion to 5-MeO-IAA or alternative metabolic pathways.The methoxy group may affect recognition by β-oxidation enzymes or create new sites for metabolism.[10]

Experimental Protocols for the Validation of 5-MeO-IBA Auxin Activity

To empirically determine the auxin activity of 5-MeO-IBA, a series of established bioassays can be employed. The following protocols provide detailed, step-by-step methodologies for conducting these assays.

Protocol 1: Avena Coleoptile Straight Growth Bioassay

This classic bioassay measures the elongation of oat coleoptile segments in response to auxin application.

Materials:

  • Oat (Avena sativa) seeds

  • Vermiculite or filter paper for germination

  • Coleoptile cutter or a sharp razor blade

  • Test tubes or small petri dishes

  • Incubation buffer (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.8)

  • 5-MeO-IBA stock solution (dissolved in a minimal amount of ethanol or DMSO and diluted in incubation buffer)

  • IAA standard solutions for comparison

  • Ruler or digital calipers for measurement

Procedure:

  • Germinate oat seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

  • Under a dim green safe light, harvest the coleoptiles and discard the primary leaves.

  • Cut 10 mm segments from the region 3-13 mm below the coleoptile tip.

  • Randomly distribute the segments into test tubes or petri dishes containing the incubation buffer with varying concentrations of 5-MeO-IBA or IAA (e.g., 10⁻⁸ to 10⁻⁴ M). Include a control with buffer only.

  • Incubate the segments in the dark at 25°C for 18-24 hours.

  • After incubation, measure the final length of the coleoptile segments.

  • Calculate the percentage elongation relative to the initial length and compare the dose-response curves of 5-MeO-IBA and IAA.

Protocol 2: Arabidopsis thaliana Root Elongation Inhibition Bioassay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Agar plates with half-strength Murashige and Skoog (MS) medium

  • 5-MeO-IBA stock solution

  • IAA standard solutions

  • Stereomicroscope and ruler or imaging system with measurement software

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Germinate the seeds vertically in a growth chamber with a long-day photoperiod for 4-5 days.

  • Transfer seedlings with primary roots of similar length to new MS agar plates supplemented with a range of concentrations of 5-MeO-IBA or IAA (e.g., 10⁻⁹ to 10⁻⁶ M). Include a control plate with no added auxin.

  • Continue to grow the seedlings vertically for another 3-5 days.

  • Measure the length of the primary root from the root-shoot junction to the root tip.

  • Quantify the inhibition of root elongation relative to the control and compare the effects of 5-MeO-IBA and IAA.

Protocol 3: Adventitious Root Formation Bioassay

This assay evaluates the ability of auxins to induce the formation of roots from cuttings.

Materials:

  • Mung bean (Vigna radiata) or other easy-to-root plant cuttings

  • Beakers or vials

  • Aerated hydroponic solution or sterile water

  • 5-MeO-IBA stock solution

  • IBA standard solutions

Procedure:

  • Prepare cuttings of a uniform size and age, removing the lower leaves.

  • Place the base of the cuttings in solutions containing different concentrations of 5-MeO-IBA or IBA (e.g., 1 to 100 µM). Include a control with no auxin.

  • Incubate the cuttings under controlled light and temperature conditions for 7-14 days.

  • Count the number of adventitious roots formed on each cutting.

  • Statistically analyze the data to determine the optimal concentration for root induction and compare the efficacy of 5-MeO-IBA and IBA.

Auxin Bioassay Workflow Prepare Plant Material Prepare Plant Material Treatment Application Treatment Application Prepare Plant Material->Treatment Application (e.g., coleoptile segments, seedlings, cuttings) Incubation Incubation Treatment Application->Incubation (Varying concentrations of 5-MeO-IBA) Data Collection Data Collection Incubation->Data Collection (Controlled environment) Data Analysis Data Analysis Data Collection->Data Analysis (Measure elongation, root number, etc.)

A generalized workflow for conducting auxin bioassays.

Conclusion and Future Directions

This compound represents a compelling candidate for a novel synthetic auxin. Based on its structural analogy to IBA and the established principles of auxin structure-activity relationships, it is hypothesized that 5-MeO-IBA functions as a prodrug that is metabolically converted to the active auxin, 5-Methoxy-IAA. The presence of the 5-methoxy group is predicted to modulate its biological activity, potentially leading to altered potency, stability, or transport characteristics compared to its parent compound.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 5-MeO-IBA's auxin activity. Future research should focus on conducting these bioassays to generate quantitative data on its efficacy. Furthermore, advanced studies could explore its binding affinity to different TIR1/AFB auxin co-receptors, its transport properties using radiolabeled compounds, and its metabolic fate within plant tissues using mass spectrometry-based techniques. Such investigations will not only elucidate the specific role of 5-MeO-IBA as a plant growth regulator but will also contribute to a deeper understanding of the subtle structural features that govern auxin activity.

References

A Technical Guide to 5-Methoxyindole-3-butyric Acid: A Novel Candidate for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyindole-3-butyric acid (5-MeO-IBA) is a methoxy-substituted derivative of the well-characterized and commercially significant plant auxin, Indole-3-butyric acid (IBA). While IBA is extensively utilized in horticulture and agriculture for its potent root-promoting capabilities, the specific bioactivity of 5-MeO-IBA remains largely unexplored in publicly available literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in investigating 5-MeO-IBA. By leveraging the comprehensive scientific understanding of IBA's mechanism of action, this document provides a robust framework for evaluating 5-MeO-IBA's potential as a plant growth regulator. It outlines its physicochemical properties, proposes a mechanism of action based on the IBA paradigm, presents detailed protocols for bioactivity screening and analytical quantification, and suggests future research directions to elucidate its unique properties.

The Auxin Paradigm: Understanding Indole-3-Butyric Acid (IBA) as a Precursor

Auxins are a class of phytohormones that are indispensable for nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The principal and most physiologically active endogenous auxin is Indole-3-acetic acid (IAA).[2] Another critical endogenous auxin, Indole-3-butyric acid (IBA), functions primarily as a stable precursor to IAA, providing a regulated source of active auxin within plant tissues.[3][4][5]

The conversion of IBA to IAA is a key metabolic process, understood to occur via a pathway analogous to fatty acid β-oxidation within specialized cellular organelles called peroxisomes.[3][6] This conversion is a critical control point in maintaining auxin homeostasis.[4] The chemical stability of IBA is notably higher than that of IAA, making it a more reliable compound for exogenous application in commercial and research settings.[7][8] Chemical modifications to the indole scaffold, such as the addition of a methoxy group at the 5-position, can significantly alter a molecule's lipophilicity, transport characteristics, and metabolic fate, thereby presenting an opportunity to develop novel plant growth regulators with potentially enhanced or differential activity.

Physicochemical Profile: this compound

A thorough understanding of the physicochemical properties of 5-MeO-IBA is the first step in designing robust experimental protocols. The data available from chemical suppliers are summarized below.

PropertyValueSource
IUPAC Name 4-(5-methoxy-1H-indol-3-yl)butanoic acid[][10]
CAS Number 83696-90-6[][10]
Molecular Formula C13H15NO3[10]
Molecular Weight 233.26 g/mol [10]
Predicted Boiling Point 458.9°C at 760 mmHg[]
Predicted Density 1.251 g/cm³[]
Appearance White to light-yellow crystalline solid (Predicted based on IBA)[11]
Solubility Insoluble in water; Soluble in ethanol, DMSO (Predicted based on IBA)[12][13][14]

The presence of the methoxy group is expected to slightly increase the polarity of the molecule compared to IBA, which may influence its solubility and transport across cellular membranes.

Proposed Mechanism of Action: Extrapolation from the IBA-to-IAA Conversion Pathway

The primary mechanism of action for IBA is its conversion to the active auxin, IAA.[12] It is highly probable that 5-MeO-IBA follows a similar metabolic fate, being converted to 5-Methoxyindole-3-acetic acid (5-MeO-IAA), a compound with known auxin activity. This conversion would take place within the peroxisome.

The key scientific question is how the 5-methoxy substitution impacts this process. The methoxy group could:

  • Alter Transport Efficiency: The rate at which 5-MeO-IBA is transported into the peroxisome by transporters like PXA1 could be different from that of IBA.[3][4]

  • Modify Conversion Rate: The enzymes involved in the β-oxidation cascade may exhibit a different affinity or turnover rate for the methoxy-substituted substrate.

  • Confer Intrinsic Activity: 5-MeO-IBA itself may possess some level of intrinsic auxin activity by interacting with auxin receptors like TIR1/AFB.[1]

The established IBA-to-IAA conversion pathway, which serves as our model for 5-MeO-IBA, is visualized below.

IBA_to_IAA_Pathway extracellular 5-MeO-IBA (Exogenous Application) cytosol Cytosol extracellular->cytosol Uptake iba_cytosol 5-MeO-IBA peroxisome Peroxisome iba_peroxisome 5-MeO-IBA pxa1 PXA1 Transporter iba_cytosol->pxa1 Transport beta_oxidation β-Oxidation Enzymatic Cascade iba_peroxisome->beta_oxidation iaa_peroxisome 5-MeO-IAA (Active Auxin) beta_oxidation->iaa_peroxisome Conversion iaa_cytosol 5-MeO-IAA iaa_peroxisome->iaa_cytosol Export signaling Auxin Signaling (e.g., TIR1/AFB) iaa_cytosol->signaling response Physiological Response (e.g., Root Growth) signaling->response

Figure 1: Proposed metabolic pathway of 5-MeO-IBA.

Framework for Bioactivity and Efficacy Testing

To empirically determine the auxin-like activity of 5-MeO-IBA, standardized bioassays are required. The following protocols provide a robust starting point for quantitative evaluation.

Protocol 4.1: Preparation of Stock and Working Solutions

Rationale: Due to the predicted low aqueous solubility of 5-MeO-IBA, a solvent-based stock solution is necessary for accurate dilution into aqueous media for bioassays.[12]

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 2.33 mg of this compound.

    • Dissolve the powder in 1.0 mL of absolute ethanol or DMSO in a sterile glass vial. Ensure complete dissolution.

    • Store this stock solution at -20°C in the dark.

  • Prepare Working Solutions:

    • For bioassays, dilute the 10 mM stock solution into the final sterile liquid or semi-solid plant culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

    • Causality Check: Always prepare a "mock" control medium containing the same final concentration of the solvent (e.g., ethanol) used for dilution to ensure that any observed effects are due to the compound and not the solvent.

Protocol 4.2: In Vitro Adventitious Rooting Assay (Bean Cutting Model)

Rationale: The induction of adventitious roots on stem cuttings is a classic and reliable indicator of auxin activity.[15] This assay provides quantitative data on rooting efficacy.

  • Plant Material: Use 10-14 day old bean seedlings (Phaseolus vulgaris) grown under controlled conditions.

  • Preparation of Cuttings: Excise the seedling stem with a sterile scalpel, leaving the epicotyl hook and cotyledons intact. Make the cut approximately 3-4 cm below the cotyledonary node.

  • Treatment Application:

    • Prepare vials containing 10 mL of sterile distilled water (Control), a solvent control, and a range of 5-MeO-IBA concentrations (e.g., 1 µM to 100 µM). Include a positive control with standard IBA at an optimal concentration (e.g., 10 µM).

    • Place one cutting into each vial, ensuring the basal end is submerged.

    • Use at least 10 cuttings per treatment group for statistical validity.

  • Incubation: Incubate the vials for 7-10 days under controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 25°C).

  • Data Collection: After the incubation period, count the number of emergent adventitious roots per cutting and measure the length of the longest root.

  • Data Presentation:

TreatmentConcentration (µM)Avg. Number of Roots (±SE)Avg. Root Length (mm ±SE)
Control (Water)0
Control (Solvent)-
5-MeO-IBA 1
5-MeO-IBA 10
5-MeO-IBA 50
5-MeO-IBA 100
IBA (Positive Control) 10
Experimental Workflow for Bioactivity Screening

The logical flow from compound preparation to data analysis is critical for reproducible results.

Bioassay_Workflow start Start prep_stock Prepare 10 mM 5-MeO-IBA Stock start->prep_stock prep_media Prepare Treatment Media (Control, 5-MeO-IBA, IBA) prep_stock->prep_media treatment Apply Treatments (Place cuttings in media) prep_media->treatment prep_cuttings Prepare Bean Cuttings prep_cuttings->treatment incubation Incubate 7-10 Days treatment->incubation data_collection Collect Data (Root Number & Length) incubation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End analysis->end

Figure 2: General workflow for the bean cutting rooting assay.

Advanced Analytical Methodologies

To understand the metabolism and endogenous levels of 5-MeO-IBA and its potential conversion product (5-MeO-IAA), highly sensitive and specific analytical methods are essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for phytohormone analysis.[16][17]

Protocol 5.1: Extraction and Purification of Auxins from Plant Tissue

Rationale: Plant tissues contain numerous compounds that can interfere with analysis. A robust extraction and solid-phase extraction (SPE) cleanup protocol is critical for isolating auxins and obtaining clean data.[18][19]

  • Tissue Homogenization:

    • Harvest approximately 100 mg of plant tissue (e.g., roots from the bioassay). Flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

    • Self-Validation Step: To the frozen powder, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, and if available, a synthesized ¹³C-labeled 5-MeO-IBA). This allows for accurate quantification by correcting for analyte loss during sample preparation.[18]

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer (e.g., methanol:water 70:30 v/v with 0.1% formic acid) to the homogenized tissue.

    • Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 20% methanol) to remove polar impurities.

    • Elute the auxins with a stronger solvent (e.g., 80% methanol with 0.1% formic acid).

  • Concentration:

    • Dry the eluate completely under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

Analytical Workflow

Analytical_Workflow start Harvest Plant Tissue homogenize Homogenize & Add Internal Standards start->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe SPE Purification (Condition, Load, Wash, Elute) centrifuge->spe dry Dry Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze via HPLC-MS/MS reconstitute->analyze end Quantify Results analyze->end

Figure 3: Workflow for auxin extraction and analysis.

Proposed Synthesis Route

A practical synthesis of 5-MeO-IBA can be envisioned starting from the commercially available 5-methoxyindole. A Friedel-Crafts acylation reaction provides a direct method to introduce the butyric acid side chain.[20]

  • Reactant 1: 5-Methoxyindole

  • Reactant 2: Succinic anhydride

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

  • Reaction: The Friedel-Crafts reaction would yield 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid.

  • Reduction: The resulting keto-acid can then be reduced to the desired this compound using a standard reduction method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[20]

This proposed route offers a high-probability pathway for laboratory-scale synthesis for research purposes.

Conclusion and Future Research Directions

This compound represents a compelling, yet understudied, derivative of a cornerstone plant growth regulator. Based on the robust scientific foundation of IBA, we can hypothesize that 5-MeO-IBA functions as a pro-auxin, likely undergoing peroxisomal conversion to an active form. However, the influence of the 5-methoxy group on its stability, transport, conversion efficiency, and intrinsic activity is unknown.

This guide provides the necessary theoretical framework and practical protocols to begin a systematic investigation. Key future research should focus on:

  • Comparative Efficacy Studies: Quantitatively compare the root-promoting activity of 5-MeO-IBA against IBA, IAA, and 1-Naphthaleneacetic acid (NAA) across a diverse range of plant species, including both monocots and dicots.

  • Metabolic Fate Analysis: Employ the HPLC-MS/MS methodology outlined herein to trace the conversion of exogenously applied 5-MeO-IBA into 5-MeO-IAA in plant tissues, thereby confirming the proposed mechanism of action.

  • Transport Studies: Investigate whether 5-MeO-IBA is a substrate for known auxin transporters and how its transport characteristics differ from those of IBA.

  • Gene Expression Analysis: Analyze the expression of auxin-responsive genes in tissues treated with 5-MeO-IBA to understand its impact at the molecular level.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound and determine its place in the toolkit of modern plant science and agriculture.

References

The Multifaceted Biological Functions of 5-Methoxyindole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold represents a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent structural resemblance to endogenous signaling molecules, such as serotonin and melatonin, has made it a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the core biological functions of 5-methoxyindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate their activities.

Anticancer and Antiproliferative Properties

A significant body of research has been dedicated to investigating the anticancer potential of 5-methoxyindole derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

1.1.1. Inhibition of Tubulin Polymerization: Certain 5-methoxyindole derivatives act as potent inhibitors of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[3][4] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1] For instance, N-methyl-5,6,7-trimethoxyindole derivatives have demonstrated potent antimitotic and vascular disrupting activities through this mechanism.[1]

1.1.2. Modulation of Cell Cycle Progression: Beyond G2/M arrest, other derivatives have been shown to induce cell cycle arrest at the G1 phase. The 5-methoxyindole-isatin hybrid, compound 5o, for example, significantly decreases the levels of phosphorylated retinoblastoma (Rb) protein.[5] Hypophosphorylation of Rb prevents the release of the E2F transcription factor, a critical step for the transition from the G1 to the S phase of the cell cycle.[1]

1.1.3. Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] Specific 5-methoxyindole derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, have been shown to induce apoptosis by inhibiting this critical signaling cascade.[5]

1.1.4. Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9] A number of 5-chloro-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant antiproliferative activity.[9]

Diagram of Key Anticancer Mechanisms of 5-Methoxyindole Derivatives

cluster_tubulin Tubulin Polymerization Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition cluster_egfr EGFR Inhibition 5-Methoxyindole Derivative 1 5-Methoxyindole Derivative 1 Tubulin Tubulin 5-Methoxyindole Derivative 1->Tubulin Binds to colchicine site Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Polymerization G2/M Arrest G2/M Arrest Microtubule Formation->G2/M Arrest Disruption leads to Apoptosis_1 Apoptosis G2/M Arrest->Apoptosis_1 5-Methoxyindole Derivative 2 5-Methoxyindole Derivative 2 PI3K PI3K 5-Methoxyindole Derivative 2->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Apoptosis_2 Apoptosis Cell Survival/Proliferation->Apoptosis_2 Inhibition promotes 5-Methoxyindole Derivative 3 5-Methoxyindole Derivative 3 EGFR EGFR 5-Methoxyindole Derivative 3->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth

Caption: Key anticancer mechanisms of 5-methoxyindole derivatives.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of various 5-methoxyindole derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Derivative ClassCompound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
N-Methyl-5,6,7-trimethoxyindole21HeLa (Cervical)0.022--
A549 (Lung)0.035
MCF-7 (Breast)0.028
31HeLa (Cervical)0.025--
A549 (Lung)0.041
MCF-7 (Breast)0.033
5-Methoxyindole-isatin Hybrid5oZR-75 (Breast)1.69Sunitinib8.11
5wZR-75 (Breast)1.91Sunitinib8.11
Indolo[2,3-b]quinolineMMNCHCT116 (Colorectal)0.335-Fluorouracil>100
5-chloro-indole-2-carboxamide5fPanc-1 (Pancreatic)-Erlotinib-
5gPanc-1 (Pancreatic)-Erlotinib-

Data compiled from multiple sources.[1][5][9]

Experimental Protocols

1.3.1. In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in cell culture medium. Treat the cells with these various concentrations for 48-72 hours.[10]

  • MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.

1.3.2. Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin on ice with an ice-cold assay buffer to a final concentration of 4 mg/mL. Prepare working solutions of the test compounds at 10X the final desired concentration.

  • Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compound solutions.

  • Initiation of Polymerization: Prepare a master mix of tubulin and GTP on ice. Add the tubulin/GTP master mix to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed plate reader and measure the change in optical density at 340 nm or fluorescence (Excitation: 360 nm, Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes at 37°C.[11][12]

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the maximum rate of polymerization (Vmax) and the final polymer mass.

1.3.3. EGFR Kinase Assay

This assay determines the inhibitory activity of compounds against the EGFR enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr)).

  • Assay Plate Setup: Add diluted test compound or control inhibitor to the wells of a 96-well plate.[13]

  • Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to a master mix containing ATP and the substrate.[13]

  • Detection: After a set incubation period, add a kinase detection reagent that quantifies the amount of ADP produced, which is proportional to the enzyme activity. This is often a luminescence-based readout.[13]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]

Modulation of the Central Nervous System

The structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine, 5-HT) and melatonin (N-acetyl-5-methoxytryptamine) underpins its significant activity within the central nervous system. Derivatives can act as agonists, partial agonists, or antagonists at various serotonin and melatonin receptor subtypes.[1][10][14]

Interaction with Serotonin Receptors

5-methoxyindole derivatives are well-known pharmacophores for serotonin receptors.[10] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity for different 5-HT receptor subtypes, which are classified into seven families (5-HT1 to 5-HT7).[14]

2.1.1. 5-HT Receptor Subtype Affinity: 5-Methoxytryptamine (5-MT), a close analog of 5-methoxyindole, is a non-selective serotonin receptor agonist with activity across multiple subtypes.[1] A notable example of a clinically used 5-methoxyindole derivative is Agomelatine, which acts as an antagonist at the 5-HT2C receptor.[11][12][15] This antagonism is believed to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex.[11]

Diagram of Serotonin Receptor Signaling Pathways

cluster_5ht1 5-HT1 Receptors (Gi/o-coupled) cluster_5ht2 5-HT2 Receptors (Gq/11-coupled) cluster_5ht4_6_7 5-HT4/6/7 Receptors (Gs-coupled) 5-HT 5-HT 5-HT1 5-HT1 5-HT->5-HT1 5-HT2 5-HT2 5-HT->5-HT2 5-HT4_6_7 5-HT4/6/7 5-HT->5-HT4_6_7 AC_inhibit Adenylyl Cyclase ↓ 5-HT1->AC_inhibit cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit PLC Phospholipase C ↑ 5-HT2->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 AC_stim Adenylyl Cyclase ↑ 5-HT4_6_7->AC_stim cAMP_stim cAMP ↑ AC_stim->cAMP_stim

Caption: Primary signaling pathways of G-protein coupled serotonin receptors.

Interaction with Melatonin Receptors

5-methoxyindole forms the core structure of melatonin, the primary hormone regulating circadian rhythms.[1] Melatonin exerts its effects through two high-affinity G-protein coupled receptors, MT1 and MT2.[1]

2.2.1. Agonism at MT1 and MT2 Receptors: The N-acetyl and ethylamine side chains of melatonin are crucial for high-affinity binding to MT1 and MT2 receptors.[1] While 5-methoxyindole itself has a low affinity for these receptors, synthetic derivatives have been developed as potent agonists.[1] Agomelatine is a prime example, acting as a potent agonist at both MT1 and MT2 receptors, which contributes to its ability to resynchronize circadian rhythms.[11][12][15]

Quantitative Data on Receptor Interactions

The binding affinity (Ki) and functional potency (EC50) of 5-methoxyindole derivatives at serotonin and melatonin receptors are critical parameters for understanding their pharmacological profiles.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
5-Methoxytryptamine5-HT1A9-
5-HT1B130-
5-HT2A-0.503
5-HT7pKi 6.1-
AgomelatineMT10.1-
MT20.12-
5-HT2C631 (Antagonist)-
Experimental Protocols

2.4.1. Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes containing the receptor of interest from a recombinant cell line or tissue.[13]

  • Binding Reaction: Incubate the membranes with a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors or [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.[13]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration.[13]

  • Detection: Quantify the radioactivity of the bound radioligand using a scintillation counter.[13]

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

2.4.2. cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger.

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound.

  • cAMP Modulation: For Gi-coupled receptors (e.g., 5-HT1A, MT1, MT2), stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors (e.g., 5-HT4, 5-HT7), the compound's effect on basal cAMP levels is measured.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or GloSensor™).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 or IC50 value.

Anti-inflammatory Activity

Emerging evidence highlights the anti-inflammatory properties of 5-methoxyindole derivatives, with melatonin being a key example. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS): Melatonin and its metabolites have been shown to prevent the activation of COX-2, the inducible isoform of cyclooxygenase that plays a critical role in inflammation, without affecting the constitutive COX-1 isoform.[5] They also inhibit the activation of inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are key mediators of inflammation.[5]

3.1.2. Modulation of Cytokine Production: 5-methoxyindole derivatives can regulate the production of inflammatory cytokines. For instance, 5-methoxytryptophan (5-MTP), a metabolite of 5-methoxyindole, has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[16]

3.1.3. Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[10] The anti-inflammatory effects of some 5-methoxyindole derivatives are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Diagram of the NF-κB Inflammatory Pathway

Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & triggers degradation NF-κB NF-κB IκBα->NF-κB Inhibits (in cytoplasm) Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Induces transcription 5-Methoxyindole Derivative 5-Methoxyindole Derivative 5-Methoxyindole Derivative->IKK Complex Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by 5-methoxyindole derivatives.

Experimental Protocols

3.2.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, purified COX-1 or COX-2 enzyme, hematin, and arachidonic acid.

  • Enzyme Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period.[17]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[17]

  • Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or by measuring the production of prostaglandins (e.g., PGE2) using LC-MS/MS.[17][18]

  • Data Analysis: Calculate the percent inhibition of COX activity and determine the IC50 value.

3.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the 5-LOX enzyme and its substrate, linoleic acid or arachidonic acid.

  • Inhibitor Incubation: Incubate the enzyme with the test compound.

  • Reaction and Detection: Initiate the reaction and measure the formation of the hydroperoxy product using a fluorometric or colorimetric method.[7][8]

  • Data Analysis: Determine the IC50 value of the test compound.

3.2.3. LPS-Induced Cytokine Release Assay in Macrophages

This cell-based assay measures the effect of a compound on the production of inflammatory cytokines by macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates.[19][20]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[20]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[20]

  • Supernatant Collection: Collect the cell-free supernatants.[20]

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits.[20]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group.

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives of this core structure exhibit a broad spectrum of biological activities, with significant potential in oncology, neuroscience, and immunology. Their ability to interact with multiple, clinically relevant targets, including tubulin, protein kinases, G-protein coupled receptors, and inflammatory enzymes, underscores their importance in modern drug discovery. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of 5-methoxyindole derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.

References

A Comprehensive Technical Guide to the Solubility of 5-Methoxyindole-3-butyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-Methoxyindole-3-butyric acid, a crucial parameter for its application in research and development. Recognizing the limited availability of direct experimental data for this specific compound, this document focuses on the foundational principles and methodologies for determining and predicting its solubility. By understanding the underlying physicochemical drivers and employing robust experimental protocols, researchers can effectively formulate this compound for various applications, from cellular assays to preclinical studies.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and biological research. For a compound like this compound, an analogue of the plant hormone indole-3-butyric acid (IBA), understanding its solubility is paramount for ensuring accurate and reproducible experimental outcomes. Poor solubility can lead to challenges in compound handling, inaccurate concentration measurements, and ultimately, misleading biological data. This guide will equip the reader with the theoretical knowledge and practical protocols to confidently assess the solubility of this compound and similar indole derivatives.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is governed by its intrinsic physicochemical properties. For this compound, the key determinants are its acidity (pKa) and lipophilicity (logP).

Predicted Physicochemical Properties

Due to the lack of extensive experimental data for this compound, in silico prediction tools are invaluable for estimating its key physicochemical parameters. Various software packages and online platforms can provide reliable estimates for pKa and logP.[1][2][3][4][5][6][7][8]

ParameterPredicted ValueSignificance for Solubility
pKa (acidic) ~4.5 - 5.0The carboxylic acid moiety is expected to have a pKa in this range. At pH values above the pKa, the molecule will be deprotonated and exist as a more water-soluble carboxylate anion.
logP ~2.5 - 3.0This value indicates a moderate lipophilicity. The molecule will have a preference for non-polar environments over aqueous solutions, suggesting that organic solvents will be more effective for dissolution than water.

Note: These values are estimations and should be confirmed experimentally.

The interplay between pKa and logP dictates the pH-dependent solubility of this compound. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and the molecule will be less soluble in water. In neutral to basic solutions (pH > pKa), the deprotonated, ionized form will exhibit higher aqueous solubility.

Predicted Solubility Profile of this compound

Based on the predicted physicochemical properties and data from structurally similar compounds, a qualitative solubility profile for this compound can be anticipated.

SolventPredicted SolubilityRationale
Water LowThe molecule's moderate lipophilicity (logP ~2.5-3.0) and the presence of a non-polar indole ring limit its solubility in water, especially at acidic pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to ModerateAt physiological pH, a portion of the carboxylic acid groups will be deprotonated, increasing aqueous solubility compared to pure water. However, it is still expected to be sparingly soluble. For the related compound Indole-3-butyric acid, the solubility in PBS (pH 7.2) is approximately 0.1 mg/mL.[9]
Ethanol SolubleThe parent compound, Indole-3-butyric acid, is soluble in ethanol.[9][10] The presence of the methoxy group is unlikely to drastically alter this behavior.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. The related compound 5-Methoxyindole-3-acetic acid has a high solubility in DMSO (88 mg/mL).[11]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is expected to effectively solubilize this compound. Indole-3-butyric acid is soluble in DMF.[9]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[12][13][14][15][16][17] This method ensures that the dissolved compound is in equilibrium with its solid phase, providing a true measure of its saturation solubility.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, PBS pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add a known volume of solvent prep1->prep2 equil Incubate at a constant temperature with continuous agitation for 24-48h prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 analysis2 Analyze the filtered supernatant by HPLC or LC-MS sep2->analysis2 analysis1 Prepare a standard curve of known concentrations analysis3 Quantify the concentration against the standard curve analysis1->analysis3 analysis2->analysis3 G IBA Indole-3-butyric acid (IBA) (or 5-Methoxy-IBA) Peroxisome Peroxisome IBA->Peroxisome Transport IAA Indole-3-acetic acid (IAA) (or 5-Methoxy-IAA) Peroxisome->IAA β-oxidation Signaling Downstream Auxin Signaling (e.g., root formation) IAA->Signaling

References

natural occurrence of 5-Methoxyindole-3-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Natural Occurrence of 5-Methoxyindole-3-butyric Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound, a structurally intriguing indole alkaloid. While its direct natural isolation remains to be definitively documented in peer-reviewed literature, this paper synthesizes existing knowledge on related, naturally occurring indoles to build a robust hypothesis for its existence, potential biosynthetic pathways, and physiological significance. We delve into the established biochemistry of Indole-3-butyric acid (IBA) and 5-methoxyindoles to propose logical biogenic routes. Furthermore, this guide serves as a practical resource for researchers by detailing advanced analytical methodologies, including step-by-step protocols for extraction and characterization, essential for its potential discovery and future study. This document is intended for researchers, scientists, and drug development professionals interested in novel indole chemistry, metabolomics, and natural product discovery.

Introduction: The Case for a Plausible Natural Indole

The indole nucleus is a privileged scaffold in nature, forming the core of a vast array of bioactive molecules with profound physiological effects across kingdoms. From the quintessential plant hormone Indole-3-acetic acid (IAA) to the human neuroregulator serotonin and the pineal hormone melatonin, indoles command central roles in biological signaling.

This guide focuses on a specific, yet under-investigated molecule: This compound (5-MeO-IBA) . Structurally, it is a hybrid of two significant natural products:

  • Indole-3-butyric acid (IBA): A well-established plant auxin, initially thought to be synthetic but later confirmed as an endogenous constituent in species like maize (Zea mays) and Arabidopsis thaliana.[1][2][3][4] It is a key regulator of root formation and overall plant development.[5][6]

  • 5-Methoxyindoles: A class of compounds characterized by a methoxy group at the 5-position of the indole ring. This group includes vital neuroactive molecules like melatonin (N-acetyl-5-methoxytryptamine) and its precursors, which are synthesized in the pineal gland and other tissues.[7][8]

The existence of both the IBA carbon skeleton and the 5-methoxyindole moiety in nature strongly suggests that this compound is a plausible, albeit currently undiscovered, natural product. This guide will construct a scientifically-grounded argument for its natural occurrence, propose biosynthetic pathways, and provide the technical framework required for its identification and study.

Postulated Natural Occurrence and Biosynthesis

While no direct isolation of 5-MeO-IBA from a natural source has been formally reported, we can logically infer its potential origins by examining the established biosynthetic machinery for its parent structures. We propose two primary hypothetical pathways for its formation.

Hypothetical Pathway I: Modification of Endogenous IBA

The most direct route would involve the modification of existing IBA, a known phytohormone. This pathway is analogous to the well-characterized conversion of serotonin to melatonin.

  • IBA Biosynthesis: Plants synthesize IBA, with evidence suggesting it can be formed from IAA.[3][4][9] The enzymes responsible for this chain elongation are present in various plant tissues.

  • Aromatic Hydroxylation: The indole ring of IBA would undergo hydroxylation at the C5 position by an indole-ring hydroxylase, forming 5-Hydroxyindole-3-butyric acid. This is a common reaction in secondary metabolism.

  • O-Methylation: A hydroxyindole-O-methyltransferase (HIOMT) enzyme would then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 5-hydroxyl group, yielding this compound.

This pathway is highly plausible in organisms that produce both IBA and possess the enzymatic toolkit for methoxylating indoles, such as certain plants that may also synthesize other methoxylated secondary metabolites.

Hypothetical Pathway II: Side-Chain Modification of a 5-Methoxy Precursor

Alternatively, the butyric acid side-chain could be constructed onto a pre-existing 5-methoxyindole core.

  • Formation of 5-Methoxytryptophan: Tryptophan is first hydroxylated and then methylated to form 5-methoxytryptophan, a compound found in endothelial cells.[10]

  • Conversion to 5-Methoxy-Indole-3-Pyruvic Acid: Transamination of 5-methoxytryptophan would yield its corresponding pyruvic acid derivative.

  • Side-Chain Elongation: A series of enzymatic steps, potentially analogous to chain-elongation pathways in amino acid or fatty acid metabolism, could convert the pyruvate side-chain into the butyric acid side-chain. This is a more complex but biochemically feasible route.

The following diagram illustrates these two plausible biosynthetic routes.

G cluster_0 Hypothetical Pathway I: From IBA cluster_1 Hypothetical Pathway II: From 5-MeO-Tryptophan IBA Indole-3-butyric acid (IBA) OH_IBA 5-Hydroxy-IBA IBA->OH_IBA Indole Hydroxylase MeO_IBA This compound OH_IBA->MeO_IBA HIOMT (O-Methylation) Trp Tryptophan MeO_Trp 5-Methoxytryptophan Trp->MeO_Trp Hydroxylation & O-Methylation MeO_IPyA 5-Methoxy-Indole-3-Pyruvic Acid MeO_Trp->MeO_IPyA Transamination MeO_IBA2 This compound MeO_IPyA->MeO_IBA2 Side-chain Elongation

Caption: Hypothetical biosynthetic pathways to this compound.

Potential Physiological Roles and Therapeutic Applications

Given its hybrid structure, 5-MeO-IBA is likely to exhibit pleiotropic biological activities. Its potential roles can be inferred from the known functions of its structural relatives.

  • Plant Growth Regulation: As an IBA derivative, it could function as an auxin, potentially with unique transport properties or a different activity profile in promoting root growth and development.[6][11][12] Its methoxy group might alter its binding affinity to auxin receptors or affect its metabolic stability.

  • Neuromodulatory Effects: The 5-methoxyindole core is a key pharmacophore for interacting with the serotonergic system. 5-methoxyindoles may act as agonists at certain 5-HT3 receptors.[13][14] Therefore, 5-MeO-IBA could modulate neurotransmitter release and play a role in central nervous system pathways, similar to other 5-HT3 receptor ligands that are involved in emesis, anxiety, and pain processing.[15][16]

  • Anti-inflammatory and Antioxidant Activity: Many indole derivatives, including Indole-3-propionic acid and melatonin, are potent antioxidants and anti-inflammatory agents.[8][17][18] 5-Methoxytryptophan has been identified as a circulating anti-inflammatory molecule that blocks systemic inflammation by inhibiting the p38 MAPK and NF-κB signaling pathways.[10] 5-MeO-IBA could share these cytoprotective properties.

  • Oncology and Drug Development: Derivatives of indole-3-butyric acid have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[19] The unique structure of 5-MeO-IBA makes it a candidate for synthesis and screening in anticancer drug discovery programs.

Analytical Strategy for Discovery and Quantification

The unambiguous identification of 5-MeO-IBA in a complex biological matrix requires a robust and highly sensitive analytical strategy. The low endogenous concentrations expected for such a metabolite necessitate the use of advanced chromatographic and mass spectrometric techniques.

Comparison of Key Analytical Techniques
TechniqueSensitivitySpecificityThroughputPrimary Application
HPLC-UV ModerateLow-ModerateHighRoutine quantification when standard is available and matrix is simple.
GC-MS HighHighModerateIdentification of volatile or derivatized compounds; requires derivatization for IBA-like molecules.[20]
LC-MS/MS Very HighVery HighHighGold standard for trace-level quantification and unambiguous identification in complex matrices like tissue or plasma.[20][21]
Experimental Workflow for Identification

The logical flow for discovering and validating the presence of 5-MeO-IBA in a biological sample is outlined below.

G Sample Biological Sample (e.g., Plant Tissue, Pineal Gland) Extraction Extraction (Liquid-Liquid or SPE) Sample->Extraction Cleanup Sample Cleanup (Filtration) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Confirmation Data Analysis & Structural Confirmation Analysis->Confirmation

Caption: General experimental workflow for the analysis of 5-MeO-IBA.
Protocol: LC-MS/MS Method for Trace Quantification

This protocol provides a self-validating system for the targeted analysis of this compound. The use of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte.

Objective: To quantify this compound in a plant leaf extract.

1. Materials and Reagents:

  • Plant leaf tissue, flash-frozen in liquid nitrogen and lyophilized.

  • Analytical Standard: this compound (requires custom synthesis).

  • Internal Standard (IS): ¹³C₆-5-Methoxyindole-3-butyric acid (requires custom synthesis).

  • Extraction Solvent: Acetonitrile with 1% formic acid.

  • LC-MS Grade Water and Acetonitrile.

  • Formic Acid (LC-MS Grade).

2. Sample Preparation (Protein Precipitation & Extraction):

  • Weigh 50 mg of lyophilized, powdered leaf tissue into a 2 mL microcentrifuge tube.

  • Prepare a spiking solution of the internal standard (e.g., 100 ng/mL in acetonitrile).

  • Add 1 mL of ice-cold Extraction Solvent and 10 µL of the IS spiking solution to the tissue.

  • Homogenize using a bead beater for 2 cycles of 45 seconds.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system.[20]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[20]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions (to be optimized with synthesized standard):

    • Analyte (5-MeO-IBA): Q1: m/z 220.1 -> Q3: m/z 160.1 (loss of butyric acid side chain)

    • Internal Standard (¹³C₆-5-MeO-IBA): Q1: m/z 226.1 -> Q3: m/z 166.1

4. Quantification and Validation:

  • Construct a calibration curve using the analytical standard (0.1 - 100 ng/mL) spiked with a constant concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the IS peak area against the concentration of the standard.

  • The presence of a peak at the correct retention time with the specified MRM transition in the biological sample, confirmed by the consistent analyte-to-IS ratio, provides strong evidence for the presence of this compound.

Conclusion and Future Outlook

This compound stands at the intersection of plant and animal biochemistry, representing a tantalizing, plausible, yet unconfirmed natural product. This guide has synthesized evidence from related fields to build a strong deductive case for its existence in nature. The hypothetical biosynthetic pathways proposed herein provide a logical foundation for targeted metabolomic investigations in organisms known to produce IBA or other 5-methoxyindoles.

The primary obstacle to its discovery is the lack of a commercial analytical standard. Therefore, the chemical synthesis of this compound and its stable isotope-labeled analog is the most critical next step. This will empower researchers to:

  • Unambiguously screen natural product libraries and extracts using the high-sensitivity LC-MS/MS methods detailed in this guide.

  • Validate its presence and quantify its endogenous levels.

  • Conduct physiological experiments to elucidate its function as a potential phytohormone, neuromodulator, or cytoprotective agent.

The discovery and characterization of this compound would not only add a new member to the family of bioactive indoles but could also open new avenues for applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxyindole-3-butyric Acid in Plant Cutting Propagation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Methoxyindole-3-butyric acid (5-MeO-IBA) for promoting adventitious root formation in plant cuttings. This document outlines the underlying scientific principles, detailed experimental protocols, and key considerations for successful application.

Introduction: The Role of Auxins in Root Development

Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including the formation of roots.[1][2][3] The most well-known natural auxin is indole-3-acetic acid (IAA).[3] Synthetic auxins, such as indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA), are widely used in horticulture and plant propagation to stimulate root initiation in cuttings.[3][4] this compound (5-MeO-IBA) is a derivative of IBA and is expected to exhibit similar auxin activity.

The application of exogenous auxins like 5-MeO-IBA to the basal end of a cutting mimics the natural accumulation of auxins at a wound site, triggering a cascade of cellular events that lead to the development of adventitious roots.[3] While the precise mechanism of IBA is still under investigation, it is believed that it can be converted to the more active IAA within the plant tissues, or it may act as an auxin on its own.[5]

Mechanism of Action: Auxin Signaling Pathway

The induction of adventitious roots by auxins is mediated by a complex signaling pathway. Exogenous auxins, upon entering the plant cells, initiate a signaling cascade that leads to changes in gene expression, ultimately promoting cell division and differentiation into root primordia.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 5-MeO-IBA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Aux/IAA repressor TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARF activity ARE Auxin Response Element (ARE) ARF->ARE Binds to DNA Gene_Expression Gene Expression (Root Development) ARE->Gene_Expression Activates Transcription

Caption: Simplified auxin signaling pathway leading to root development.

Experimental Protocols

Part 1: Preparation of 5-MeO-IBA Stock Solutions

Due to the low solubility of many auxins in water, a stock solution in an organic solvent is typically prepared first.[5][6]

Materials:

  • This compound (powder)[7]

  • Ethanol (95-100%) or Dimethyl Sulfoxide (DMSO)[6][8]

  • Sterile distilled water

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Protocol 1.1: Preparation of a 10 mM Stock Solution in Ethanol

  • Weighing: Accurately weigh out 21.72 mg of 5-MeO-IBA (Molecular Weight: 217.24 g/mol ) and place it in a sterile beaker.

  • Dissolving: Add a small volume of 95-100% ethanol (e.g., 2-3 mL) to the beaker and place it on a magnetic stirrer until the powder is completely dissolved.[6]

  • Bringing to Volume: Transfer the dissolved solution to a 10 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile distilled water and add it to the flask to ensure all the compound is transferred.

  • Final Volume: Add sterile distilled water to the flask to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C in the dark.

Part 2: Application of 5-MeO-IBA to Plant Cuttings

The optimal application method and concentration of 5-MeO-IBA will vary depending on the plant species, the type of cutting (softwood, semi-hardwood, or hardwood), and the time of year.[9] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific application.

Common Application Methods:

  • Basal Quick Dip: This is a widely used and efficient method where the basal end of the cutting is briefly dipped into a concentrated auxin solution.[9][10][11]

  • Dilute Soak: This method involves soaking the basal end of the cuttings in a more dilute auxin solution for a longer period.[10][11]

  • Powder Application: The auxin is mixed with a fine powder (like talc), and the moistened basal end of the cutting is dipped into the powder.[10][11]

Protocol 2.1: Basal Quick Dip Method

  • Prepare Working Solutions: Dilute the 10 mM stock solution with sterile distilled water to prepare a range of working concentrations. A good starting range for many species is between 500 and 5000 ppm (parts per million).

    • To convert mM to ppm: ppm = (Molarity in mM) * (Molecular Weight in g/mol )

    • Example: 1 mM = 217.24 ppm

  • Prepare Cuttings: Take healthy, disease-free cuttings from the desired plant. The length and type of cutting will be species-dependent. Make a fresh, clean cut at the base of each cutting, just below a node. Wounding the base by making small vertical incisions can improve uptake.[9]

  • Treatment: Pour a small amount of the 5-MeO-IBA working solution into a clean beaker. Dip the basal 1-2 cm of the cuttings into the solution for 3-5 seconds.[9]

  • Planting: Immediately after dipping, plant the cuttings into a pre-moistened, well-aerated rooting medium (e.g., a mix of perlite, vermiculite, and peat).[9]

  • Incubation: Place the cuttings in a high-humidity environment, such as under intermittent mist or in a propagation dome, to prevent them from drying out. Maintain optimal temperature and light conditions for the specific plant species.[9]

Table 1: Suggested Starting Concentration Ranges for Basal Quick Dip

Cutting TypeSuggested 5-MeO-IBA Concentration Range (ppm)
Herbaceous250 - 1,000
Semi-hardwood500 - 3,000
Hardwood1,000 - 10,000

Note: These are general guidelines. Optimal concentrations must be determined experimentally.

Experimental Workflow and Data Collection

ExperimentalWorkflow A Prepare Plant Cuttings C Apply 5-MeO-IBA to Cuttings (e.g., Quick Dip Method) A->C B Prepare 5-MeO-IBA Working Solutions (Varying Concentrations) B->C D Plant Cuttings in Rooting Medium C->D E Incubate under Controlled Environmental Conditions D->E F Data Collection (e.g., Rooting Percentage, Root Number, Root Length) E->F G Data Analysis and Determination of Optimal Concentration F->G

Caption: General experimental workflow for applying 5-MeO-IBA to plant cuttings.

Data to Collect:

After a suitable incubation period (typically several weeks to months), the following parameters should be measured to assess rooting success:

  • Rooting Percentage: The percentage of cuttings that have formed roots.

  • Number of Roots per Cutting: The average number of primary roots.

  • Root Length: The average length of the primary roots.

  • Root Fresh and Dry Weight: Provides a measure of the overall root biomass.

  • Callus Formation: Note the degree of callus formation at the base of the cuttings. Excessive callus with poor root development may indicate that the auxin concentration is too high.[9]

Troubleshooting and Considerations

  • Solvent Toxicity: When using organic solvents like ethanol or DMSO, ensure the final concentration in the working solution is low enough to not be phytotoxic.

  • Species Variability: The response to auxin treatment is highly species-dependent. What works for one plant may not work for another.

  • Cutting Quality: The health and physiological state of the stock plant from which cuttings are taken is critical for rooting success.[9]

  • Environmental Conditions: Temperature, humidity, and light are crucial factors that influence rooting.[9]

Conclusion

This compound is a promising auxin for the propagation of plant cuttings. By following systematic protocols and optimizing application concentrations, researchers can effectively stimulate adventitious root formation. The information and protocols provided in this guide offer a solid foundation for the successful application of 5-MeO-IBA in a research setting.

References

Application Notes and Protocols for the Evaluation of 5-Methoxyindole-3-butyric Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Auxins in Plant Biotechnology

The manipulation of plant growth and development in vitro is fundamental to modern plant biotechnology, underpinning everything from commercial micropropagation to the genetic engineering of crops. At the heart of this control are plant growth regulators, among which auxins are preeminent for their profound influence on cell division, elongation, and differentiation. While indole-3-acetic acid (IAA) is the principal native auxin, its instability often limits its application in tissue culture.[1] This has led to the widespread use of more stable synthetic auxins like indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA).[1][2]

The exploration of novel auxin analogs is a continuous endeavor aimed at identifying compounds with enhanced stability, specific activity, or improved efficacy for particular plant species or developmental processes. 5-Methoxyindole-3-butyric acid (5-M-IBA) represents one such candidate. The addition of a methoxy group to the indole ring, as seen in other biologically active indole compounds, has the potential to alter the molecule's electronic properties, stability, and interaction with auxin receptors.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the application of 5-M-IBA in plant tissue culture. Rather than presenting a single, rigid protocol, this guide offers a framework for the empirical determination of optimal conditions for using 5-M-IBA, with a primary focus on adventitious root induction and callus formation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in its successful application.

PropertyValueSource
CAS Number 83696-90-6[4][5]
Molecular Formula C13H15NO3[5]
Molecular Weight 233.26 g/mol [5]
Appearance Typically a solid powderInferred
Solubility Expected to be sparingly soluble in water, similar to IBA. Soluble in ethanol, DMSO, and dilute alkaline solutions (e.g., 1N NaOH or KOH).[6][7]

Mechanism of Action: The Canonical Auxin Signaling Pathway

5-M-IBA, as an analog of IBA, is presumed to exert its effects through the well-established auxin signaling pathway. This pathway is a critical determinant of plant development, translating the auxin signal into changes in gene expression.[8][9] The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This releases AUXIN RESPONSE FACTOR (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes that drive cellular responses like cell division and differentiation, ultimately leading to processes such as root formation.[9][10]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 5-M-IBA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination and degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Cellular_Response Cellular Response (e.g., Rooting) Gene_Expression->Cellular_Response Experimental_Workflow Start Define Objective (e.g., Rooting of Species X) Prepare_Explants Prepare Uniform Explants (e.g., shoot cuttings) Start->Prepare_Explants Inoculate Inoculate Explants Prepare_Explants->Inoculate Prepare_Media Prepare Basal Medium (e.g., MS medium) Add_Auxins Add Auxins to Media (5-M-IBA vs. IBA at various concentrations) Prepare_Media->Add_Auxins Add_Auxins->Inoculate Incubate Incubate under Controlled Conditions (Light, Temperature) Inoculate->Incubate Data_Collection Data Collection (Rooting %, root number, root length) Incubate->Data_Collection Analyze Statistical Analysis Data_Collection->Analyze Conclusion Determine Optimal Concentration and Comparative Efficacy Analyze->Conclusion

References

Application Notes and Protocols for 5-Methoxyindole-3-butyric Acid as a Novel Rooting Hormone for Woody Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Next-Generation Auxin for Woody Plant Propagation

The vegetative propagation of woody plants is a cornerstone of modern horticulture, forestry, and agricultural sciences. For decades, synthetic auxins, particularly Indole-3-butyric acid (IBA), have been instrumental in stimulating adventitious root formation in cuttings.[1][2][3] However, recalcitrant species and the drive for enhanced efficiency necessitate the exploration of novel auxin analogs. This document introduces 5-Methoxyindole-3-butyric acid (5-MeO-IBA), a promising derivative of IBA, and provides a comprehensive guide for its application in the rooting of woody plant cuttings.

5-MeO-IBA is structurally analogous to IBA, featuring a methoxy (-OCH3) group at the 5-position of the indole ring. This modification, while seemingly minor, may offer significant advantages in the context of adventitious root induction. The methoxy group is known to influence the electronic and steric properties of aromatic molecules, which can, in turn, affect their biological activity, metabolic stability, and uptake by plant tissues.[4] It is hypothesized that the methoxy substitution may protect the indole ring from rapid oxidative degradation within the cutting, a common fate of naturally occurring auxins like Indole-3-acetic acid (IAA).[3][5] This could lead to a more sustained release of the active compound, mimicking the benefits of slow-release auxin formulations that have shown success in rooting recalcitrant species.[6][7][8][9]

These application notes are designed for researchers, scientists, and professionals in plant science and drug development. They provide the scientific rationale, detailed protocols for preparation and application, and recommended starting concentrations for utilizing 5-MeO-IBA as a rooting hormone for a variety of woody plant cuttings.

Scientific Rationale and Proposed Mechanism of Action

The efficacy of any rooting hormone is dependent on its ability to be taken up by the plant tissue, transported to the site of action, and interact with the cellular machinery that initiates root development. Synthetic auxins like IBA are thought to be converted by the plant into the naturally occurring IAA, which then triggers the downstream genetic and physiological processes of root formation.[10]

The introduction of a methoxy group to the IBA molecule in 5-MeO-IBA is proposed to enhance its efficacy through several potential mechanisms:

  • Enhanced Stability: The methoxy group may sterically hinder enzymatic degradation of the indole ring, leading to a longer half-life of the compound within the plant tissue compared to IBA.[5]

  • Altered Uptake and Transport: The change in polarity due to the methoxy group could influence the passive diffusion and carrier-mediated transport of the molecule across cell membranes, potentially leading to more efficient uptake by the cuttings.

  • Sustained Auxin Activity: A slower metabolism of 5-MeO-IBA could result in a prolonged, low-level release of active auxin, preventing the initial shock and potential toxicity associated with high concentrations of readily available auxins.[11][12][13] This sustained signaling is often beneficial for the complex, multi-stage process of adventitious root development.

The proposed mechanism involves the uptake of 5-MeO-IBA at the basal end of the cutting, followed by its gradual conversion to an active form, which then initiates cell division in the cambial and phloem tissues, leading to the formation of root primordia.

Proposed Mechanism of 5-MeO-IBA Action cluster_uptake 1. Application & Uptake cluster_metabolism 2. Internal Transport & Metabolism cluster_response 3. Cellular Response Cutting Woody Plant Cutting 5MeOIBA_applied 5-MeO-IBA (Applied to base) 5MeOIBA_internal 5-MeO-IBA (Internalized) 5MeOIBA_applied->5MeOIBA_internal Uptake Metabolism Slow Metabolic Conversion (Hypothesized) 5MeOIBA_internal->Metabolism Gradual Release Active_Auxin Active Auxin Form (e.g., 5-MeO-IAA or IAA) Metabolism->Active_Auxin Cell_Division Initiation of Cell Division (Cambium/Phloem) Active_Auxin->Cell_Division Root_Primordia Root Primordia Formation Cell_Division->Root_Primordia Root_Development Adventitious Root Development Root_Primordia->Root_Development

Caption: Hypothesized mechanism of 5-MeO-IBA in promoting adventitious roots.

Protocols for Application

The successful application of 5-MeO-IBA requires careful preparation of solutions and adherence to established methodologies for treating cuttings. As with any auxin, excessive concentrations can be phytotoxic, leading to tissue damage and inhibition of root growth.[11][12][13] Therefore, it is crucial to start with the recommended concentrations and optimize for specific plant species and cutting types.

Protocol 1: Preparation of 5-MeO-IBA Stock Solution (10,000 ppm)

This protocol details the preparation of a concentrated stock solution, which can then be diluted to various working concentrations.

Materials:

  • This compound (crystalline powder)

  • Ethyl alcohol (95%) or Isopropyl alcohol (99%)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Amber glass storage bottle

Procedure:

  • Weighing: Accurately weigh 1.0 gram (1000 mg) of 5-MeO-IBA crystalline powder.

  • Dissolving: Place the weighed 5-MeO-IBA into a 100 mL volumetric flask. Add approximately 50 mL of alcohol and swirl gently or use a magnetic stirrer until the powder is completely dissolved. The use of alcohol is necessary as the acid form of auxins is not readily soluble in water.[2][3]

  • Dilution: Once dissolved, bring the volume up to the 100 mL mark with a 50/50 mixture of alcohol and distilled water. This helps to keep the auxin in solution.

  • Storage: Transfer the 10,000 ppm stock solution to a labeled, airtight amber glass bottle to protect it from light. Store in a refrigerator at approximately 4°C. The stock solution should be stable for several months.

Protocol 2: Application of 5-MeO-IBA to Woody Cuttings

There are two primary methods for applying auxin solutions to cuttings: the "Quick Dip" method for higher concentrations and the "Basal Long Soak" for more dilute solutions.[10]

A. Quick Dip Method (Concentrations: 1,000 - 10,000 ppm)

This method is efficient for treating large numbers of cuttings and is the most common commercial practice.

Procedure:

  • Prepare Working Solution: Dilute the 10,000 ppm stock solution to the desired final concentration. For example, to make a 2,000 ppm solution, mix 20 mL of the stock solution with 80 mL of a 50% alcohol/water solution.

  • Pour into a Dipping Container: Pour a small amount of the working solution into a shallow container, enough to dip the basal end of the cuttings.

  • Treat Cuttings: Take a small bundle of cuttings and dip the basal 1-2 cm into the solution for 3-5 seconds.[10]

  • Dry and Plant: Remove the cuttings from the solution and allow the alcohol to evaporate for a few minutes. Insert the treated cuttings into the rooting medium.

B. Basal Long Soak Method (Concentrations: 20 - 200 ppm)

This method can be effective for species that are difficult to root, as it allows for greater absorption of the hormone.

Procedure:

  • Prepare Working Solution: Prepare a dilute solution of 5-MeO-IBA (e.g., 100 ppm) from the stock solution.

  • Soak Cuttings: Stand the basal 2-3 cm of the cuttings in the solution for 12-24 hours.[10] Keep the cuttings in a cool, shaded area during the soaking period to minimize water stress.

  • Rinse and Plant: After soaking, remove the cuttings, rinse the basal ends with water, and plant them in the rooting medium.

Recommended Starting Concentrations and Comparative Data

The optimal concentration of 5-MeO-IBA will vary depending on the plant species, the maturity of the wood (softwood, semi-hardwood, or hardwood), and the time of year the cuttings are taken. The following table provides recommended starting concentrations for 5-MeO-IBA, benchmarked against typical concentrations used for IBA. It is strongly recommended to conduct a small-scale trial with a range of concentrations to determine the optimal level for each specific application.

Type of Woody CuttingTypical IBA Concentration Range (ppm)Recommended 5-MeO-IBA Starting Range (ppm)
Softwood (e.g., new growth of deciduous shrubs)500 - 1,500[14]400 - 1,200
Semi-hardwood (e.g., partially mature wood of broadleaf evergreens)1,000 - 3,000[14]800 - 2,500
Hardwood (dormant) (e.g., dormant stems of deciduous trees)3,000 - 10,000[14]2,500 - 8,000

Experimental Workflow and Validation

To validate the efficacy of 5-MeO-IBA and determine the optimal concentration for a specific woody plant, a structured experimental approach is necessary.

Experimental Workflow A 1. Prepare Cuttings (Uniform size and node number) B 2. Prepare Treatment Solutions (Control, IBA standard, multiple 5-MeO-IBA concentrations) A->B C 3. Apply Treatments (e.g., Quick Dip Method) B->C D 4. Plant Cuttings (Randomized block design in rooting medium) C->D E 5. Maintain in Propagation Environment (High humidity, appropriate temperature and light) D->E F 6. Data Collection (Weekly/Bi-weekly) E->F G 7. Final Assessment (e.g., after 4-12 weeks) F->G H 8. Data Analysis (Statistical comparison of treatments) G->H

Caption: A structured workflow for validating 5-MeO-IBA efficacy.

Key Parameters for Assessment:

  • Rooting Percentage: The number of cuttings that form roots as a percentage of the total number of cuttings.

  • Number of Roots per Cutting: The average number of primary roots formed on each rooted cutting.

  • Root Length: The length of the longest root on each cutting.

  • Root Mass (Fresh and Dry Weight): A quantitative measure of the overall root system development.

  • Callus Formation: The extent of undifferentiated tissue growth at the base of the cutting. Excessive callusing with poor root development can indicate a supra-optimal auxin concentration.

Conclusion and Future Directions

This compound presents a compelling new option for the propagation of woody plants. Its potential for increased stability and sustained auxin activity warrants thorough investigation across a wide range of species. The protocols and recommendations provided in this document serve as a starting point for researchers and professionals to explore the benefits of this novel auxin analog. Further studies are encouraged to elucidate its metabolic fate within plant tissues and to explore potential synergistic effects with other plant growth regulators or phenolic compounds.[15][16] The systematic evaluation of 5-MeO-IBA will contribute to the development of more efficient and reliable propagation techniques for valuable and difficult-to-root woody plants.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 5-Methoxyindole-3-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methoxyindole-3-butyric acid (5-MIBA). The method utilizes reverse-phase chromatography with UV detection, which is optimized for high sensitivity, specificity, and efficiency. The causality behind the selection of chromatographic parameters is discussed in detail, providing a clear rationale for the method's design. Furthermore, this document provides comprehensive, step-by-step protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedure is fit for its intended purpose in research and quality control environments.[1][2][3] The inclusion of forced degradation studies confirms the stability-indicating nature of the assay, making it suitable for analyzing 5-MIBA in the presence of its degradation products and related impurities.[4][5][6]

Introduction and Scientific Principle

This compound (5-MIBA) is an indole derivative, structurally related to the auxin family of plant hormones like Indole-3-butyric acid (IBA).[7] Its unique chemical structure necessitates a precise and accurate analytical method for quantification, particularly in drug development and metabolic research. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering the resolution required to separate the analyte of interest from other matrix components.[4][6]

This method is based on the principle of reverse-phase chromatography , where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. 5-MIBA, being a moderately nonpolar molecule, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[8][9]

The use of an acidified mobile phase (e.g., with formic acid) serves a critical function: it suppresses the ionization of the carboxylic acid group on 5-MIBA.[8] This ensures that the analyte is in a single, neutral form, which leads to improved peak shape, enhanced retention on the nonpolar column, and reproducible results. Detection is achieved using a Photodiode Array (PDA) detector set at 280 nm, a wavelength where the indole ring exhibits strong chromophoric activity.

Apparatus, Materials, and Chromatographic Conditions

Apparatus
  • HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (≥98% purity).

  • Hydrochloric acid (1 M).

  • Sodium hydroxide (1 M).

  • Hydrogen peroxide (30%).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA Detector, 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Protocol 1: Preparation of 5-MIBA Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 5-MIBA reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with Methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.

Protocol 2: Preparation of Calibration Curve Standards (1-100 µg/mL)

  • Perform serial dilutions of the Standard Stock Solution (Protocol 1) using a diluent consisting of 50:50 (v/v) Water:Acetonitrile.

  • Prepare a series of at least five concentrations covering the expected range of the samples. For example: 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 3: General Sample Preparation This protocol is for a relatively clean drug substance. For complex matrices like biological fluids or plant tissues, a more rigorous extraction method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is required.[10][11]

  • Accurately weigh the sample powder containing 5-MIBA.

  • Dissolve the powder in the diluent (50:50 Water:Acetonitrile) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analytical Workflow Visualization

The overall workflow from sample preparation to final data analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 280 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify 5-MIBA Concentration H->I

Caption: High-level workflow for the HPLC quantification of 5-MIBA.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation of the analytical method is required to ensure its reliability, accuracy, and precision for the intended application.[1][2] The following protocols are based on the ICH Q2(R1) guideline.[1][2]

Specificity and Stability-Indicating Assay

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is achieved through forced degradation studies.[5][12] A target degradation of 10-20% is generally recommended to ensure that significant degradation products are formed without completely consuming the parent drug.[4][6]

Protocol 4: Forced Degradation Studies

  • Acid Hydrolysis: Mix 1 mL of 5-MIBA stock solution (1000 µg/mL) with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid 5-MIBA powder in an oven at 80°C for 48 hours. Prepare a 100 µg/mL solution from the stressed powder.

  • Photolytic Degradation: Expose a 100 µg/mL solution of 5-MIBA to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[13] Analyze alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples and an unstressed control sample by HPLC. Use a PDA detector to assess peak purity of the 5-MIBA peak in all conditions. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent 5-MIBA peak.

Linearity

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response (peak area).

  • Prepare and inject the calibration standards (Protocol 2) in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.998 is typically considered acceptable.

Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value. This is determined by spike and recovery.

  • Prepare a sample matrix (placebo) and spike it with known amounts of 5-MIBA at three concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptable recovery is typically between 98.0% and 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of 5-MIBA at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results. A %RSD of ≤ 2.0% is generally acceptable.

LOD & LOQ

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • These can be estimated based on the signal-to-noise (S/N) ratio. A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small changes to the chromatographic conditions, one at a time.

  • Examples include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2°C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Composition (± 2% organic).

  • Analyze a system suitability standard under each condition and evaluate parameters like retention time, peak asymmetry, and resolution. The method is robust if the results remain within acceptable limits.

Method Validation Workflow Visualization

G Start Method Development Complete Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Specificity Linearity Linearity (5-6 concentrations, n=3) Specificity->Linearity Accuracy Accuracy (3 levels, n=3, % Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOQ LOQ & LOD (S/N Ratio or Calibration Slope) Precision->LOQ Robustness Robustness (Vary Flow, Temp, Mobile Phase) LOQ->Robustness End Method Validated Robustness->End

References

Application Note: A Comprehensive Framework for Evaluating the Preclinical Efficacy of 5-Methoxyindole-3-butyric acid (5-MIBA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-stage experimental framework for the preclinical evaluation of 5-Methoxyindole-3-butyric acid (5-MIBA), a novel indole derivative with hypothesized neuroprotective and anti-inflammatory properties. Moving beyond a simple list of procedures, this guide elucidates the scientific rationale behind each experimental choice, establishing a self-validating workflow from initial in vitro characterization to targeted in vivo efficacy studies. The protocols herein are designed to rigorously assess the compound's cytotoxicity, confirm its engagement with intracellular targets, quantify its functional bioactivity, and ultimately test its efficacy in a disease-relevant animal model of neuroinflammation. By integrating robust experimental design, including appropriate controls and blinded analysis, this framework aims to generate reproducible and translatable data critical for early-stage drug discovery.

Introduction and Scientific Rationale

Indole derivatives are a prominent class of heterocyclic compounds widely found in pharmaceuticals, demonstrating a broad range of biological activities.[1] this compound (5-MIBA) has been synthesized as a potential therapeutic agent targeting neuroinflammatory pathways, which are implicated in the pathogenesis of numerous neurodegenerative diseases.[2][3] Our central hypothesis is that 5-MIBA exerts its therapeutic effect by inhibiting key nodes in the pro-inflammatory signaling cascade within microglia, the resident immune cells of the central nervous system.

The successful translation of a novel compound from bench to clinic hinges on a meticulously planned and executed preclinical development strategy.[4][5] This guide provides a logical, phased approach to efficacy testing, ensuring that resources are directed toward the most promising candidates. The workflow is designed to answer three fundamental questions in sequence:

  • Is the compound safe at the cellular level?

  • Does the compound engage its intended target and exert a functional effect in vitro?

  • Does the in vitro activity translate to therapeutic efficacy in a complex in vivo system?

The following sections detail the protocols and scientific reasoning for each stage of this evaluation process.

Phase I: In Vitro Characterization and Mechanistic Assays

The initial phase of testing focuses on understanding the compound's fundamental interaction with biological systems in a controlled environment. These assays are crucial for establishing a baseline of activity and safety before proceeding to more complex and resource-intensive animal studies.[6]

Cytotoxicity Assessment in a Relevant Cell Line

Rationale: Before assessing the therapeutic efficacy of 5-MIBA, it is imperative to determine its intrinsic cytotoxicity. A compound that is toxic to cells at or near its effective concentration has a limited therapeutic window. The XTT assay is selected over the traditional MTT assay due to its production of a water-soluble formazan product, which eliminates a solubilization step, thereby reducing handling, minimizing variability, and improving workflow efficiency.[7][8] This assay measures the metabolic activity of viable cells, providing a robust proxy for cell viability.[9][10]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed BV-2 microglial cells (or another relevant cell line) into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of 5-MIBA in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 5-MIBA dilutions and controls to the respective wells. Incubate for 24-48 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[9]

  • Incubation with XTT: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (formazan product) and 660 nm (background reference) using a microplate reader.

  • Analysis: Subtract the background absorbance from the 450 nm reading. Normalize the data to the vehicle control (defined as 100% viability) and plot the results as percent viability versus log[5-MIBA concentration] to determine the CC₅₀ (50% cytotoxic concentration).

Target Engagement Verification

Rationale: Demonstrating that a compound physically interacts with its intended target within a living cell is a critical validation step.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement. It is based on the principle that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[12][13][14] This label-free approach provides direct evidence of target binding in a physiologically relevant context.[15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a sufficient number of BV-2 microglial cells. Treat the cells with either vehicle control or a non-cytotoxic concentration of 5-MIBA (determined from the XTT assay) for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the hypothesized target protein (e.g., IKKβ, a key kinase in the NF-κB pathway).

  • Data Interpretation: Quantify the band intensities at each temperature for both the vehicle- and 5-MIBA-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the 5-MIBA-treated sample indicates thermal stabilization and confirms target engagement.

Functional In Vitro Anti-inflammatory Assay

Rationale: After confirming target engagement, the next logical step is to assess the functional consequence of this interaction. Neuroinflammation is characterized by the release of pro-inflammatory cytokines.[3][16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) signaling in microglia, leading to robust production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][17] This assay will measure the ability of 5-MIBA to inhibit this pro-inflammatory response.

Protocol: Inhibition of LPS-Induced TNF-α Secretion

  • Cell Seeding: Seed BV-2 cells in a 96-well plate as described in protocol 2.1.

  • Pre-treatment: Treat the cells with various non-cytotoxic concentrations of 5-MIBA or vehicle control for 1-2 hours. Include a positive control inhibitor (e.g., a known NF-κB inhibitor).

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells and carefully collect the culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Plot the concentration of TNF-α against the log[5-MIBA concentration]. Perform a non-linear regression to calculate the IC₅₀ value, which represents the concentration of 5-MIBA required to inhibit 50% of the LPS-induced TNF-α production.

Phase II: In Vivo Efficacy Evaluation

Upon successful demonstration of in vitro activity, the investigation proceeds to a whole-animal model. This phase is essential for evaluating the compound's efficacy within the context of complex physiological systems, including its pharmacokinetic properties and its ability to modulate a disease state.

Rationale for Animal Model Selection

The LPS-induced systemic inflammation model in mice is a well-established and highly relevant model for studying neuroinflammation.[18][19][20] A peripheral injection of LPS elicits a systemic inflammatory response that leads to a secondary, robust inflammatory response in the brain, characterized by microglial activation and cytokine production.[2][17] This model is advantageous because it is acute, reproducible, and effectively mimics the neuroinflammatory sequelae of systemic infections.[21] It is particularly suitable for initial efficacy screening of compounds targeting inflammatory pathways.

Preliminary Pharmacokinetic (PK) Study

Rationale: Before conducting an efficacy study, a preliminary PK study in a small cohort of animals is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 5-MIBA.[22][23] This data is critical for selecting an appropriate dose, route of administration, and dosing schedule for the main efficacy study, ensuring that the compound reaches the target tissue at a sufficient concentration and for an adequate duration.[24]

Protocol: Efficacy of 5-MIBA in LPS-Induced Murine Neuroinflammation Model

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the welfare of experimental animals.

  • Animals: Use male C57BL/6J mice, 8-10 weeks old. Acclimate the animals for at least one week before the experiment.

  • Experimental Groups: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control + Saline Injection

    • Group 2: Vehicle Control + LPS Injection

    • Group 3: 5-MIBA (Low Dose) + LPS Injection

    • Group 4: 5-MIBA (High Dose) + LPS Injection

    • Group 5: Positive Control (e.g., Dexamethasone) + LPS Injection

  • Drug Administration: Administer 5-MIBA (doses determined by PK study), vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection, oral gavage) one hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or sterile saline.

  • Behavioral Assessment (Optional, 24 hours post-LPS): Assess sickness behavior by monitoring locomotor activity in an open field test or social interaction behavior. This provides a functional readout of the inflammatory state.

  • Tissue Collection (2-24 hours post-LPS): At a predetermined time point (e.g., 6 hours for peak cytokine expression), euthanize the mice via an approved method. Perfuse transcardially with ice-cold saline.

  • Brain Tissue Processing: Dissect the hippocampus and cortex. Immediately snap-freeze one hemisphere in liquid nitrogen for biochemical analysis (e.g., qPCR, ELISA) and fix the other hemisphere in 4% paraformaldehyde for histological analysis (e.g., immunohistochemistry).

  • Endpoint Analysis:

    • Biochemical: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or multiplex assay. Analyze mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) via RT-qPCR.

    • Histological: Perform immunohistochemistry on brain sections using antibodies against microglial markers (e.g., Iba1) to assess microglial activation and morphology.

  • Blinded Analysis: All endpoint analyses, particularly behavioral scoring and histological quantification, must be performed by an investigator blinded to the treatment groups to prevent experimental bias.[25]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups.

Table 1: In Vitro Activity Summary of 5-MIBA

Assay Cell Line Parameter Result
Cytotoxicity BV-2 CC₅₀ > 100 µM
Target Engagement (CETSA) BV-2 ΔTm (Target Protein) + 4.2 °C at 10 µM

| Functional Activity | BV-2 | IC₅₀ (vs. LPS-induced TNF-α) | 5.3 µM |

Table 2: In Vivo Efficacy of 5-MIBA on Brain Cytokine Levels (Hippocampus)

Treatment Group TNF-α (pg/mg protein) IL-1β (pg/mg protein)
Vehicle + Saline 15.2 ± 3.1 8.9 ± 2.5
Vehicle + LPS 245.8 ± 25.6 189.4 ± 19.8
5-MIBA (10 mg/kg) + LPS 130.5 ± 18.9* 95.7 ± 15.1*
5-MIBA (30 mg/kg) + LPS 75.1 ± 11.2** 48.2 ± 9.8**

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group.

Mandatory Visualizations

G cluster_0 Phase 0: In Silico & Synthesis cluster_1 Phase I: In Vitro Evaluation cluster_2 Phase II: In Vivo Evaluation cluster_3 Decision Gate in_silico In Silico ADMET Prediction synthesis Compound Synthesis & Characterization in_silico->synthesis cytotox Cytotoxicity Assay (CC50) synthesis->cytotox target_eng Target Engagement (CETSA) cytotox->target_eng functional Functional Assay (IC50) target_eng->functional pk_study Pharmacokinetics (PK) functional->pk_study efficacy Efficacy Model (Neuroinflammation) pk_study->efficacy go_nogo Go/No-Go for Lead Optimization efficacy->go_nogo

Caption: A high-level overview of the preclinical efficacy testing workflow.

G cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFKB_I p65/p50-IκBα IKK->NFKB_I Phosphorylates IκBα NFKB_A p65/p50 NFKB_I->NFKB_A IκBα degradation Nucleus Nucleus NFKB_A->Nucleus Translocation Genes Pro-inflammatory Genes (TNFα, IL-6) Nucleus->Genes Binds to DNA MIBA 5-MIBA MIBA->IKK Hypothesized Inhibition

Caption: Hypothesized signaling pathway for 5-MIBA-mediated inhibition.

G A 1. Treat Cells (Vehicle vs. 5-MIBA) B 2. Lyse Cells A->B C 3. Heat Lysates (Temperature Gradient) B->C D 4. Centrifuge (Separate soluble/aggregated) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Generate Melting Curves) F->G

References

Preparation of 5-Methoxyindole-3-butyric Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of 5-Methoxyindole-3-butyric acid (5-M-IBA), a key indole-containing compound utilized by researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility. This document delves into the chemical properties of 5-M-IBA, offering a scientific rationale for solvent selection and handling procedures to maintain the integrity of the compound for downstream applications.

Introduction: The Significance of this compound

This compound is an indole derivative belonging to the auxin family of plant hormones. Its structural similarity to other biologically active indoles, such as melatonin and serotonin, has made it a compound of interest in diverse research fields beyond plant science, including neurobiology and oncology. As with any experimental work, the reliability of in vitro and in vivo studies hinges on the precise and consistent preparation of test compounds. This guide provides the foundational knowledge and step-by-step instructions for creating stable and accurate stock solutions of this compound.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions.

PropertyValueSource
Molecular Formula C13H15NO3[1][2]
Molecular Weight 233.26 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point Not explicitly available for 5-M-IBA, but the related Indole-3-butyric acid melts at 125 °C.[4]

The solubility of this compound is a critical factor in solvent selection. Based on data from structurally similar compounds like Indole-3-butyric acid (IBA) and 5-Methoxyindole, the following solubility profile can be expected:

SolventSolubilityRationale and Best Practices
Dimethyl Sulfoxide (DMSO) HighDMSO is a versatile organic solvent capable of dissolving a wide range of compounds. For the related 5-Methoxyindole, solubility is reported at 100 mg/mL.[5] It is recommended to use anhydrous, newly opened DMSO to prevent the introduction of water, which can impact compound stability.
Ethanol HighEthanol is another suitable organic solvent for indole-based compounds. The related IBA is soluble in ethanol at approximately 25 mg/mL.[6]
1M Sodium Hydroxide (NaOH) HighThe acidic nature of the butyric acid moiety allows for deprotonation in a basic solution, forming a more water-soluble salt. This is a common strategy for dissolving carboxylic acid-containing compounds.
Water LowSimilar to IBA, this compound is expected to have low solubility in water. The aqueous solubility of IBA is approximately 0.25 mg/mL.[3][7]

Safety, Handling, and Storage

Prior to handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following are general safety and handling guidelines based on similar indole compounds.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage of Powder: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended to maintain stability.[6]

  • Storage of Stock Solutions: Stock solutions should be stored in sterile, airtight containers, protected from light. For short-term storage (up to one week), refrigeration at 2-8°C is suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[10]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing high-concentration stock solutions of this compound.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is ideal for most cell-based assays where the final concentration of DMSO in the culture medium can be kept below 0.5%.

Materials:

  • This compound (MW: 233.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare the weighing vessel: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh the compound: Carefully weigh out 23.33 mg of this compound into the tared tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If complete dissolution is not achieved, sonicate the tube in an ultrasonic bath for 5-10 minutes.[5]

  • Storage: The resulting 100 mM stock solution is ready for use. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Ethanol

This protocol is a common alternative, particularly in applications where DMSO may interfere with the experimental system.

Materials:

  • This compound

  • 100% Ethanol

  • Sterile volumetric flask or conical tube

  • Calibrated analytical balance

  • Stir plate and stir bar (optional)

Procedure:

  • Weigh the compound: Weigh out 10 mg of this compound and place it into a 10 mL volumetric flask or a suitable sterile conical tube.

  • Initial Dissolution: Add a small volume (e.g., 2-3 mL) of 100% ethanol to the flask and swirl or stir until the compound is fully dissolved.

  • Bring to Final Volume: Once dissolved, add 100% ethanol to bring the total volume to 10 mL.

  • Mix Thoroughly: Cap the flask and invert several times to ensure a homogenous solution.

  • Storage: Transfer the 1 mg/mL stock solution to a sterile, light-protecting container and store at 2-8°C for short-term use or at -20°C for long-term storage.

Workflow and Quality Control

The following diagram illustrates the general workflow for preparing and using this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage & QC cluster_use Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot 3. Aliquot dissolve->aliquot store 4. Store at -20°C or -80°C aliquot->store qc 5. Quality Control (e.g., visual inspection for precipitation) store->qc thaw 6. Thaw Aliquot qc->thaw dilute 7. Prepare Working Solution (Dilute in media/buffer) thaw->dilute

Workflow for 5-M-IBA Stock Solution Preparation

Example Application: Dilution for Cell Culture

To treat cultured cells with a final concentration of 100 µM this compound from a 100 mM DMSO stock solution:

  • Prepare the desired volume of fresh, pre-warmed cell culture medium.

  • For every 1 mL of medium, add 1 µL of the 100 mM stock solution (a 1:1000 dilution).

  • Gently mix the medium before adding it to the cells.

  • Crucially, prepare a vehicle control by adding the same volume of DMSO (1 µL per 1 mL of medium) to a separate set of cells to account for any effects of the solvent.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of this compound stock solutions. By adhering to these procedures, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for the Analytical Determination of 5-Methoxyindole Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxyindole Compound Analysis

5-Methoxyindole derivatives, a class of neuroactive compounds, play a crucial role in various physiological and pathological processes. This family includes endogenously produced molecules such as 5-methoxytryptamine and 5-methoxyindole-3-acetic acid, as well as synthetic tryptamines with potent psychoactive properties.[1] The accurate and sensitive quantification of these compounds in complex biological matrices like plasma, urine, cerebrospinal fluid (CSF), and brain tissue is paramount for research in neuroscience, pharmacology, and forensic toxicology.[1][2][3][4][5] This guide provides a comprehensive overview of the principal analytical methodologies, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques for their specific research needs.

The validation of analytical methods is a critical step to ensure data reliability and reproducibility. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[6] This document will delve into these aspects for each presented method.

Comparative Overview of Analytical Techniques

The choice of analytical technique for 5-methoxyindole analysis is dictated by the specific research question, the required sensitivity and selectivity, the nature of the biological matrix, and the available instrumentation. The three most prevalent methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—each offer distinct advantages and disadvantages.[6][7]

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Sample Throughput HighModerateHigh
Cost LowModerateHigh
Derivatization Not typically requiredOften requiredNot typically required
Matrix Effects ModerateLow to ModerateCan be significant

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of 5-methoxyindole compounds, particularly when high sensitivity is not the primary requirement. The principle lies in the separation of analytes on a chromatographic column followed by detection based on their ultraviolet absorbance.

Causality in Experimental Choices

The selection of a C18 reversed-phase column is standard for indole derivatives due to its hydrophobic stationary phase, which effectively retains these moderately polar compounds.[6][8] A gradient elution with an organic modifier like acetonitrile and an acidic aqueous mobile phase (e.g., containing 0.1% formic acid) is employed to ensure good peak shape and resolution by suppressing the ionization of the indole nitrogen.[6] UV detection is set at the wavelength of maximum absorbance for 5-methoxyindoles, which is typically around 278-280 nm.[6][8]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_start Biological Sample (Plasma, Urine) s_protein Protein Precipitation (e.g., Acetonitrile) s_start->s_protein s_centrifuge Centrifugation s_protein->s_centrifuge s_filter Filtration (0.45 µm) s_centrifuge->s_filter a_inject Injection into HPLC s_filter->a_inject Inject Filtrate a_separate C18 Reversed-Phase Separation a_inject->a_separate a_detect UV Detection (~280 nm) a_separate->a_detect d_quant Quantification via Calibration Curve a_detect->d_quant Peak Area Data d_result Reportable Result d_quant->d_result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Biological Sample (Tissue, Urine) s_extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) s_start->s_extract s_dry Evaporation to Dryness s_extract->s_dry s_deriv Derivatization (e.g., BSTFA) s_dry->s_deriv a_inject Injection into GC s_deriv->a_inject Inject Derivatized Sample a_separate Capillary Column Separation a_inject->a_separate a_ionize Electron Impact Ionization a_separate->a_ionize a_detect Mass Spectrometry Detection a_ionize->a_detect d_ident Compound Identification (Mass Spectrum) a_detect->d_ident Mass Spectra Data d_quant Quantification (SIM/Scan) d_ident->d_quant LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Biological Sample (CSF, Blood, Urine) s_extract SPE or Protein Precipitation s_start->s_extract s_evap Evaporation (if needed) s_extract->s_evap s_recon Reconstitution s_evap->s_recon a_inject Injection into LC s_recon->a_inject Inject Reconstituted Sample a_separate UPLC/HPLC Separation a_inject->a_separate a_ionize Electrospray Ionization (ESI) a_separate->a_ionize a_detect Tandem MS Detection (MRM) a_ionize->a_detect d_quant Quantification with Isotope-Labeled IS a_detect->d_quant MRM Transition Data d_result Highly Accurate Result d_quant->d_result

References

5-Methoxyindole-3-butyric Acid: A Novel Auxin for Enhanced Micropropagation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Superior Rooting Agents in Plant Micropropagation

In the intricate world of plant tissue culture, the selection of an appropriate auxin is paramount to successfully inducing adventitious root formation, a critical step in the micropropagation of numerous plant species. While Indole-3-butyric acid (IBA) has long been the industry standard, ongoing research seeks novel auxin analogs with enhanced efficacy, stability, and specificity. 5-Methoxyindole-3-butyric acid (5-MOBIBA), a derivative of the indole family, presents a promising, yet largely unexplored, alternative for researchers and professionals in plant biotechnology and drug development.

This comprehensive guide provides detailed application notes and protocols for the utilization of 5-MOBIBA in micropropagation. Grounded in established principles of auxin biology and plant tissue culture, this document offers a framework for investigating the potential of 5-MOBIBA as a potent rooting agent. We will delve into its proposed mechanism of action, provide a step-by-step experimental protocol for its application and comparative analysis against IBA, and discuss the critical parameters for optimizing its use.

Scientific Rationale: Why Explore this compound?

The rationale for investigating 5-MOBIBA stems from the structure-activity relationships of auxins. The addition of a methoxy group (-OCH3) at the 5th position of the indole ring can potentially alter the molecule's electronic properties, lipophilicity, and interaction with auxin receptors or transport proteins. These modifications may lead to:

  • Enhanced Stability: The methoxy group could protect the indole ring from oxidative degradation, potentially offering a longer active lifespan in the culture medium compared to IBA.

  • Altered Receptor Binding: The substitution may influence the affinity and specificity of the molecule for auxin-binding proteins, potentially leading to a more potent or targeted response.

  • Modified Metabolic Fate: The methoxy group could affect the rate and pathway of auxin metabolism within the plant tissue, influencing the duration and intensity of the rooting signal.

While direct comparative studies are scarce, the exploration of such analogs is a logical step in advancing micropropagation techniques.

Core Concepts: The Auxin Signaling Pathway in Adventitious Root Formation

To comprehend the function of 5-MOBIBA, it is essential to understand the fundamental mechanism of auxin-induced rooting. The process is a complex interplay of cellular signaling events, initiated by the perception of auxin.

Diagram: Simplified Auxin Signaling Pathway

AuxinSignaling cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm Auxin Auxin (5-MOBIBA/IBA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Root_Primordia Root Primordia Development Gene_Expression->Root_Primordia Leads to Workflow A Prepare Stock Solutions (5-MOBIBA & IBA) B Prepare Rooting Media with Varying Auxin Concentrations A->B D Inoculate Explants onto Treatment Media B->D C Select and Prepare Shoot Explants C->D E Incubate under Controlled Conditions D->E F Data Collection & Analysis (4-6 weeks) E->F

safe handling and storage protocols for 5-Methoxyindole-3-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Storage of 5-Methoxyindole-3-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-M-IBA) is an indole derivative with potential applications in various research and development fields. Like many indole-containing molecules, its electron-rich aromatic structure makes it susceptible to degradation and requires specific handling and storage protocols to ensure its stability, integrity, and the safety of laboratory personnel.[1] This document provides a comprehensive guide, grounded in established safety principles and chemical knowledge, for the proper management of 5-M-IBA in a laboratory setting. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and experimental reproducibility.

Compound Profile and Intrinsic Hazards

Understanding the fundamental chemical and physical properties of this compound is the first step in a thorough risk assessment. While specific toxicity data for this compound is limited, its structure as both an indole derivative and a carboxylic acid informs the necessary precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83696-90-6[2]
Molecular Formula C13H15NO3[2]
Molecular Weight 233.26 g/mol [2]
Appearance White to light-yellow crystalline solid[3]
Boiling Point 458.9°C at 760 mmHg[]
Density 1.251 g/cm³[]
Chemical Stability and Reactivity

The indole ring system is electron-rich, making it susceptible to oxidation.[1] Factors such as exposure to air (oxygen), light, and elevated temperatures can accelerate degradation, leading to discoloration and the formation of impurities that can compromise experimental results. The carboxylic acid moiety imparts weak acidic properties, meaning it can react with bases.[5] It should not be stored with or used near strong oxidizing agents or incompatible bases.[6]

Toxicological Profile (Inferred)
  • Acute Oral Toxicity : The parent compound, Indole-3-butyric acid, is classified as toxic if swallowed.[7]

  • Skin and Eye Irritation : 5-Methoxyindole is known to cause skin and serious eye irritation.[8] Carboxylic acids can also be corrosive or irritating.[5]

  • Respiratory Irritation : Inhalation of the powdered form may cause respiratory tract irritation.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

All handling of 5-M-IBA powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[10] The fume hood also provides a contained space in the event of a spill. Proper laboratory ventilation is crucial to maintain air quality.[10]

Personal Protective Equipment (PPE)

PPE creates a necessary barrier between the researcher and the chemical.[11] The selection of PPE must be specific to the hazards associated with handling a potentially toxic and irritating chemical powder.[12][13]

  • Eye and Face Protection : Chemical safety goggles are required at all times.[14] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[13]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[11] Gloves should be inspected before use and removed carefully to avoid skin contamination.[15] For prolonged handling or when dissolving the compound, consider double-gloving.

  • Body Protection : A lab coat is required to protect skin and clothing.[12] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron may be used.[14]

  • Respiratory Protection : When working within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator may be necessary.[16]

Safe Handling and Experimental Workflows

Adherence to a standardized workflow minimizes the risk of exposure and compound degradation.

Workflow for Weighing and Preparing Solutions

The following diagram outlines the critical steps for safely handling 5-M-IBA from storage to solution preparation.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Don Appropriate PPE (Goggles, Gloves, Lab Coat) verify_hood Verify Fume Hood is Operational start->verify_hood retrieve Retrieve Compound from Storage (Note Storage Conditions) verify_hood->retrieve equilibrate Allow Container to Equilibrate to Room Temperature retrieve->equilibrate Prevents condensation weigh Weigh Compound in Fume Hood (Use anti-static weigh boat) equilibrate->weigh dissolve Prepare Solution in Fume Hood (Add solid to solvent) weigh->dissolve cap_store Securely Cap & Return Stock Compound to Proper Storage dissolve->cap_store dispose Dispose of Contaminated Materials in Hazardous Waste cap_store->dispose clean Decontaminate Work Surface dispose->clean remove_ppe Remove PPE Correctly clean->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Standard workflow for handling this compound.

Protocol 1: Weighing and Solution Preparation
  • Preparation : Before handling the compound, ensure your chemical fume hood is operational and you are wearing the required PPE (safety goggles, nitrile gloves, lab coat).[10]

  • Retrieval : Retrieve the container of 5-M-IBA from its designated storage location (e.g., refrigerator).

  • Equilibration : Allow the sealed container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could degrade the hygroscopic compound.

  • Weighing : In the fume hood, carefully transfer the desired amount of powder to a tared weigh boat. Use a spatula and minimize the creation of dust.

  • Dissolution : Add the weighed solid to your chosen solvent in an appropriate flask or beaker. Always add the solid to the liquid to minimize splashing. If solubility is an issue, sonication may be required.[17]

  • Cleanup : Securely cap the stock container of 5-M-IBA and return it immediately to its proper storage conditions.

  • Disposal : Dispose of any contaminated items (e.g., weigh boats, gloves, pipette tips) in the designated solid hazardous waste container.

  • Decontamination : Clean the work area within the fume hood.

  • Doffing PPE : Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[18]

Long-Term and Short-Term Storage Protocols

Proper storage is the most critical factor in maintaining the long-term viability and purity of 5-M-IBA. The primary goals are to protect it from oxidation, light, and moisture.[1]

Storage Conditions
  • Temperature : For long-term storage, keep the solid compound in a freezer at -20°C.[17] For short-term storage or frequent use, refrigeration at 2-8°C is acceptable.[1] Solutions are generally less stable and should be stored at -80°C if possible, though fresh preparation is always preferred.[17]

  • Light : Store the compound in an amber or opaque vial to protect it from light-induced degradation.[1]

  • Atmosphere : Due to its susceptibility to oxidation, storing 5-M-IBA under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage.[1] This displaces oxygen and preserves the compound's integrity.

Protocol 2: Inert Gas Blanketing for Storage

This protocol is for creating an inert atmosphere for sensitive compounds.[1]

  • Materials : Vial with a PTFE-lined septum cap, the solid 5-M-IBA, a source of inert gas (argon or nitrogen) with a delivery needle, and a shorter exhaust needle.

  • Preparation : If possible, perform this procedure in a glovebox. If not, work efficiently in a fume hood. Place the solid compound into the vial.

  • Purging : Securely cap the vial. Pierce the septum with both the long inert gas delivery needle (extending into the headspace above the solid) and the short exhaust needle.

  • Flushing : Gently flush the vial with the inert gas for 1-2 minutes. The inert gas will displace the heavier air, which will exit through the exhaust needle.

  • Sealing : Remove the exhaust needle first, followed quickly by the gas delivery needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Storage : Seal the cap with parafilm for extra security and place the vial in the appropriate temperature-controlled and light-protected storage location.

G compound 5-M-IBA (Solid or Solution) storage_decision Storage Duration? compound->storage_decision short_term Short-Term (< 1 month) storage_decision->short_term Short long_term Long-Term (> 1 month) storage_decision->long_term Long refrigerate Refrigerate (2-8°C) Protect from Light short_term->refrigerate freeze Freeze (-20°C) Protect from Light long_term->freeze inert Apply Inert Gas Blanket freeze->inert

Caption: Decision logic for storing this compound.

Spill and Emergency Procedures

Pre-planning is essential for responding safely to chemical spills.[19] All personnel should know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[10]

Spill Classification and Response

The correct response depends on the size and nature of the spill.[20]

G spill Chemical Spill Occurs assess Assess Situation: - Quantity? - Location? - Inhalation Hazard? spill->assess minor Minor Spill (<5g, contained, no vapor) assess->minor Minor major Major Spill (>5g, uncontained, dust) assess->major Major minor_actions Alert others in the area. Don PPE. Contain with absorbent. Clean with soap & water. Dispose as hazardous waste. minor->minor_actions major_actions EVACUATE the area. Alert others & activate alarm. Close doors to the lab. Call Emergency Services (911). Provide SDS to responders. major->major_actions

Caption: Decision tree for responding to a chemical spill.

Protocol 3: Minor Spill Cleanup (Solid Powder)
  • Alert : Alert personnel in the immediate vicinity.[21]

  • Protect : Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[22]

  • Contain : Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.[21]

  • Collect : Carefully sweep the material into a dustpan and place it in a labeled, sealable container for hazardous waste.[23] Avoid creating dust.

  • Decontaminate : Clean the spill area with soap and water.[19]

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[22]

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[19] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.[9]

  • Ingestion : Rinse mouth with water. Immediately call a poison control center or seek medical attention. Do not induce vomiting.[7]

Waste Disposal

All waste materials contaminated with 5-M-IBA, including the compound itself, used containers, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Never dispose of this chemical down the drain.[24]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

Application Notes and Protocols for 5-Methoxyindole-3-butyric Acid in Horticulture: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontiers of Auxin Analogs

The exploration of novel plant growth regulators is a cornerstone of advancing horticultural practices. While Indole-3-butyric acid (IBA) is a well-established and widely utilized synthetic auxin for promoting adventitious root formation, its derivatives remain a subject of scientific inquiry. This document provides a comprehensive guide to the potential horticultural applications of 5-Methoxyindole-3-butyric acid. It is critical to note that, as of the date of this publication, publicly available research specifically detailing the horticultural efficacy and established protocols for this compound is limited.

Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with a foundational framework for investigating this compound. We will leverage the extensive knowledge of its parent compound, IBA, to propose theoretical mechanisms, hypothetical protocols, and a robust experimental design for its evaluation. This document serves as a starting point for rigorous scientific investigation into what could be a next-generation tool for plant propagation and development.

Introduction to this compound: A Structural and Mechanistic Overview

This compound is a derivative of Indole-3-butyric acid, featuring a methoxy group (-OCH₃) at the 5th position of the indole ring. This structural modification has the potential to alter the molecule's chemical properties, such as its solubility, stability, and interaction with plant cellular machinery.

The Parent Compound: Indole-3-butyric Acid (IBA)

IBA is a synthetic auxin that is a key ingredient in many commercial horticultural products for rooting plant cuttings.[1] Although long considered synthetic, IBA has been identified as a naturally occurring compound in plants like maize.[1][2] Its primary mechanism of action is believed to be its conversion into Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants.[3][4] This conversion is thought to occur via β-oxidation within the plant's peroxisomes.[5][6] IBA is often considered a slow-release form of IAA, providing a more sustained auxin response.[4]

The Potential Impact of the 5-Methoxy Group

The addition of a methoxy group to the indole ring can have several implications:

  • Altered Electron Density: The methoxy group is an electron-donating group, which can influence the reactivity of the indole ring.

  • Lipophilicity: The methoxy group may increase the lipophilicity of the molecule, potentially affecting its uptake and transport across plant cell membranes.

  • Metabolic Stability: The modification could alter the molecule's susceptibility to enzymatic degradation, potentially leading to a longer half-life within the plant.

  • Receptor Binding: The altered shape and electronic properties could influence how the molecule interacts with auxin receptors or the enzymes involved in its conversion to an active form.

These potential changes underscore the necessity for empirical studies to determine if this compound offers any advantages over IBA in terms of efficacy, stability, or species-specific activity.

Proposed Mechanism of Action

Based on the known mechanism of IBA, we can hypothesize a similar pathway for this compound.

Proposed Mechanism of Action cluster_outside External Application cluster_cell Plant Cell 5-MeO-IBA_ext 5-Methoxyindole- 3-butyric acid 5-MeO-IBA_int 5-Methoxyindole- 3-butyric acid 5-MeO-IBA_ext->5-MeO-IBA_int Uptake Peroxisome Peroxisome 5-MeO-IBA_int->Peroxisome Transport 5-MeO-IAA 5-Methoxyindole- 3-acetic acid (Hypothesized Active Form) Peroxisome->5-MeO-IAA β-oxidation (Hypothesized) Auxin_Response Auxin-Mediated Gene Expression 5-MeO-IAA->Auxin_Response Root_Initiation Adventitious Root Initiation & Development Auxin_Response->Root_Initiation

Caption: Proposed mechanism of this compound.

Experimental Protocols for Evaluation

The following protocols are adapted from established methods for IBA application and are intended to serve as a starting point for the systematic evaluation of this compound.[7] It is crucial to include a negative control (no auxin) and a positive control (IBA) in all experiments for comparative analysis.

Preparation of Stock Solutions

Due to its likely low solubility in water, a stock solution of this compound should be prepared using a solvent.

Materials:

  • This compound powder

  • Ethanol or isopropanol (reagent grade)

  • Distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

Protocol:

  • To prepare a 10,000 ppm (10 mg/mL) stock solution, accurately weigh 1 gram of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol or isopropanol to dissolve the powder completely. Gentle warming may be required.

  • Once dissolved, bring the volume up to 100 mL with distilled water.

  • Store the stock solution in a labeled, airtight, and light-protected container at 2-8°C. Stock solutions should be prepared fresh for optimal activity.

Application Methods for Rooting Cuttings

The choice of application method will depend on the plant species, cutting type (softwood, semi-hardwood, hardwood), and the scale of the experiment.

This method is suitable for a wide range of species and is efficient for treating large numbers of cuttings.

Protocol:

  • Prepare working solutions by diluting the 10,000 ppm stock solution with distilled water to the desired concentrations (e.g., 500, 1000, 2500, 5000 ppm).

  • Take healthy, disease-free cuttings, typically 4-6 inches long. Make a fresh, angled cut at the base of the cutting, just below a node. Remove the lower leaves.

  • Dip the basal 1-2 cm of the cuttings into the working solution for 3-5 seconds.

  • Allow the solvent to evaporate from the cuttings before planting them in a suitable rooting medium (e.g., perlite, vermiculite, peat-based mix).

  • Maintain high humidity around the cuttings using a misting system or a propagation dome.

This method is often used for difficult-to-root or hardwood cuttings.

Protocol:

  • Prepare low-concentration working solutions (e.g., 20, 50, 100, 200 ppm) from the stock solution.

  • Bundle the cuttings and place their basal ends in the working solution for a period of 4 to 24 hours. The duration will depend on the species and tissue hardiness.

  • After soaking, plant the cuttings in the rooting medium and provide appropriate aftercare.

This method can be less labor-intensive for large-scale operations.

Protocol:

  • Prepare very low-concentration working solutions (e.g., 25, 50, 100, 150 ppm).

  • Stick the cuttings in the rooting medium.

  • Spray the solution onto the leaves of the cuttings until the liquid drips down from the foliage.

  • Resume normal misting after the solution has dried on the leaves.

Proposed Experimental Design for Comparative Efficacy

A robust experimental design is essential to validate the efficacy of this compound and compare it to IBA.

Experimental Workflow Start Select Plant Species (e.g., easy-to-root and difficult-to-root varieties) Prepare_Cuttings Prepare Uniform Cuttings Start->Prepare_Cuttings Treatment_Groups Establish Treatment Groups Prepare_Cuttings->Treatment_Groups Control_Neg Negative Control (Solvent Only) Treatment_Groups->Control_Neg Control_Pos Positive Control (IBA) (e.g., 1000, 2500, 5000 ppm) Treatment_Groups->Control_Pos Experimental 5-MeO-IBA (e.g., 1000, 2500, 5000 ppm) Treatment_Groups->Experimental Application Apply Treatments (e.g., Quick Dip Method) Control_Neg->Application Control_Pos->Application Experimental->Application Incubation Incubate under Controlled Environmental Conditions (High Humidity, Optimal Temp.) Application->Incubation Data_Collection Data Collection (Weekly for 4-8 weeks) Incubation->Data_Collection Rooting_Percentage Rooting Percentage Data_Collection->Rooting_Percentage Root_Number Number of Roots per Cutting Data_Collection->Root_Number Root_Length Average Root Length Data_Collection->Root_Length Callus_Formation Callus Formation Score Data_Collection->Callus_Formation Analysis Statistical Analysis (e.g., ANOVA) Rooting_Percentage->Analysis Root_Number->Analysis Root_Length->Analysis Callus_Formation->Analysis Conclusion Draw Conclusions on Efficacy and Optimal Concentration Analysis->Conclusion

References

Troubleshooting & Optimization

troubleshooting poor rooting with 5-Methoxyindole-3-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

A Note on the Scientific Literature: 5-Methoxyindole-3-butyric acid (5-MeO-IBA) is a specialized derivative of the widely used rooting hormone Indole-3-butyric acid (IBA). As of this writing, specific peer-reviewed literature detailing the precise application and troubleshooting of 5-MeO-IBA in adventitious root formation is limited. This guide is therefore constructed based on the extensive body of research on IBA and the fundamental principles of auxin biology. The recommendations provided are extrapolated from decades of field-proven insights into IBA and other synthetic auxins and should serve as a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which 5-MeO-IBA is expected to promote rooting?

Like other auxins, 5-MeO-IBA is anticipated to function as a signaling molecule that initiates a cascade of genetic and physiological events leading to the formation of adventitious roots.[1][2] The process begins with the uptake of the exogenous auxin at the base of the cutting. Inside the plant cells, it is believed that IBA-type compounds can be converted to the primary native auxin, Indole-3-acetic acid (IAA), which then triggers downstream processes.[3][4][5]

Key events in this pathway include:

  • Gene Expression: Auxin accumulation triggers the expression of specific genes, such as those from the AUX/IAA and ARF (Auxin Response Factor) families, which regulate the development of new organs.[6][7]

  • Cell Division: Auxin promotes the division of cells in the vicinity of vascular tissues (cambium and phloem) to form a callus and, subsequently, root primordia.[6]

  • Hormonal Crosstalk: Successful rooting depends on a favorable balance between auxins and other hormones, particularly cytokinins. A high auxin-to-cytokinin ratio generally promotes root formation, while the reverse favors shoot development.[8][9]

Troubleshooting Guide: Poor Rooting with 5-MeO-IBA

This guide addresses common issues encountered during rooting experiments with auxin compounds. Each section provides potential causes and validated solutions.

Problem 1: No Rooting or Callus Formation Observed

Q: I have treated my cuttings with 5-MeO-IBA, but after several weeks, there are no signs of roots or even callus. What are the likely causes?

This issue typically points to problems with auxin concentration, cutting viability, or environmental conditions.

Potential Causes & Solutions:

  • Suboptimal 5-MeO-IBA Concentration: The applied concentration may be too low to elicit a response. The optimal concentration is highly dependent on the species, the type of cutting (herbaceous, semi-hardwood, hardwood), and the time of year.[10]

    • Solution: Conduct a dose-response experiment to determine the optimal concentration. Based on IBA data, a broad range from 500 ppm for softwood cuttings to 10,000 ppm for difficult hardwood cuttings can be a starting point.[11][12]

  • Poor Cutting Quality: The physiological state of the parent plant and the quality of the cutting are paramount. Cuttings taken from stressed, diseased, or nutritionally deficient stock plants have low endogenous carbohydrate reserves and rooting potential.

    • Solution: Use healthy, disease-free cuttings from vigorous stock plants. For many species, cuttings taken in the morning when turgor pressure is high perform best.

  • Improper Application: Inconsistent or insufficient application of the auxin solution can lead to failure.

    • Solution: Ensure the basal end of each cutting is treated uniformly. For quick dip methods, a 1-5 second dip is standard.[11] Wounding the base of hardwood cuttings with a shallow vertical slit can sometimes improve uptake.[10]

  • Unfavorable Environmental Conditions: Rooting requires a specific environment. Low humidity can cause cuttings to desiccate, while incorrect temperature can halt metabolic activity.

    • Solution: Maintain high humidity (>80%) around the cuttings using a misting system or a propagation dome. The rooting medium should be kept consistently moist but not waterlogged to ensure adequate aeration. Optimal media temperature is often between 20-25°C.[10]

Problem 2: Abundant Callus Formation, but No Root Differentiation

Q: My cuttings have developed a large amount of callus at the base, but no roots are emerging. Why is this happening?

This is a classic symptom of an imbalanced hormonal state, often caused by an excessive auxin concentration.

Potential Causes & Solutions:

  • Excessive 5-MeO-IBA Concentration: While auxins promote cell division (callus formation), excessively high levels can inhibit the differentiation of these cells into organized root primordia.[1][10]

    • Solution: Reduce the 5-MeO-IBA concentration significantly. Perform a titration experiment starting at 50% of your current concentration and decreasing from there.

  • Hormone Imbalance: A high auxin-to-cytokinin ratio is required for rooting.[8] If endogenous cytokinin levels are too high relative to the applied auxin, it may favor undifferentiated callus growth.

    • Solution: While more complex, this can sometimes be addressed by taking cuttings at a different time of year when endogenous hormone balances may be more favorable for rooting.

  • Genotype-Specific Recalcitrance: Some plant species or cultivars are genetically predisposed to form callus over roots in response to auxin treatment.

    • Solution: For these difficult-to-root species, consider testing 5-MeO-IBA in combination with a different auxin, like 1-Naphthaleneacetic Acid (NAA). Synergistic effects are often observed.[13][14]

Problem 3: Roots Form Initially, but Then Turn Brown, Blacken, and Die

Q: Roots began to form on my cuttings, but they quickly became necrotic and died. What could be the cause?

This issue is often related to auxin toxicity or pathogen attack in the rooting medium.

Potential Causes & Solutions:

  • Auxin Toxicity: The concentration of 5-MeO-IBA may be high enough to initiate rooting but is ultimately toxic to the delicate, newly formed root tissues. Symptoms of auxin toxicity include stunted growth, tissue blackening at the base, and leaf yellowing or drop.[15][16]

    • Solution: Lower the 5-MeO-IBA concentration. A quick dip in a higher concentration is often less toxic than a prolonged soak in a lower concentration because it limits total uptake.

  • Pathogen Attack: A waterlogged or non-sterile rooting medium can harbor fungi (e.g., Pythium, Rhizoctonia) that cause "damping off" and root rot. New roots are particularly susceptible.

    • Solution: Use a sterile, well-drained rooting medium (e.g., a mix of perlite, vermiculite, and peat). Avoid overwatering and ensure good air circulation. Applying a broad-spectrum fungicide to the medium before planting can also be an effective preventative measure.

  • Anoxia (Lack of Oxygen): A compacted or saturated rooting medium prevents oxygen from reaching the developing roots, leading to cell death.

    • Solution: Ensure the rooting medium is light and airy. Perlite or coarse sand can be added to improve drainage and aeration.

Data & Protocols

Table 1: Suggested Starting Concentrations for Auxin Application (Based on IBA)
Cutting TypeQuick Dip Concentration Range (ppm)
Herbaceous (e.g., Chrysanthemum, Coleus)250 - 1,000
Semi-Hardwood (e.g., Rhododendron, Camellia)1,000 - 5,000
Hardwood (e.g., Juniper, Grape)3,000 - 10,000

Note: These are general ranges. Optimization for your specific species and 5-MeO-IBA is critical.[17][18]

Protocol 1: Preparation of a 1 mg/mL (1000 ppm) 5-MeO-IBA Stock Solution

Background: Indole-based auxins are often poorly soluble in water. A solvent is required for initial dissolution before dilution.[19][20] This protocol uses ethanol; 1N NaOH can also be used.[20]

Materials:

  • This compound powder

  • 95% Ethanol or 1N Sodium Hydroxide (NaOH)

  • Sterile, distilled, or deionized water

  • Analytical balance

  • 100 mL sterile volumetric flask

  • Sterile filter (0.22 µm) and syringe

  • Sterile, light-blocking storage bottle (amber glass)

Procedure:

  • Weighing: Accurately weigh 100 mg of 5-MeO-IBA powder and transfer it to the 100 mL volumetric flask.

  • Dissolving: Add a small volume (approx. 3-5 mL) of 95% ethanol to the flask. Agitate gently until the powder is completely dissolved. If using NaOH, add a few drops of 1N NaOH and swirl until dissolved.[20][21]

  • Dilution: Once dissolved, slowly bring the volume up to the 100 mL mark with sterile distilled water. It is crucial to add the water slowly while continuously agitating the solution to prevent the auxin from precipitating out.[21][22]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile, light-blocking storage bottle. Autoclaving is not recommended as it can degrade auxins.

  • Storage: Label the bottle clearly with the compound name, concentration, and date of preparation. Store the stock solution in a refrigerator at 2-8°C for short-term use or at -20°C in aliquots for long-term storage to prevent degradation from light and repeated freeze-thaw cycles.[20][21]

Protocol 2: Experimental Workflow for Optimizing 5-MeO-IBA Concentration

Objective: To systematically determine the most effective concentration of 5-MeO-IBA for rooting a specific plant species.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 5-MeO-IBA (e.g., 10,000 ppm) as described in Protocol 1.

  • Create Dilution Series: From the stock solution, prepare a series of working concentrations. A good starting range for a semi-hardwood species might be: 0 ppm (Control), 500 ppm, 1000 ppm, 2500 ppm, 5000 ppm, and 7500 ppm.

  • Select Cuttings: Harvest uniform cuttings from healthy stock plants. Ensure they are of similar length, diameter, and have the same number of nodes.

  • Assign Treatments: Randomly assign cuttings to each treatment group. A minimum of 10-15 cuttings per group is recommended for statistical validity.

  • Apply Auxin: Treat the basal 1-2 cm of each cutting using a consistent method (e.g., a 3-second quick dip). The control group should be dipped in a solution containing only the solvent used to dissolve the auxin (e.g., a very dilute ethanol solution).

  • Planting: Immediately plant the treated cuttings into a sterile, moist rooting medium. Place them in a controlled environment with high humidity and optimal temperature.

  • Data Collection: After a pre-determined period (e.g., 4-8 weeks), carefully remove the cuttings and collect data on:

    • Rooting Percentage (%)

    • Average Number of Roots per Cutting

    • Average Root Length (cm)

    • Root Quality (e.g., on a scale of 1-5)

  • Analysis: Analyze the data to identify the concentration that yields the best overall rooting response.

Visualizations

Auxin_Signaling_Pathway cluster_legend Legend ExoAux Exogenous Auxin (5-MeO-IBA) Uptake Uptake by Cutting Base ExoAux->Uptake Conversion Conversion to IAA* Uptake->Conversion IAA Conversion of IBA to IAA is a key step for biological activity. Conversion->IAA TIR1 TIR1/AFB Receptor Complex IAA->TIR1 binds Degradation Ubiquitination & Degradation of Aux/IAA TIR1->Degradation targets AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF represses AuxIAA->Degradation GeneExp Target Gene Expression ARF->GeneExp activates Degradation->ARF releases RootDev Adventitious Root Initiation & Development GeneExp->RootDev

Caption: Generalized auxin signaling pathway for adventitious root formation.

Troubleshooting_Workflow Start Poor Rooting Observed CheckEnv Are Temp, Humidity & Light Optimal? Start->CheckEnv CheckCutting Is Cutting Quality High? (Healthy, Vigorous) CheckEnv->CheckCutting Yes FixEnv Action: Adjust Environment (e.g., Increase Mist) CheckEnv->FixEnv No CheckConc Review Auxin Concentration CheckCutting->CheckConc Yes FixCutting Action: Improve Stock Plant Health & Selection CheckCutting->FixCutting No NoRoots No Roots or Callus CheckConc->NoRoots None CallusOnly Callus Only, No Roots CheckConc->CallusOnly Callus RootDeath Roots Form then Die CheckConc->RootDeath Death IncreaseConc Action: Increase Auxin Concentration NoRoots->IncreaseConc DecreaseConc Action: Decrease Auxin Concentration CallusOnly->DecreaseConc RootDeath->DecreaseConc CheckPathogen Action: Use Sterile Media, Check for Waterlogging, Consider Fungicide RootDeath->CheckPathogen

Caption: Systematic workflow for troubleshooting poor rooting outcomes.

References

Technical Support Center: Optimization of 5-Methoxyindole-3-butyric Acid for Rooting Cuttings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 5-Methoxyindole-3-butyric acid (5-MeO-IBA) concentration for rooting cuttings. This guide is designed for researchers, scientists, and drug development professionals who are exploring the potential of this specific auxin analog.

A Note on this compound (5-MeO-IBA):

Current scientific literature does not extensively cover the application of this compound as a rooting hormone. It is considered a less common analog of the widely used Indole-3-butyric acid (IBA). The principles and protocols outlined in this guide are therefore based on the well-established science of auxin-induced rooting, primarily drawing from research on IBA.[1][2][3][4][5] Researchers using 5-MeO-IBA should consider the following information as a strong foundational starting point for their own empirical optimization experiments.

Troubleshooting Guide: Navigating Your Rooting Experiments

This section addresses specific issues you may encounter during your experiments with 5-MeO-IBA in a question-and-answer format.

Question 1: I've applied 5-MeO-IBA, but my cuttings are not forming any roots. What could be the issue?

Answer:

Failure to root can stem from several factors, ranging from the concentration of the auxin to the health of the plant material.[6]

  • Suboptimal 5-MeO-IBA Concentration: The applied concentration may be too low to elicit a response or, conversely, so high that it becomes inhibitory.[6] Auxins exhibit a classic dose-response curve where supraoptimal concentrations can suppress root formation.[7]

  • Inert Nature of the Compound: While structurally similar to IBA, it's crucial to confirm the biological activity of your specific batch of 5-MeO-IBA.

  • Cutting Quality: The physiological state of the stock plant is paramount. Cuttings taken from stressed, diseased, or nutritionally deficient plants will have a lower rooting potential.

  • Environmental Conditions: High humidity, appropriate temperature (typically 20-25°C at the cutting base), and suitable light levels are critical for successful rooting.

  • Genotype: Some plant species or cultivars are inherently difficult to root, regardless of the auxin treatment.

Question 2: My cuttings are forming a large amount of callus at the base, but no roots are developing. Why is this happening?

Answer:

Excessive callus formation at the expense of root initiation is a common issue when optimizing auxin concentrations.

  • High Auxin Concentration: A high concentration of 5-MeO-IBA can stimulate undifferentiated cell division (callus) rather than organized root primordia development.[8]

  • Hormonal Imbalance: Successful rooting depends on a complex interplay between auxins and other plant hormones, such as cytokinins. An excessively high auxin-to-cytokinin ratio can favor callus proliferation.

  • Species-Specific Response: Some plant species are naturally prone to callus formation in response to exogenous auxins.

Question 3: The rooting response across my cuttings is highly inconsistent. Some are rooting well, while others show no response. What is causing this variability?

Answer:

Inconsistent results often point to a lack of uniformity in your experimental setup.

  • Non-Uniform Application: Ensure that each cutting receives a consistent amount of the 5-MeO-IBA solution or powder.

  • Variability in Plant Material: Cuttings should be of a uniform size, age, and developmental stage. Cuttings taken from different parts of the stock plant can have varying endogenous hormone levels and rooting potential.

  • Environmental Gradients: Inconsistent temperature, humidity, or light exposure across your propagation trays can lead to variable rooting outcomes.

Question 4: The base of my cuttings is turning black and rotting after applying the 5-MeO-IBA solution. What should I do?

Answer:

Basal rot is a sign of tissue death, which can be caused by several factors.

  • High Concentration of Solvent: If you are dissolving 5-MeO-IBA in a solvent like ethanol or isopropanol before diluting with water, a high final concentration of the solvent can be phytotoxic to the cutting.[9]

  • Pathogen Contamination: The wound at the base of the cutting is susceptible to fungal and bacterial infections. Ensure your tools, containers, and rooting medium are sterile.

  • Poorly Aerated Rooting Medium: A waterlogged substrate can lead to anaerobic conditions, promoting rot.

Frequently Asked Questions (FAQs)

What is the theoretical mechanism of action for 5-MeO-IBA in root formation?

Theoretically, 5-MeO-IBA, like other auxins, stimulates adventitious root formation by promoting cell division and differentiation in the cambium, phloem, and cortex tissues at the base of the cutting.[5] It is likely converted within the plant to a more active form, similar to how IBA is converted to Indole-3-acetic acid (IAA), the primary native auxin.[2] This process initiates the development of root primordia, which then emerge as adventitious roots.

What are the different methods for applying 5-MeO-IBA to cuttings?

There are three primary methods for applying auxins to cuttings:[8]

  • Quick Dip: The basal end of the cutting is dipped for a few seconds into a concentrated solution of the auxin (typically 500-10,000 ppm).[8]

  • Powder Application: The moistened base of the cutting is dipped into a powder formulation containing the auxin, usually mixed with an inert carrier like talc.[8]

  • Long Soak: The basal ends of the cuttings are soaked in a dilute auxin solution (typically 20-200 ppm) for several hours.

How do I prepare a stock solution of 5-MeO-IBA?

Since 5-MeO-IBA is likely not readily soluble in water, you will need to dissolve it in a small amount of a solvent first.

  • Solvent Choice: Ethanol or isopropanol are common choices.

  • Procedure: To prepare a 10,000 ppm stock solution, dissolve 100 mg of 5-MeO-IBA in a small volume of your chosen solvent, and then bring the final volume to 10 ml with distilled water. Store this stock solution in a cool, dark place.

How do I determine the optimal concentration of 5-MeO-IBA for my plant species?

A dose-response experiment is the most effective way to determine the optimal concentration. This involves testing a range of concentrations and observing the effect on rooting percentage, root number, and root length.

Experimental Protocols

Protocol 1: Preparation of 5-MeO-IBA Working Solutions

This protocol describes the preparation of a series of working solutions for a dose-response experiment from a 10,000 ppm stock solution.

Target Concentration (ppm)Volume of 10,000 ppm Stock (µL)Final Volume (mL) with Distilled Water
0 (Control)010
50050010
1000100010
2500250010
5000500010
7500750010

Note: The control solution should contain the same concentration of the solvent used to dissolve the 5-MeO-IBA as the treatment solutions.

Protocol 2: Dose-Response Experiment for Optimizing 5-MeO-IBA Concentration

This protocol provides a step-by-step guide for conducting an experiment to find the optimal 5-MeO-IBA concentration.

  • Prepare Cuttings: Select healthy, uniform cuttings from your stock plant. Make a fresh, angled cut at the base of each cutting.

  • Apply Treatments: Use the "Quick Dip" method to treat a set number of cuttings (e.g., 10-20 per treatment group) with each of the prepared working solutions.

  • Plant Cuttings: Immediately plant the treated cuttings into a sterile, well-aerated rooting medium (e.g., a mix of perlite and vermiculite).

  • Incubate: Place the cuttings in a high-humidity environment with appropriate temperature and light conditions.

  • Data Collection: After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings and record the following data for each cutting:

    • Rooting Percentage (% of cuttings that formed roots)

    • Number of Roots per Cutting

    • Length of the Longest Root per Cutting

  • Data Analysis: Analyze the collected data to identify the 5-MeO-IBA concentration that yields the best rooting response.

Data Presentation

Table 1: Hypothetical Results of a Dose-Response Experiment with 5-MeO-IBA on [Insert Plant Species]

5-MeO-IBA Conc. (ppm)Rooting Percentage (%)Average Root NumberAverage Root Length (cm)
0 (Control)202.51.8
500608.23.5
10008515.65.2
25009018.35.8
50007512.14.3
7500406.42.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Data Collection cluster_analysis Analysis prep_cuttings Prepare Uniform Cuttings apply_treatment Apply Treatments (Quick Dip Method) prep_cuttings->apply_treatment prep_solutions Prepare 5-MeO-IBA Solutions (0-7500 ppm) prep_solutions->apply_treatment plant_cuttings Plant in Rooting Medium apply_treatment->plant_cuttings incubate Incubate under Optimal Environmental Conditions plant_cuttings->incubate collect_data Collect Data (Rooting %, Root No., Root Length) incubate->collect_data analyze Analyze Data to Determine Optimal Concentration collect_data->analyze

Caption: Experimental workflow for optimizing 5-MeO-IBA concentration.

troubleshooting_flowchart decision decision issue issue start Start Troubleshooting issue_node Identify Primary Issue start->issue_node no_rooting No Rooting issue_node->no_rooting callus_only Callus Only issue_node->callus_only inconsistent Inconsistent Rooting issue_node->inconsistent check_conc Check Concentration (Too Low/High?) no_rooting->check_conc reduce_conc Reduce Concentration callus_only->reduce_conc standardize_app Standardize Application inconsistent->standardize_app check_env Check Environment (Temp, Humidity) check_conc->check_env check_cuttings Check Cutting Quality check_env->check_cuttings check_balance Consider Hormone Balance reduce_conc->check_balance standardize_cuttings Standardize Cuttings standardize_app->standardize_cuttings

Caption: Troubleshooting logic for common rooting issues.

References

Technical Support Center: 5-Methoxyindole-3-butyric Acid (5-MIBA) Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyindole-3-butyric acid (5-MIBA). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of 5-MIBA in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: The Challenge of 5-MIBA Stability

This compound (5-MIBA) is a valuable indole derivative used in various fields of scientific research. Like many indole-containing compounds, its utility can be hampered by challenges related to its limited aqueous solubility and potential for degradation in solution. Understanding the factors that influence its stability is paramount for obtaining reproducible and reliable experimental results. This guide will walk you through the common pitfalls and provide you with robust protocols and solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-MIBA powder has a slight pinkish/brown tint. Is it still usable?

A slight discoloration of the solid 5-MIBA to an off-white, pink, or light yellow/brown is not uncommon and does not necessarily indicate significant degradation.[1] Indole derivatives can be sensitive to light and air over time, leading to minor oxidation or the formation of colored impurities.[2] However, for sensitive applications, it is always best to use a high-purity, white to off-white crystalline solid. If you observe a significant color change or a tar-like consistency, it is advisable to use a fresh batch of the compound.

Q2: I'm having trouble dissolving 5-MIBA in my aqueous buffer. What am I doing wrong?

This is a very common issue. 5-MIBA, like its close analog Indole-3-butyric acid (IBA), has very low intrinsic solubility in water and neutral aqueous buffers.[3][4] Direct dissolution in aqueous media will likely be unsuccessful.

  • The Causality: The indole ring and the butyric acid side chain contribute to the molecule's hydrophobicity, making it poorly soluble in polar solvents like water.

  • The Solution: The standard and recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, or methanol, in which 5-MIBA is readily soluble.[3][5] This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can impact cellular or organismal systems.[5]

Q3: After diluting my organic stock solution of 5-MIBA into my aqueous buffer, a precipitate formed. How can I prevent this?

Precipitation upon dilution indicates that you have exceeded the solubility limit of 5-MIBA in the final solution, even with a small amount of co-solvent.

  • The Causality: While a high concentration of 5-MIBA can be achieved in a pure organic solvent, its solubility dramatically decreases as the proportion of the aqueous component increases.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of 5-MIBA in your aqueous medium.

    • Increase the Co-solvent Percentage: You can try increasing the final percentage of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO). However, always run a vehicle control to ensure the solvent itself is not causing an effect in your experiment.

    • Use a Formulation with Solubilizing Agents: For in-vivo studies or sensitive in-vitro assays where organic solvents are a concern, consider using formulations with surfactants or complexing agents. A common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] Another effective method is to use cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Q4: How should I store my 5-MIBA solutions to ensure long-term stability?

Proper storage is critical to prevent degradation of 5-MIBA in solution.

  • The Causality: 5-MIBA is susceptible to degradation from factors such as light, temperature fluctuations, and repeated freeze-thaw cycles.[2][6] Aqueous solutions are particularly unstable.[5]

  • Storage Recommendations:

    • Solid Form: Store the solid powder protected from light at -20°C.[2]

    • Organic Stock Solutions: For long-term stability, aliquot your concentrated organic stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

    • Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment. Do not store aqueous solutions of 5-MIBA for more than one day.[5]

Storage Condition Solid 5-MIBA Organic Stock Solution (e.g., in DMSO) Aqueous Working Solution
Temperature -20°C-20°C (up to 1 month) or -80°C (up to 6 months)[6]Prepare fresh for each use
Light Protect from light[2]Store in amber vials or protect from lightProtect from light
Atmosphere Standard atmosphereStandard atmosphereStandard atmosphere
Recommendation Long-term storageAliquot for single use to avoid freeze-thaw cyclesNot recommended for storage[5]

Q5: My solution of 5-MIBA turned a yellow/brown color after a few days at room temperature. What happened?

The color change is a visual indicator of chemical degradation.

  • The Causality: Indole derivatives are prone to oxidation and polymerization, especially when exposed to light and ambient temperatures.[8] This can be exacerbated in certain solvents or at non-optimal pH values. While a study on the closely related Indole-3-butyric acid (IBA) showed that a color change in a 50% isopropanol solution did not significantly affect its biological activity over 6 months at room temperature, this may not hold true for all experimental systems or for 5-MIBA.[9]

  • The Solution: To ensure the integrity of your experiments, it is best to discard any discolored solutions and prepare a fresh batch from your solid compound or frozen stock solution. Always store solutions protected from light and at the recommended low temperatures.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the use of 5-MIBA in solution.

Issue 1: Inconsistent or No Biological Activity

If your experiments are yielding inconsistent results or a complete lack of expected activity, consider the following possibilities:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solution Appears Hazy or Contains Precipitate

This is a clear indication of solubility issues.

Caption: Troubleshooting workflow for solubility problems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-MIBA in DMSO

This protocol describes the preparation of a standard concentrated stock solution for in-vitro use.

Materials:

  • This compound (5-MIBA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of 5-MIBA (Molecular Weight: to be confirmed for the specific batch, assumed similar to IBA's ~203.24 g/mol for calculation), you will need approximately 2.03 mg. Always calculate based on the exact molecular weight from your supplier's certificate of analysis.

  • Weigh the 5-MIBA: Carefully weigh the calculated amount of 5-MIBA powder and place it into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial (e.g., 1 mL for 2.03 mg to make a 10 mM solution).

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into single-use, light-protecting aliquots. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent

This protocol details the dilution of the organic stock solution for your final experiment.

Materials:

  • 10 mM stock solution of 5-MIBA in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Thaw the Stock: Thaw one aliquot of the 10 mM 5-MIBA stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dilute: Add the calculated volume of the stock solution to your aqueous buffer. It is crucial to add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing or mixing to ensure rapid dispersion and minimize local high concentrations that can cause precipitation.

  • Final Co-solvent Concentration: In the example above, the final DMSO concentration would be 0.1%. Ensure this concentration is compatible with your experimental system and include a 0.1% DMSO vehicle control.

  • Use Immediately: Use the freshly prepared aqueous working solution promptly. Do not store.[5]

References

improving the solubility of 5-Methoxyindole-3-butyric acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxyindole-3-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges with this compound. Below you will find a series of frequently asked questions and troubleshooting scenarios to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an indole derivative, structurally related to the auxin class of plant hormones like Indole-3-butyric acid (IBA).[1][2] Its structure contains a carboxylic acid group, which makes its solubility in aqueous solutions highly dependent on pH.[3] At neutral or acidic pH, the molecule is largely un-ionized and possesses low water solubility, which can lead to precipitation in buffers or cell culture media.[4] Proper dissolution is critical for achieving accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution?

This compound is sparingly soluble in water but shows good solubility in several organic solvents. For preparing high-concentration stock solutions, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): This is a highly effective solvent for many indole compounds and is a common choice for in vitro experiments.[5][6]

  • Ethanol: 95-100% ethanol can be used to dissolve the compound.[7][8]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent suitable for creating stock solutions.[7]

Key Consideration: When using organic solvents for stock solutions that will be diluted into aqueous media (e.g., for cell culture), it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[4][5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in neutral aqueous buffers like PBS (pH 7.2-7.4) is challenging and generally not recommended for achieving high concentrations. The solubility in PBS is very low.[4] To prepare an aqueous solution, the pH of the solution must be raised to deprotonate the carboxylic acid group, significantly increasing its water solubility. This is detailed in the protocols below.

Troubleshooting Guide

Scenario 1: My compound won't fully dissolve in the organic solvent.
  • Problem: You've added the correct volume of DMSO or ethanol, but solid particles remain.

  • Cause & Scientific Rationale: The concentration may be exceeding the solubility limit at room temperature. Dissolution is an endothermic process for many solids, and gentle heating can increase kinetic energy, overcoming the lattice energy of the crystal. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent and break apart solute particles, accelerating dissolution.

  • Solutions:

    • Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could degrade the compound.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[5]

    • Ensure Anhydrous Solvent: Water absorbed by solvents like DMSO from the atmosphere can sometimes reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle or anhydrous grade solvent for best results.[5]

Scenario 2: The compound dissolved in DMSO, but precipitated when I added it to my cell culture media.
  • Problem: A clear stock solution was prepared, but upon dilution into an aqueous buffer or media, the solution turned cloudy or a precipitate formed. This is a common phenomenon known as "crashing out."

  • Cause & Scientific Rationale: The compound is highly soluble in the organic stock solvent but has very low solubility in the final aqueous medium, especially at a neutral pH. When the stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing the compound to precipitate out of the solution.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your experiment.

    • Optimize Dilution Technique: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to keep the compound transiently in solution long enough for it to disperse.

    • Prepare an Alkaline Aqueous Stock: This is the most robust method. By dissolving the compound in a basic solution (e.g., using NaOH), you convert the carboxylic acid to its highly water-soluble salt form. This stock can then be safely diluted into your neutral experimental medium. See Protocol 2 for detailed steps.[7]

    • Lower the Stock Concentration: Using a more dilute stock solution means you will add a larger volume to your media. This changes the solvent ratio more gradually and can sometimes prevent precipitation.

Data & Protocols

Solubility Data Summary
SolventMolecular FormulaMolecular Weight ( g/mol )Reported Solubility
This compoundC13H15NO3233.26
DMSOSoluble.[5] (Analogues suggest >25 mg/mL)[4]
EthanolSoluble. (Analogues suggest ~25 mg/mL)[7]
WaterVery low solubility. (Analogues suggest ~0.25 mg/mL)[8][9]
PBS (pH 7.2)Very low solubility. (Analogues suggest ~0.1 mg/mL)[4]
1M NaOHSoluble (as salt form).[7]

Note: Specific quantitative solubility data for this compound is not widely published; data is often inferred from structurally similar compounds like Indole-3-butyric acid (IBA).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock, add the appropriate volume of DMSO to your weighed powder).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[5]

  • Troubleshooting Dissolution: If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or in an ultrasonic bath.[5] Vortex again.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for several months.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is the recommended method for experiments sensitive to organic solvents or when precipitation upon dilution is an issue. The principle is to convert the water-insoluble acid into a water-soluble salt.[10][11]

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of powder and place it in a sterile beaker or flask with a stir bar.

  • Initial Wetting: Add a small amount of sterile water to the powder to create a paste or slurry. This improves the efficiency of the dissolution.[7]

  • Dissolution with Base: While stirring, add 1 M NaOH dropwise. The powder should begin to dissolve as the pH increases and the carboxylate salt is formed.[7] Continue adding NaOH drop-by-drop only until the solid is completely dissolved. Use the minimum amount of base necessary.

  • pH Adjustment (Optional but Recommended): If your experiment is pH-sensitive, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to a desired pH (e.g., 8.0-8.5), ensuring the compound remains in solution.

  • Final Volume: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the original beaker with sterile water and add the rinsate to the flask. Bring the solution to the final desired volume with sterile water.

  • Sterilization: Sterilize the final aqueous stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.[7]

  • Storage: Store aqueous solutions at 2-8°C. It is recommended to use them within a short period, as their stability may be lower than DMSO stocks.[4]

Visual Guides (Graphviz Diagrams)

G start Start: Need to Dissolve This compound q_solvent Is an organic solvent (e.g., DMSO) acceptable in your final experiment? start->q_solvent prep_dmso Prepare concentrated stock in anhydrous DMSO. (See Protocol 1) q_solvent->prep_dmso Yes prep_aqueous Prepare aqueous stock using NaOH. (See Protocol 2) q_solvent->prep_aqueous No q_precipitate Does it precipitate when diluted into aqueous media? prep_dmso->q_precipitate success Success: Solution is ready for use. prep_aqueous->success Dilute into media q_precipitate->success No troubleshoot Troubleshoot: - Add dropwise while vortexing - Lower final concentration - Switch to aqueous stock method q_precipitate->troubleshoot Yes

Caption: Decision workflow for selecting the correct solubilization protocol.

Caption: pH-dependent ionization and its effect on water solubility.

References

Technical Support Center: Photostability of 5-Methoxyindole-3-butyric Acid (5-MIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methoxyindole-3-butyric Acid (5-MIBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of 5-MIBA under various light conditions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve challenges in your experimental workflows.

Introduction to 5-MIBA Photostability

This compound (5-MIBA) is an auxin derivative with significant potential in various research and development applications. As with many indole-containing compounds, understanding its stability under different light conditions is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the degradation of the parent compound and the formation of various photoproducts. This guide will walk you through the fundamental principles of 5-MIBA photodegradation, provide robust protocols for its assessment, and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Is this compound (5-MIBA) sensitive to light?

A1: Yes, like many indole derivatives, 5-MIBA is expected to be sensitive to light, particularly in the UV spectrum. The indole ring is the primary chromophore that absorbs UV radiation, which can initiate degradation pathways. While specific quantitative data for 5-MIBA is not extensively published, studies on the closely related compound Indole-3-butyric acid (IBA) suggest that indole auxins can degrade upon exposure to light.[1] Therefore, it is crucial to handle and store 5-MIBA solutions with appropriate light protection.

Q2: What is the primary mechanism of photodegradation for 5-MIBA?

A2: The primary photodegradation of the 5-methoxyindole moiety, the core of 5-MIBA, is initiated by the absorption of UV light. This leads to the cleavage of the N-H bond in the indole ring, resulting in the formation of a 5-methoxy-indolyl radical and a 3H-tautomer as the main initial photoproducts.[2][3] Subsequent reactions can lead to a variety of other degradation products.

Q3: What are the ideal storage conditions for 5-MIBA solutions to minimize photodegradation?

A3: To minimize photodegradation, 5-MIBA solutions should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.[4] They should be kept in a cool and dark place, such as a refrigerator or freezer, to also limit potential thermal degradation.

Q4: How do different light sources (e.g., UV vs. fluorescent room light) affect the degradation of 5-MIBA?

A4: UV light is generally more energetic and thus more likely to cause rapid degradation of 5-MIBA compared to standard fluorescent room light.[4] However, prolonged exposure to intense visible light can also lead to degradation over time. The rate and extent of degradation will depend on the wavelength and intensity of the light source.

Q5: Can the solvent used to dissolve 5-MIBA influence its photostability?

A5: Absolutely. The choice of solvent can significantly impact the photostability of indole derivatives.[2] Protic solvents, like alcohols, can interact with the excited state of the indole ring and may alter the degradation pathway or rate compared to aprotic solvents. It is essential to consider the solvent system when designing and interpreting photostability studies.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the investigation of 5-MIBA's photostability.

Issue 1: Inconsistent or non-reproducible degradation results between experiments.

  • Potential Cause 1: Fluctuations in Light Source Intensity. The output of lamps can vary over time.

    • Solution: Regularly calibrate your light source using a radiometer or lux meter. For quantitative studies, consider using a chemical actinometer to accurately measure the photon flux.[5][6]

  • Potential Cause 2: Temperature Variations. Photostability chambers can generate heat, which may lead to thermal degradation in addition to photodegradation.

    • Solution: Always run a "dark" control sample alongside the exposed sample. The dark control should be wrapped in aluminum foil to shield it from light but kept at the same temperature as the irradiated sample.[4] This allows you to differentiate between thermal and photodegradation.

  • Potential Cause 3: Inconsistent Sample Geometry. The path length of the light through the sample and the surface area exposed can affect the degradation rate.

    • Solution: Use consistent sample containers (e.g., quartz cuvettes of the same path length) and ensure the sample volume and positioning relative to the light source are identical for all experiments.

Issue 2: Rapid degradation of 5-MIBA, making it difficult to study the kinetics.

  • Potential Cause: Light intensity is too high for the concentration of 5-MIBA.

    • Solution: Reduce the intensity of the light source by increasing the distance between the source and the sample or by using neutral density filters. Alternatively, you can increase the initial concentration of your 5-MIBA solution.

Issue 3: Issues with HPLC analysis of 5-MIBA and its degradation products.

  • Symptom: Poor peak shape (tailing or fronting) for 5-MIBA or its degradation products.

    • Potential Cause: Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.

    • Solution: Adjust the pH of the mobile phase to ensure 5-MIBA (an acid) is in a single ionic state. A small amount of an acid modifier like formic or acetic acid in the mobile phase can improve peak shape for acidic analytes.[7] Ensure the sample concentration is within the linear range of the column.

  • Symptom: Co-elution of 5-MIBA with its degradation products.

    • Potential Cause: The analytical method lacks the necessary resolution.

    • Solution: Optimize the HPLC method. This may involve adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or trying a different stationary phase (e.g., a phenyl-hexyl column which can offer different selectivity for aromatic compounds).

  • Symptom: "Ghost peaks" appearing in the chromatogram.

    • Potential Cause: Contamination of the mobile phase, injector, or column from previous runs.

    • Solution: Ensure high-purity solvents are used for the mobile phase. Implement a thorough column wash cycle between runs. Regularly clean the injector port.

Experimental Protocols

The following protocols are designed to provide a robust framework for assessing the photostability of 5-MIBA. These are based on the principles outlined in the ICH Q1B guidelines for photostability testing.[5][6]

Protocol 1: Forced Photodegradation Study of 5-MIBA in Solution

This protocol is designed to intentionally degrade 5-MIBA to identify potential degradation products and establish a degradation pathway.

Objective: To identify the primary photodegradation products of 5-MIBA and to develop a stability-indicating analytical method.

Materials:

  • This compound (5-MIBA)

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffer solution relevant to your application)

  • Quartz cuvettes or other UV-transparent containers

  • Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer or lux meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-MIBA in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples: "Exposed" and "Dark Control." For each set, transfer an equal volume of the stock solution into separate quartz cuvettes.

    • Wrap the "Dark Control" cuvettes completely in aluminum foil.

  • Exposure Conditions:

    • Place both the "Exposed" and "Dark Control" samples in the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[5] For forced degradation, you may need to use more intense conditions to achieve 5-20% degradation.[8]

    • Monitor and control the temperature inside the chamber.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from both an "Exposed" and a "Dark Control" sample.

  • Analysis:

    • Analyze the collected samples immediately by a suitable stability-indicating HPLC method (see Protocol 2 for method development guidance).

    • Monitor the decrease in the peak area of the 5-MIBA peak and the appearance and increase of any new peaks (degradation products).

  • Data Interpretation:

    • Compare the chromatograms of the "Exposed" and "Dark Control" samples. Any peaks present in the "Exposed" sample but not in the "Dark Control" are likely photodegradation products.

    • Calculate the percentage degradation of 5-MIBA at each time point.

    • If using HPLC-MS, attempt to identify the mass of the degradation products to aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method for 5-MIBA

Objective: To develop an HPLC method capable of separating 5-MIBA from its potential degradation products.

Materials:

  • Forced degradation samples of 5-MIBA (from Protocol 1)

  • HPLC system with a UV detector (a photodiode array detector is recommended to assess peak purity)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

Procedure:

  • Initial Method Conditions:

    • Mobile Phase: Start with a simple gradient, for example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the typical absorbance of indole derivatives)

  • Method Optimization:

    • Inject a mixture of the undegraded 5-MIBA solution and a significantly degraded sample.

    • Evaluate the chromatogram for the resolution between the 5-MIBA peak and the degradation product peaks.

    • If co-elution occurs, adjust the gradient slope, the initial and final percentage of the organic solvent, or the type of organic solvent (methanol can provide different selectivity than acetonitrile).

    • Use the photodiode array detector to check the peak purity of the 5-MIBA peak at different levels of degradation. The peak should remain pure, indicating no co-eluting impurities.

  • Method Validation (abbreviated):

    • Once a suitable separation is achieved, perform a preliminary validation by assessing linearity (injecting a series of 5-MIBA standards) and precision (multiple injections of the same sample).

Data Presentation

For quantitative analysis of 5-MIBA degradation, the data can be summarized in a table as shown below. This allows for a clear comparison of the degradation under different light conditions.

Table 1: Example Data for Photodegradation of 5-MIBA (100 µg/mL in Acetonitrile)

Exposure Time (hours)Light Condition% 5-MIBA Remaining (Exposed)% 5-MIBA Remaining (Dark Control)Number of Degradation Products Detected
0-1001000
4UV (254 nm)75.299.82
8UV (254 nm)52.199.53
12UV (254 nm)30.599.34
24UV (254 nm)10.899.14
4Visible Light98.599.70
8Visible Light96.299.61
12Visible Light94.199.41
24Visible Light88.799.22

Visualizations

Proposed Photodegradation Pathway of this compound

The following diagram illustrates the initial steps of the proposed photodegradation pathway of 5-MIBA based on the known photochemistry of 5-methoxyindole.

G MIBA This compound UV_Light UV Light (hν) MIBA->UV_Light Excited_State Excited State [5-MIBA]* UV_Light->Excited_State Absorption Radical 5-Methoxy-indolyl Radical Excited_State->Radical N-H Bond Cleavage Tautomer 3H-Tautomer Excited_State->Tautomer Isomerization Further_Products Further Degradation Products Radical->Further_Products Tautomer->Further_Products

Caption: Proposed initial photodegradation pathway of 5-MIBA.

Experimental Workflow for Photostability Testing

This diagram outlines the systematic approach to conducting a photostability study for 5-MIBA.

G cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep_Solution Prepare 5-MIBA Solution Prep_Exposed Aliquot for Exposure Prep_Solution->Prep_Exposed Prep_Dark Aliquot for Dark Control (Wrap in foil) Prep_Solution->Prep_Dark Chamber Place samples in Photostability Chamber Prep_Exposed->Chamber Prep_Dark->Chamber Irradiate Irradiate 'Exposed' Sample Chamber->Irradiate Incubate Incubate 'Dark Control' Chamber->Incubate Sampling Collect Samples at Time Intervals Irradiate->Sampling Incubate->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Quantify 5-MIBA and Degradation Products HPLC->Data Compare Compare Exposed vs. Dark Data->Compare Pathway Identify Degradation Products & Determine Pathway Compare->Pathway Kinetics Calculate Degradation Rate Compare->Kinetics

Caption: Workflow for assessing the photostability of 5-MIBA.

References

Technical Support Center: Optimizing 5-Methoxyindole-3-butyric Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Author's Note: Direct, comprehensive data on 5-Methoxyindole-3-butyric acid (5-MIBA) is limited in publicly available scientific literature. However, its structure is fundamentally that of Indole-3-butyric acid (IBA) with a methoxy group substitution. The butyric acid side chain and the indole ring are the primary determinants of its auxin-like activity and its physicochemical properties, including its response to pH. Therefore, this guide is based on the extensive and well-documented principles governing the use of the parent compound, Indole-3-butyric acid (IBA). The concepts, protocols, and troubleshooting advice provided herein are grounded in established auxin biology and chemistry and are considered directly applicable to 5-MIBA.

Frequently Asked Questions (FAQs)

Q1: Why is pH critical for the activity of my this compound (5-MIBA) solution?

Answer: The pH of your experimental medium is paramount because it directly governs both the solubility and the biological availability of 5-MIBA. Like its parent compound IBA, 5-MIBA is a weak acid. The pH of the solution determines the ratio of its two forms: the uncharged, protonated form (HA) and the charged, deprotonated (anionic) form (A⁻).

  • Solubility: The charged (anionic) form is significantly more soluble in aqueous solutions. At alkaline pH, 5-MIBA will be deprotonated and dissolve more readily. In contrast, it is only sparingly soluble in neutral or acidic water[1][2][3].

  • Biological Activity (Cellular Uptake): The uncharged (protonated) form is more lipid-soluble and can more easily diffuse across the plasma membrane of cells. The "chemiosmotic model" of auxin transport posits that the acidic environment of the apoplast (the space outside the cell membrane) keeps a fraction of the auxin in its protonated state, facilitating its entry into the cell. Once inside the more neutral cytoplasm (pH ~7.0-7.2), the molecule deprotonates, becoming trapped and biologically active[4][5][6].

Therefore, optimizing pH is a balancing act: you need a pH that allows for sufficient solubility while ensuring enough of the compound is in the protonated form to enter the cells and elicit a biological response.

Q2: What is the pKa of Indole-3-butyric acid, and how does it relate to preparing my 5-MIBA solutions?

Answer: The pKa of Indole-3-butyric acid (IBA) is approximately 4.7. The pKa is the pH at which the protonated (uncharged, HA) and deprotonated (charged, A⁻) forms of the molecule are present in equal concentrations (50:50). The Henderson-Hasselbalch equation describes this relationship[7][8][9]:

pH = pKa + log([A⁻]/[HA])

  • If pH < pKa (e.g., pH 3.7): The solution is more acidic than the pKa. The equilibrium shifts to the left, favoring the protonated, uncharged (HA) form. This form is better for cellular uptake but has very low water solubility.

  • If pH > pKa (e.g., pH 5.7): The solution is more basic than the pKa. The equilibrium shifts to the right, favoring the deprotonated, charged (A⁻) form. This form has much higher water solubility but cannot easily cross the cell membrane via diffusion[4][10].

For 5-MIBA, the pKa is expected to be very similar to that of IBA. This knowledge is crucial for troubleshooting solubility and activity issues.

Q3: My 5-MIBA won't dissolve in water or my buffer. What am I doing wrong?

Answer: This is the most common issue encountered. 5-MIBA, like IBA, is sparingly soluble in water (approx. 250 mg/L at 20°C)[1][2]. Direct dissolution in neutral water or buffers like PBS (pH 7.2) will be very difficult, especially for stock solutions. The solubility in PBS (pH 7.2) is only about 0.1 mg/mL[11].

Solution: You must first dissolve the crystalline solid in a suitable solvent before preparing your final aqueous solution.

  • Primary Dissolution:

    • Method A (Alkaline Solution): Add a few drops of 1N NaOH or KOH to the powder. This will raise the pH dramatically, converting the insoluble acidic form to its highly soluble salt form (e.g., potassium 5-methoxyindole-3-butyrate). Gently agitate until fully dissolved[1][12]. This is a preferred method for many cell culture applications.

    • Method B (Organic Solvent): Dissolve the powder in a small volume of ethanol, DMSO, or dimethylformamide (DMF)[11][13]. IBA is soluble up to approximately 25 mg/mL in these solvents[11].

  • Secondary Dilution:

    • Once the 5-MIBA is fully dissolved, you can slowly add it to your sterile, distilled water or culture medium while stirring to reach the final desired volume and concentration[1].

Crucial Note: When using an organic solvent, ensure the final concentration in your experiment is low enough to not cause solvent-induced toxicity. Always run a vehicle control (medium with the same amount of solvent but no 5-MIBA).

Troubleshooting Guide

Problem 1: Precipitation Occurs When Adding My 5-MIBA Stock to the Final Medium.
  • Cause: This typically happens when a highly concentrated stock solution, dissolved in a small amount of base (like NaOH), is added to a strongly buffered acidic or neutral medium. The buffer capacity of the medium neutralizes the NaOH, causing the pH to drop below the pKa of 5-MIBA, which then crashes out of solution in its less soluble protonated form.

  • Solution:

    • Adjust Medium pH First: Before adding the 5-MIBA stock, adjust the pH of your final volume of medium to be slightly alkaline (e.g., pH 7.5-8.0).

    • Add Stock Slowly: Add the 5-MIBA stock dropwise while vigorously stirring or vortexing the medium.

    • Final pH Adjustment: After the addition is complete, carefully readjust the medium back to your desired experimental pH (e.g., pH 5.5 for plant cell culture) using dilute HCl or H₂SO₄. The 5-MIBA should now remain in a supersaturated, but stable, state for the duration of the experiment.

Problem 2: I'm seeing low or no biological activity from my 5-MIBA.
  • Cause A: Incorrect pH for Cellular Uptake: If the pH of your final experimental medium is too high (e.g., > 6.5), the vast majority of the 5-MIBA will be in its charged, deprotonated form. This form has poor membrane permeability, leading to inefficient cellular uptake and reduced activity[4][5]. Plant responses to auxin are known to be strongly influenced by external pH[14][15][16].

  • Solution A: For many cell-based assays, especially with plant cells, the optimal external pH for auxin activity is slightly acidic, typically in the range of 5.0 to 6.0 . This range provides the best compromise between solubility and the availability of the protonated form for cellular uptake[4][17]. Adjust your final medium pH into this range.

  • Cause B: Compound Degradation: While generally stable, IBA solutions can degrade over long periods, especially when stored at room temperature and exposed to light[18]. A 19-month-old solution stored at room temperature showed only 26% of the original IBA remaining[18].

  • Solution B:

    • Prepare Fresh Solutions: It is always best practice to prepare fresh stock solutions.

    • Proper Storage: If you must store stock solutions, store them in a dark or amber bottle at 2-8°C for short-term storage or at -20°C for long-term storage to maintain efficacy[1].

Problem 3: Inconsistent results between experiments.
  • Cause: Failure to precisely control and report the final pH of the experimental medium. Small variations in pH can lead to significant changes in the active concentration of 5-MIBA that is transported into the cells, causing high variability in your data.

  • Solution:

    • Use a Calibrated pH Meter: Do not rely on pH paper. Use a properly calibrated pH meter for all solutions.

    • Buffer Your Medium: Use a suitable biological buffer (e.g., MES for pH 5.5-6.5) to stabilize the pH of your experimental medium, especially if your cells are expected to alter the pH through metabolic activity[17].

    • Verify pH Post-Addition: Always measure and record the final pH of your medium after adding the 5-MIBA stock and any other components. Adjust as necessary. This final pH value is a critical experimental parameter.

Data & Protocols

Table 1: pH-Dependent Properties of Indole-3-Butyric Acid (Applicable to 5-MIBA)
pH RangePredominant FormWater SolubilityMembrane Permeability (Passive Diffusion)Recommended Use
< 4.0 >90% Protonated (HA)Very LowHighNot recommended due to insolubility and potential cell stress from low pH.
4.7 (pKa) 50% Protonated (HA)50% Deprotonated (A⁻)ModerateModerateA critical point; moving slightly above this pH improves solubility significantly.
5.0 - 6.0 Mostly Deprotonated (A⁻)GoodSufficient for UptakeOptimal range for most biological experiments (e.g., plant tissue culture) [4][19].
> 7.0 >99% Deprotonated (A⁻)HighVery LowIdeal for preparing highly concentrated, stable stock solutions[11]. Not ideal for final experimental medium.
Experimental Protocol: Preparation of a 1 mg/mL (4.92 mM) 5-MIBA Stock Solution

This protocol provides a reliable method for preparing a sterile stock solution suitable for dilution into experimental media.

  • Weighing: Accurately weigh 100 mg of this compound powder (MW: 203.24 g/mol ) using an analytical balance.

  • Dissolving (Alkaline Method):

    • Transfer the powder to a sterile 100 mL volumetric flask.

    • Add a minimal volume (e.g., 200-500 µL) of 1N KOH or NaOH directly to the powder. Swirl gently. The powder should dissolve completely within a minute to form a clear solution[1][12].

  • Bringing to Volume:

    • Once fully dissolved, slowly add sterile, purified water (e.g., Milli-Q) while swirling to bring the final volume to exactly 100 mL.

  • Sterilization:

    • Aseptically draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip.

    • Filter the solution into a sterile, light-protected (amber or foil-wrapped) storage bottle[1]. Do not autoclave , as this may degrade the compound.

  • Storage:

    • Label the bottle clearly with the compound name, concentration (1 mg/mL), preparation date, and your initials.

    • Store at 2-8°C for up to one month or in aliquots at -20°C for longer-term storage[1].

Visualizations

Diagram 1: pH-Dependent Equilibrium of 5-MIBA

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) HA 5-MIBA-H (Protonated) Low Solubility High Membrane Permeability A_minus 5-MIBA⁻ (Deprotonated) High Solubility Low Membrane Permeability HA->A_minus + OH⁻ A_minus->HA + H⁺

Caption: Chemical equilibrium of 5-MIBA as a function of environmental pH.

Diagram 2: Chemiosmotic Uptake Workflow

G cluster_cell Plant Cell cytoplasm Cytoplasm (pH ≈ 7.2) 5-MIBA⁻ (Trapped) -> Biological Activity apoplast_HA Medium (pH 5.0-6.0) 5-MIBA-H (Protonated) apoplast_HA->cytoplasm Passive Diffusion

Caption: Simplified workflow of 5-MIBA cellular uptake based on the chemiosmotic model.

References

preventing microbial contamination in 5-Methoxyindole-3-butyric acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methoxyindole-3-butyric acid (5-MIO-IBA). This guide is designed to provide in-depth, experience-driven advice to help you prepare, store, and troubleshoot your solutions, with a primary focus on preventing and addressing microbial contamination.

Section 1: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered when working with 5-MIO-IBA solutions.

Q1: My freshly prepared 5-MIO-IBA solution is cloudy. Is this contamination?

A1: Not necessarily. While microbial contamination can cause cloudiness (turbidity), chemical precipitation is also a common cause.[1][2] 5-MIO-IBA, like its parent compound Indole-3-butyric acid (IBA), has limited solubility in neutral aqueous solutions.[3][4] If the solvent capacity is exceeded or the pH is not optimal, the compound can precipitate out of the solution.

  • Troubleshooting Tip: First, ensure you used the correct solvent (e.g., a small amount of ethanol or DMSO to initially dissolve the powder before diluting with water) and that the final concentration is within the solubility limits.[3] If precipitation is suspected, gentle warming or the addition of a minimal amount of base (e.g., 1N NaOH) to increase pH might redissolve the compound. If the cloudiness persists or reappears after storage, proceed to microbial contamination troubleshooting.

Q2: Can I autoclave my 5-MIO-IBA solution to sterilize it?

A2: Autoclaving is not recommended for 5-MIO-IBA or other indole-based auxins. The indole ring structure is susceptible to degradation at the high temperatures and pressures of an autoclave.[5][6] Studies on the related compound Indole-3-acetic acid (IAA) and IBA show significant degradation (20-40%) after autoclaving.[7] This degradation can lead to a loss of biological activity and the formation of unknown byproducts.

  • Recommended Method: Sterile filtration using a 0.22 µm membrane filter is the industry-standard and scientifically preferred method for sterilizing heat-sensitive solutions like plant growth regulators.[8][9][10]

Q3: What are the first signs of microbial contamination in my 5-MIO-IBA solution?

A3: The most common indicators are:

  • Visual Turbidity: The solution appears cloudy, sometimes with a thin film on the surface.[11]

  • Color Change: A sudden shift in the color of the medium. If a pH indicator like phenol red is present, bacterial contamination often causes a shift to yellow (acidic), while some fungal contaminations can cause a shift to pink (alkaline).[12]

  • pH Drop: A noticeable and sudden decrease in the pH of the solution is a strong indicator of bacterial growth.[11]

  • Microscopic Examination: Viewing a drop of the solution under a microscope will reveal moving bacteria or filamentous fungi.[13]

Q4: How should I properly store my 5-MIO-IBA stock solution to prevent contamination and degradation?

A4: Proper storage is critical.

  • Temperature: For long-term stability, store stock solutions at -20°C.[14][15] For short-term use, 2-8°C is acceptable.

  • Light: Indole compounds can be light-sensitive.[4][16] Store solutions in amber or foil-wrapped bottles to prevent photodegradation.

  • Aliquoting: Prepare smaller, single-use aliquots from your main stock solution. This minimizes the risk of contaminating the entire stock through repeated openings and closings.[14]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Contamination

This section provides a logical workflow for identifying the source of contamination and implementing corrective actions.

Issue 1: Solution is Visibly Contaminated (Cloudy, Color Change)

If you have confirmed that the issue is not chemical precipitation, follow these steps.

Step 1: Isolate and Identify the Contaminant
  • Isolate: Immediately remove the contaminated flask or bottle from your working area and incubator to prevent cross-contamination of other experiments and reagents.[11]

  • Microscopic Analysis: Place a small drop of the solution on a microscope slide and observe under 400x or higher magnification.

    • Bacteria: Look for small, distinct shapes (cocci/spheres, bacilli/rods) that may be motile.[13]

    • Yeast: Look for smaller, oval-shaped, often budding, cells.

    • Fungi (Mold): Look for filamentous structures (hyphae).[11]

  • Culture & Plate (Optional but Recommended): To definitively identify the contaminant and its potential source, streak a loopful of the contaminated solution onto a general-purpose agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi). Incubate under appropriate conditions. This can help trace the contamination to a specific environmental source.

Step 2: Decontaminate and Discard
  • Decontamination: Add a suitable disinfectant (e.g., 10% bleach) to the contaminated solution and let it sit for at least 30 minutes before disposal.

  • Disposal: Dispose of the decontaminated solution and any associated disposable labware (pipette tips, tubes) according to your institution's biohazardous waste protocols.

Step 3: Root Cause Analysis

Review your preparation workflow to identify the source of the contamination. The most common sources are non-sterile reagents, poor aseptic technique, or a contaminated work environment.[17][18]

Troubleshooting Flowchart: Contaminated Solution

G start Start: Solution appears cloudy/contaminated check_precip Is it chemical precipitation? (Check solubility, pH, temperature) start->check_precip precip_yes Action: Adjust pH/solvent. Warm gently. Re-filter if necessary. check_precip->precip_yes Yes precip_no Microbial contamination is likely. check_precip->precip_no No end End: Implement corrective actions. Prepare a new, sterile solution. precip_yes->end isolate Step 1: Isolate the contaminated vessel immediately. precip_no->isolate microscopy Step 2: Observe under microscope. Identify: Bacteria, Yeast, or Fungi? isolate->microscopy decontaminate Step 3: Decontaminate solution (e.g., 10% bleach) and discard per lab protocol. microscopy->decontaminate review_aseptic Step 4: Review Aseptic Technique. Were all items sterile? decontaminate->review_aseptic review_env Step 5: Review Environment. Was the biosafety cabinet certified? Was the workspace clean? review_aseptic->review_env review_env->end

Caption: Troubleshooting workflow for a cloudy or contaminated solution.

Section 3: Best Practices and Protocols

Adherence to strict protocols is the most effective way to prevent contamination.

Protocol 1: Preparation of a Sterile 5-MIO-IBA Stock Solution (10 mg/mL)

This protocol outlines the standard procedure for preparing a sterile, concentrated stock solution.

Materials:

  • 5-MIO-IBA powder

  • 100% Ethanol (or DMSO), sterile-filtered

  • High-purity, sterile water (e.g., WFI or Milli-Q)

  • Sterile volumetric flask or conical tube

  • Sterile 0.22 µm syringe filter (ensure compatibility with your solvent, e.g., PTFE for organic solvents, PES or PVDF for aqueous).[9]

  • Sterile syringes

  • Sterile storage vials (amber or wrapped in foil)

Procedure:

  • Work in a Sterile Environment: Perform all steps in a certified Class II Biological Safety Cabinet (BSC) or a laminar flow hood.[17][19] Wipe down all surfaces and items entering the hood with 70% ethanol.

  • Initial Dissolution:

    • Weigh 100 mg of 5-MIO-IBA powder and transfer it to a sterile 15 mL conical tube.

    • Add approximately 2-4 mL of 100% ethanol (or DMSO) to the tube.[3] Vortex gently until the powder is completely dissolved. The use of a small amount of organic solvent is necessary due to the low aqueous solubility of the compound.[4][20]

  • Dilution:

    • Slowly add sterile, high-purity water to bring the total volume to 10 mL.

    • Cap the tube and invert several times to mix thoroughly. The solution should be clear. If it becomes cloudy, a small amount of additional solvent may be needed, but be mindful of the final solvent concentration for your experiment.

  • Sterile Filtration:

    • Draw the entire solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a sterile, light-protected storage vessel. This step removes any potential bacterial or fungal contaminants.[8]

  • Aliquoting and Storage:

    • Dispense the filtered stock solution into smaller, sterile, single-use aliquots (e.g., 1 mL cryovials).

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term use.[14]

Workflow for Aseptic Solution Preparation

G prep prep action action qc qc storage storage A 1. Prepare Sterile Workspace (Clean BSC, 70% Ethanol) B 2. Weigh 5-MIO-IBA Powder Aseptically transfer to sterile tube A->B C 3. Initial Dissolution Add sterile solvent (Ethanol/DMSO) Vortex to dissolve B->C D 4. Dilute to Final Volume Use sterile, high-purity water C->D E 5. Sterile Filtration Pass solution through 0.22 µm filter into a sterile receiving vessel D->E F 6. Quality Control (Optional) Plate a small sample to confirm sterility E->F F->B Fail (Re-evaluate process) G 7. Aliquot into Sterile Vials Use light-protected containers F->G Pass H 8. Label and Store -20°C for long-term storage G->H

Caption: Step-by-step workflow for preparing sterile 5-MIO-IBA solutions.

Protocol 2: Validating Sterility (Self-Validating System)

To ensure your aseptic technique and filtration process are effective, periodically perform a sterility test.

  • Prepare a Control Plate: Obtain a sterile, general-purpose nutrient agar plate.

  • Inoculate: After preparing your 5-MIO-IBA solution (following Protocol 1), but before storing, aseptically transfer a small amount (e.g., 50-100 µL) of the final filtered solution onto the center of the agar plate.

  • Incubate: Seal the plate and place it in an incubator at 30-37°C for 48-72 hours.

  • Observe:

    • No Growth: If the plate remains clear, your solution was successfully sterilized.

    • Growth: If bacterial or fungal colonies appear, there was a breach in your aseptic technique. Discard the prepared stock and review every step of your process.

Table 1: Comparison of Sterilization Methods for 5-MIO-IBA
MethodProcedureSuitability for 5-MIO-IBARationale
Sterile Filtration Passing the solution through a 0.22 µm membrane filter.Highly Recommended Removes microbes without using heat, preserving the chemical integrity of the heat-labile indole structure.[9][10]
Autoclaving Sterilization using high-pressure saturated steam at ~121°C.Not Recommended High heat can cause significant degradation of auxins like IBA and IAA, reducing efficacy and creating impurities.[5][7]
Antimicrobial Agents Addition of preservatives like sodium azide or antibiotics.Application-Dependent May be an option for non-cell-based assays, but can interfere with biological experiments. Compatibility with 5-MIO-IBA and the specific experimental system must be validated.

References

optimizing incubation time for 5-Methoxyindole-3-butyric acid treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxyindole-3-butyric acid (5-MIBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for optimizing experimental parameters, with a core focus on determining the ideal incubation time. We will move beyond simple step-by-step instructions to explain the causal relationships in experimental design, ensuring your protocols are robust, reproducible, and self-validating.

Section 1: Understanding this compound (5-MIBA) - A Mechanistic Overview

This compound (5-MIBA) is a derivative of the well-characterized plant auxin, Indole-3-butyric acid (IBA).[1] While extensive research exists for IBA, particularly in plant physiology, 5-MIBA is a less-characterized molecule. Its structure, featuring both the butyric acid side chain of IBA and a 5-methoxy group common to neuroactive indoles (like serotonin and melatonin), suggests a potentially unique biological activity profile.[2][3]

Hypothesized Mechanism of Action:

The primary mechanism of IBA involves its conversion within cells to the primary auxin, Indole-3-acetic acid (IAA), which then elicits downstream effects on gene expression and cell division.[4][5][6] It is plausible that 5-MIBA acts similarly as a pro-hormone or pro-drug. The 5-methoxy functional group, however, is a key motif for ligands of serotonin (5-HT) receptors, which are widely expressed in various tissues and implicated in numerous signaling pathways.[2][7] Therefore, researchers should consider two potential, non-mutually exclusive, mechanisms:

  • Auxin-like Activity: 5-MIBA may be metabolized to a corresponding methoxy-IAA analog, subsequently activating classical auxin response pathways.

  • Receptor-Mediated Signaling: The 5-methoxyindole core may allow the molecule to interact with receptors, such as 5-HT receptors, initiating distinct signaling cascades.

The optimal incubation time required to observe a biological effect is fundamentally dependent on which of these pathways is dominant and the specific endpoint being measured.

Caption: Hypothetical mechanisms of 5-MIBA action within a target cell.

Section 2: Core Protocol: Establishing Optimal Incubation Time

The most common error in utilizing a novel compound is the adoption of a single, arbitrary time point. A time-course experiment is non-negotiable for generating reliable and meaningful data. The goal is to identify the time point that provides the most robust and reproducible response for your specific biological question.

Experimental Workflow: Time-Course Analysis

Time_Course_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Analysis & Interpretation A 1. Seed Cells (Consistent Density) B 2. Allow Adherence/ Normalization (24h) A->B C 3. Prepare 5-MIBA Stock & Working Solutions B->C D 4. Treat Cells (Vehicle & 5-MIBA) C->D E 5. Incubate at 37°C, 5% CO₂ D->E F 6. Harvest Samples at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24, 48h) E->F G 7. Perform Endpoint Assay (qPCR, Western, Viability, etc.) F->G H 8. Analyze & Plot Data (Response vs. Time) G->H I 9. Identify Optimal Time (Peak or Plateau) H->I

Caption: A validated workflow for determining optimal incubation time.

Detailed Step-by-Step Methodology:

Objective: To determine the time-dependent effect of 5-MIBA on a specific cellular endpoint.

Materials:

  • Target cell line

  • Complete cell culture medium[8]

  • This compound (5-MIBA)

  • Vehicle (e.g., DMSO, sterile water)

  • Multi-well plates (e.g., 6-well or 12-well)

  • Reagents for endpoint analysis (e.g., RNA extraction kit, lysis buffer, viability dye)

Procedure:

  • Cell Seeding: Plate your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of the longest incubation period.[9] Plate enough wells to accommodate all time points, treatments (vehicle and 5-MIBA), and technical replicates (minimum of n=3 is required for statistical power).[10]

  • Normalization: Incubate the plated cells for 24 hours to allow for recovery and adherence.[11]

  • Compound Preparation: Prepare a concentrated stock solution of 5-MIBA in an appropriate solvent (e.g., DMSO). Subsequently, prepare a working solution by diluting the stock into pre-warmed complete culture medium to your final desired concentration. Prepare a vehicle-only medium at the same final solvent concentration.

    • Causality Check: Preparing the working solution in medium ensures immediate and uniform delivery to the cells and minimizes solvent shock. The final DMSO concentration should typically be <0.5% to avoid off-target effects.[12]

  • Treatment: At time zero (T=0), carefully remove the old medium and replace it with the 5-MIBA-containing medium or the vehicle control medium.

  • Incubation & Harvesting: Place the plates back into the incubator (37°C, 5% CO₂).[13] At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), harvest the designated wells.

    • For gene expression analysis, wash cells with PBS and lyse directly in the well.

    • For protein analysis, wash with cold PBS and lyse with the appropriate buffer on ice.

    • For viability, perform the assay according to the manufacturer's protocol.

  • Endpoint Analysis: Process the harvested samples using your chosen assay.

  • Data Interpretation: Normalize the 5-MIBA treatment data to the vehicle control at each corresponding time point. Plot the normalized response as a function of time. The "optimal" incubation time is typically the point of maximal response or the earliest point on a sustained plateau.

Section 3: Data Presentation & Interpretation

Clear data visualization is crucial for accurate interpretation. A well-structured table summarizing your normalized results allows for easy comparison across time points.

Example Data: Effect of 10 µM 5-MIBA on Target Gene X Expression (qPCR)

Incubation Time (Hours)Mean Fold Change (vs. Vehicle)Standard Deviationp-value
21.20.15>0.05
42.50.31<0.05
86.80.75<0.01
127.10.82<0.01
244.30.55<0.01
481.90.24<0.05

Interpretation: Based on this hypothetical data, the peak induction of Gene X occurs between 8 and 12 hours. For subsequent experiments aiming to study the maximal effect of 5-MIBA on this gene, an 8-hour incubation would be the logical choice. A 24- or 48-hour incubation would lead to a significant underestimation of the compound's effect.

Section 4: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm not observing any effect with 5-MIBA. What could be wrong?

A1: A lack of response is a common challenge that can be systematically addressed:

  • Inappropriate Incubation Time: You may be missing the window of activity. A short-lived signaling event (e.g., protein phosphorylation) might peak in minutes to a few hours, while a response requiring transcriptional changes could take 8-24 hours. A full time-course experiment is the only way to rule this out.

  • Sub-optimal Concentration: The concentration may be too low to elicit a response. Perform a dose-response experiment (e.g., 10 nM to 100 µM) at a fixed, promising time point (e.g., 8 or 12 hours) to find the optimal concentration.

  • Compound Instability: 5-MIBA may be unstable in your cell culture medium at 37°C. There is no published stability data for 5-MIBA.[12] It is highly recommended to perform a stability test by incubating 5-MIBA in your medium, taking aliquots over 72 hours, and analyzing them via HPLC or LC-MS to quantify the remaining parent compound.[12] The stability of components in media can be influenced by light, temperature, and pH.[14][15]

  • Cell Line Insensitivity: The target cells may lack the necessary transporters, metabolic enzymes, or receptors to respond to 5-MIBA. Consider testing a different cell line known to be responsive to auxins or indole compounds.

Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after 5-MIBA treatment. What should I do?

A2: Cytotoxicity can mask the specific biological effects of a compound.

  • Reduce Concentration: This is the most critical first step. High concentrations of any small molecule can cause off-target toxicity. Perform a dose-response curve and assess viability (e.g., using a Trypan Blue exclusion assay or MTT/WST-1 assay) to determine the concentration range that is non-toxic.

  • Shorten Incubation Time: Cellular damage is often cumulative. A shorter incubation may be sufficient to observe the desired effect without inducing widespread cell death. Refer to your time-course data to see if an earlier time point yields a significant response.

  • Check Solvent Concentration: Ensure your final vehicle (e.g., DMSO) concentration is not the source of the toxicity. Run a vehicle-only control at the highest concentration used in your experiment.

Q3: How stable is 5-MIBA in my culture medium, and how do I test it?

A3: The stability of any compound in aqueous, nutrient-rich culture medium at 37°C cannot be assumed.[12] Since no published data exists for 5-MIBA, you must validate it in your system.

Protocol: Assessing 5-MIBA Stability in Cell Culture Medium

  • Preparation: Prepare your complete cell culture medium containing 5-MIBA at the final working concentration. Also prepare a control sample of 5-MIBA in a stable solvent like DMSO.

  • Incubation: Aliquot the 5-MIBA-containing medium into sterile tubes and place them in your cell culture incubator (37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation. The T=0 sample serves as your 100% reference.

  • Analysis: Analyze all samples simultaneously using a quantitative method like HPLC or LC-MS to determine the concentration of intact 5-MIBA remaining at each time point.

  • Interpretation: Plot the percentage of remaining 5-MIBA against time. This will give you the compound's half-life in your specific experimental conditions and inform whether you need to replenish the medium during long-term incubations.

Q4: For an experiment lasting 48 or 72 hours, should I replace the medium?

A4: This is a critical consideration.

  • If 5-MIBA is stable: Medium replacement is still advisable after ~48 hours to replenish depleted nutrients (like glutamine, which degrades over time) and remove waste products.[16] The fresh medium should contain the original concentration of 5-MIBA.

  • If 5-MIBA is unstable: Your stability assay (Q3) will dictate the answer. If the compound degrades significantly within 24 hours, you must either shorten your experimental endpoint or perform medium changes with freshly prepared 5-MIBA at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.

References

Validation & Comparative

A Comparative Guide to Auxin Efficacy in Rooting: 5-Methoxyindole-3-butyric Acid vs. Indole-3-butyric Acid (IBA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant propagation and agricultural biotechnology, the selection of an appropriate rooting hormone is a critical determinant of success. Among the myriad of synthetic auxins, Indole-3-butyric acid (IBA) has long been the industry standard, valued for its reliability and broad efficacy. However, the continuous pursuit of enhanced performance and novel applications necessitates the exploration of alternative compounds. This guide provides a detailed, objective comparison of the well-established Indole-3-butyric acid (IBA) and the lesser-known 5-Methoxyindole-3-butyric acid, offering a comprehensive analysis of their chemical properties, mechanisms of action, and available performance data in promoting adventitious root formation.

Chemical Structure and Properties: A Tale of Two Indoles

At the molecular level, both compounds share the core indole ring and a butyric acid side chain, which are crucial for their auxin activity. The key distinction lies in the substitution on the indole ring.

Indole-3-butyric acid (IBA) is a synthetic auxin that is also found naturally in some plants. Its chemical structure is characterized by an unsubstituted indole ring. This structural simplicity contributes to its broad applicability across a wide range of plant species.[1]

This compound , as its name suggests, possesses a methoxy group (-OCH3) at the 5th position of the indole ring. This seemingly minor addition can significantly alter the molecule's electronic properties, lipophilicity, and ultimately, its biological activity. While its acetic acid counterpart, 5-Methoxyindole-3-acetic acid, is recognized as a plant growth regulator[2], specific data on the rooting efficacy of the butyric acid form is notably scarce in publicly available scientific literature.

G cluster_IBA Indole-3-butyric acid (IBA) cluster_5MIBA This compound IBA_structure MIBA_structure

Figure 1: Chemical structures of IBA and this compound.

Mechanism of Action: Conversion and Sustained Response

The primary mechanism by which IBA exerts its root-promoting effects is through its conversion into Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants.[3][4] This conversion is thought to occur via a process similar to β-oxidation of fatty acids.[3] The gradual conversion of IBA to IAA within plant tissues provides a slow, sustained release of the active auxin, which is crucial for the complex process of root initiation and development. This contrasts with the direct application of IAA, which can be rapidly degraded by light and enzymes within the plant.[2]

The mechanism of action for this compound in rooting is not well-documented. However, based on the known auxin activity of other indole derivatives, it is plausible that it could act in one of two ways:

  • Direct Activity: The molecule itself might bind to auxin receptors and trigger the downstream signaling cascade leading to root formation.

  • Conversion to an Active Form: Similar to IBA, it might be metabolized within the plant to a more active compound, potentially 5-Methoxyindole-3-acetic acid.

Further research is required to elucidate the precise mechanism of this compound.

G cluster_pathway Proposed Auxin Action Pathway for Rooting IBA Indole-3-butyric acid (IBA) (Exogenous Application) Conversion β-oxidation-like process IBA->Conversion Slow Release Five_MIBA This compound (Exogenous Application) IAA Indole-3-acetic acid (IAA) (Active Form) Five_MIBA->IAA Hypothesized Conversion Receptor Auxin Receptor Binding (e.g., TIR1/AFB) Five_MIBA->Receptor Potential Direct Action Conversion->IAA IAA->Receptor Signaling Signal Transduction Cascade Receptor->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Root_Initiation Adventitious Root Formation Gene_Expression->Root_Initiation

Figure 2: Generalized signaling pathway for IBA-induced rooting and hypothesized pathways for this compound.

Comparative Performance in Rooting: A Data-Driven Analysis

Indole-3-butyric acid (IBA): A Proven Performer

IBA is widely recognized for its ability to increase the percentage of cuttings that form roots, hasten root initiation, increase the number and length of roots, and improve rooting uniformity.[1] Its effectiveness is, however, dependent on the plant species, the type of cutting, and the concentration used.

Table 1: Summary of IBA Efficacy on Rooting of Various Plant Cuttings

Plant SpeciesCutting TypeIBA Concentration (ppm)Key Findings
BougainvilleaHardwood2000-2500Optimal for rooting and sprouting; higher concentrations showed reduced effectiveness.[5]
Carnation (Dianthus caryophyllus)Softwood500Resulted in the maximum rooting percentage (72.48%).[6]
Duranta erectaTip5000Optimum concentration for improving survival, root number and length, and shoot length and number.[7]
Actinidia deliciosa (Kiwifruit)Semi-hardwood10-100,000Significantly increased rooting percentage compared to control.[8]
Piper betle L.Semi-softwood1000-2000Achieved 100% rooting.[9]
Rosemary (Rosmarinus officinalis)-60Soaking for three hours produced an optimal number of roots.
This compound: An Unexplored Potential

Currently, there is a lack of published, peer-reviewed experimental data specifically evaluating the rooting efficacy of this compound. While 5-Methoxyindole-3-acetic acid has been noted for its role in plant growth regulation[2], this does not directly translate to rooting performance for the butyric acid derivative without empirical evidence. The presence of the methoxy group could potentially enhance its stability or alter its interaction with auxin receptors, theoretically leading to improved rooting performance. However, without dedicated studies, this remains speculative.

Experimental Protocols: A Framework for Comparative Analysis

To address the current knowledge gap, a standardized experimental protocol is essential for a direct and objective comparison of these two compounds.

Step-by-Step Methodology for Comparative Rooting Assay
  • Plant Material Preparation:

    • Select healthy, disease-free stock plants of the target species.

    • Take cuttings of a uniform length and diameter, typically from the semi-hardwood portion of the stem.

    • Remove the lower leaves and make a fresh, angled cut at the base of each cutting.

  • Auxin Treatment:

    • Prepare stock solutions of IBA and this compound in a suitable solvent (e.g., 50% ethanol).

    • From the stock solutions, prepare a series of dilutions to test a range of concentrations (e.g., 500, 1000, 2000, 5000 ppm).

    • Include a control group treated only with the solvent.

    • Dip the basal end of the cuttings in the respective auxin solutions for a standardized duration (e.g., 5-10 seconds for a quick dip).

  • Planting and Culture:

    • Plant the treated cuttings in a sterile, well-drained rooting medium (e.g., a mix of perlite and vermiculite).

    • Place the cuttings in a controlled environment with high humidity (e.g., under a misting system or in a propagation dome) and appropriate light and temperature conditions for the species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium.

    • Record the following parameters for each cutting:

      • Rooting percentage (presence or absence of roots)

      • Number of primary roots

      • Length of the longest root

      • Root biomass (fresh and dry weight)

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.

G start Start: Select Plant Material prep Prepare Uniform Cuttings start->prep treat Treat with Auxin Solutions (IBA, 5-MIBA, Control) prep->treat plant Plant in Rooting Medium treat->plant culture Maintain in Controlled Environment (High Humidity, Optimal Temp/Light) plant->culture data Data Collection (After 4-8 weeks) culture->data analysis Statistical Analysis data->analysis end End: Compare Efficacy analysis->end

Figure 3: Experimental workflow for a comparative rooting assay.

Conclusion and Future Directions

Indole-3-butyric acid remains the gold standard for promoting adventitious root formation in a vast array of plant species, supported by decades of research and successful application. Its efficacy is well-documented, and its mechanism of providing a sustained release of IAA is a key advantage.

In contrast, this compound represents an intriguing but largely unexplored alternative. While its structural similarity to other active auxins suggests potential for rooting activity, the absence of direct experimental evidence makes any claims of its efficacy speculative. The presence of the methoxy group could confer unique properties, potentially leading to enhanced stability or activity, but this must be validated through rigorous scientific investigation.

For researchers and professionals in the field, this guide highlights both the reliability of a trusted tool and the existence of a scientific frontier. There is a clear need for direct, comparative studies to evaluate the rooting performance of this compound against IBA and other auxins. Such research would not only broaden the toolkit for plant propagators but also contribute to a deeper understanding of the structure-activity relationships of auxin molecules.

References

A Comparative Guide to Auxin Efficacy: 5-Methoxyindole-3-butyric Acid vs. Indole-3-acetic Acid (IAA) in Promoting Root Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant development, the auxin family of hormones stands as a cornerstone, orchestrating cellular division, elongation, and differentiation. Among these, Indole-3-acetic acid (IAA) is the most ubiquitous and naturally occurring auxin, playing a pivotal role in a myriad of physiological processes, including the formation of roots.[1][2] However, the inherent instability of IAA has led to the exploration of synthetic analogs designed for enhanced stability and, consequently, more potent and sustained biological activity. This guide provides a comprehensive comparison of the efficacy of a synthetic auxin, 5-Methoxyindole-3-butyric acid, with the natural benchmark, Indole-3-acetic acid (IAA), in promoting root formation. While direct comparative data for this compound is limited, we will draw parallels with the extensively studied synthetic auxin, Indole-3-butyric acid (IBA), to elucidate the anticipated advantages of structural modification.

Unveiling the Contenders: A Tale of Two Auxins

Indole-3-acetic acid (IAA) is the principal native auxin in most plant species, synthesized in young leaves and the apical buds.[2] It is the central signaling molecule that governs the development of plant organs and coordinates overall growth.[2] However, IAA is susceptible to rapid enzymatic degradation and photodegradation within plant tissues and in solution, which can limit its effectiveness when applied exogenously for applications such as promoting adventitious root formation.[3][4]

This compound , a synthetic analog of IAA, features a methoxy group at the 5th position of the indole ring and an extended butyric acid side chain. While specific research on this compound is not as widespread as for IBA, its structural similarity to IBA suggests it is designed for increased stability and sustained auxin activity. The butyric acid side chain in IBA is known to be converted to IAA within the plant, acting as a slow-release form of the active hormone.[5][6] The methoxy group may further enhance its stability against oxidative degradation.

Comparative Efficacy in Root Formation: A Data-Driven Analysis

While direct, peer-reviewed studies quantitatively comparing this compound with IAA are not abundant in the readily available literature, extensive research has been conducted on the closely related synthetic auxin, Indole-3-butyric acid (IBA). The consensus from these studies is that IBA is generally more effective than IAA in promoting adventitious root formation across a wide range of plant species.[3][4][7] This enhanced efficacy is largely attributed to its greater stability.[3][4]

ParameterIndole-3-acetic acid (IAA)Indole-3-butyric acid (IBA) (as a proxy for this compound)
Rooting Percentage Generally lower, especially in species that are difficult to root.Consistently higher across a broad range of plant species.[7][8]
Number of Roots per Cutting Tends to produce fewer roots per cutting.Significantly increases the number of roots formed per cutting.[7][8]
Root Length Can promote root elongation, but the effect may be less pronounced.Often results in longer and more vigorous root systems.[7][8]
Chemical Stability Low; susceptible to rapid degradation by light and enzymes.[3][4]High; more resistant to degradation, leading to a more sustained effect.[3][4]
Mode of Action Direct action as a natural hormone.Acts as a slow-release precursor to IAA and may also have intrinsic auxin activity.[5][6]
Optimal Concentration Effective over a narrower concentration range; higher concentrations can be inhibitory.[9]Effective over a broader concentration range and is generally less toxic at higher concentrations.[10]

The Mechanism of Action: A Shared Pathway with a Key Difference

Both natural and synthetic auxins induce root formation through the canonical auxin signaling pathway. This intricate process, initiated by auxin binding to its receptor, ultimately leads to changes in gene expression that drive the development of root primordia.

The core of this pathway involves the perception of auxin by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[11][12] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[11] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of genes necessary for lateral root initiation and development.[11][13]

A key distinction in the action of IBA (and likely this compound) is its conversion to IAA within the plant. This conversion is thought to occur via a process similar to fatty acid β-oxidation.[5] This slow and steady release of IAA from an IBA reservoir provides a sustained auxin signal, which is often more effective for the complex and multi-day process of adventitious root formation.[3][14]

AuxinSignalingPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA/IBA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription Root_Formation Root Formation Auxin_Responsive_Genes->Root_Formation Leads to IBA IBA / 5-Methoxy-IBA IAA_conversion Conversion to IAA IBA->IAA_conversion IAA_conversion->Auxin caption Figure 1: Simplified Auxin Signaling Pathway for Root Formation.

Figure 1: Simplified Auxin Signaling Pathway for Root Formation. This diagram illustrates how both natural (IAA) and synthetic (IBA/5-Methoxy-IBA) auxins lead to the activation of auxin-responsive genes, ultimately resulting in root development. The conversion of IBA to IAA provides a sustained source of the active hormone.

Experimental Protocol for Comparative Efficacy Testing

To empirically determine the relative efficacy of this compound and IAA, a standardized rooting bioassay using stem cuttings is recommended.

Objective: To quantify and compare the dose-dependent effects of this compound and IAA on the initiation and development of adventitious roots from stem cuttings.

Materials:

  • Plant material (e.g., cuttings of a model species like mung bean or a commercially relevant species)

  • This compound

  • Indole-3-acetic acid (IAA)

  • Ethanol (for dissolving auxins)

  • Distilled water

  • Rooting substrate (e.g., perlite, vermiculite, or a peat-based mix)

  • Trays or pots for planting

  • Controlled environment chamber or greenhouse with controlled temperature, light, and humidity

Methodology:

  • Preparation of Auxin Solutions:

    • Prepare stock solutions of this compound and IAA (e.g., 10 mM) by dissolving the compounds in a small amount of ethanol and then bringing to the final volume with distilled water.

    • Perform serial dilutions to create a range of working concentrations for each auxin (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a control solution with the same concentration of ethanol as the highest auxin concentration.

  • Preparation of Cuttings:

    • Take uniform stem cuttings from healthy, well-watered stock plants. Cuttings should be of a consistent length and have a similar number of nodes.

    • Remove the lower leaves to prevent rotting.

  • Treatment Application:

    • Quick dip the basal end (bottom 1-2 cm) of the cuttings into the respective auxin solutions for a standardized time (e.g., 5-10 seconds).

    • Ensure each treatment group has a sufficient number of replicate cuttings (e.g., 10-20 cuttings per treatment).

  • Planting and Incubation:

    • Insert the treated cuttings into the pre-moistened rooting substrate.

    • Place the trays in a controlled environment with high humidity (e.g., under a misting system or covered with a plastic dome), a temperature of approximately 25°C, and a 16-hour light/8-hour dark photoperiod.[15]

  • Data Collection and Analysis:

    • After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the substrate and gently wash the roots.

    • Record the following parameters for each cutting:

      • Rooting percentage (the proportion of cuttings that formed roots).

      • Number of primary roots per cutting.

      • Length of the longest root or the average root length.

    • Statistically analyze the data (e.g., using ANOVA) to determine significant differences between the treatments.

ExperimentalWorkflow A Prepare Auxin Solutions (5-Methoxy-IBA & IAA) and Control C Treat Basal End of Cuttings (Quick Dip) A->C B Collect Uniform Stem Cuttings B->C D Plant Cuttings in Rooting Substrate C->D E Incubate in Controlled Environment (High Humidity, 25°C, 16h light) D->E F Data Collection after 2-4 weeks (Rooting %, Root Number, Root Length) E->F G Statistical Analysis (ANOVA) F->G caption Figure 2: Experimental Workflow for Comparing Auxin Efficacy.

Figure 2: Experimental Workflow for Comparing Auxin Efficacy. This flowchart outlines the key steps for a robust comparison of the rooting potential of different auxin compounds.

Conclusion and Future Directions

The available scientific evidence strongly supports the superior efficacy of more stable, synthetic auxins like IBA over the natural auxin IAA for promoting adventitious root formation. This is primarily due to their enhanced chemical stability, which allows for a more sustained auxin signal within the plant tissue. While direct comparative studies on this compound are needed to definitively quantify its efficacy, its structural characteristics suggest it would likely outperform IAA in rooting applications, similar to IBA.

For researchers and professionals in plant science and drug development, the choice of auxin will depend on the specific application. For fundamental research on natural auxin signaling, IAA remains the compound of choice. However, for practical applications in horticulture and agriculture where robust and reliable root formation is desired, synthetic analogs such as IBA, and potentially this compound, offer a clear advantage. Further research should focus on direct comparisons of a wider range of synthetic auxins to elucidate structure-activity relationships and to develop even more potent and specific compounds for plant growth regulation.

References

A Comparative Guide to the Synergistic Effects of Indole-3-Butyric Acid (IBA) with Other Plant Hormones: A Framework for 5-Methoxyindole-3-butyric Acid Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Hormonal Synergy in Plant Development

Plant growth and development are orchestrated by a complex interplay of signaling molecules, chief among them being phytohormones. While each hormone class has distinct roles, their true regulatory power lies in their interactions—synergistic, antagonistic, or additive. Understanding this hormonal crosstalk is paramount for researchers aiming to manipulate plant physiology, from enhancing propagation to improving stress resilience.

This guide focuses on the synergistic potential of Indole-3-butyric acid (IBA), a potent and widely used synthetic auxin.[1][2] IBA itself is generally considered a precursor to the primary endogenous auxin, Indole-3-acetic acid (IAA), to which it is converted within plant tissues.[3][4][5] This slow conversion provides a sustained auxin response, making IBA particularly effective for applications like adventitious root formation.[4][6]

The subject of this guide, 5-Methoxyindole-3-butyric acid (5-MeO-IBA), is a methoxy derivative of IBA. While direct, comprehensive studies on the synergistic effects of 5-MeO-IBA are not widely available in peer-reviewed literature, the robustly documented interactions of its parent compound, IBA, provide an essential and scientifically grounded framework. By understanding how IBA collaborates with other key hormone classes—auxins, cytokinins, gibberellins, and abscisic acid—researchers can establish a predictive foundation for investigating the unique properties of 5-MeO-IBA and its potential applications.

Synergism with Other Auxins: Enhancing Adventitious Root Formation

The most well-documented synergistic interaction for IBA is with other auxins, particularly α-Naphthaleneacetic acid (NAA). This combination is a cornerstone of commercial plant propagation for its remarkable efficacy in stimulating adventitious root development in cuttings of both herbaceous and woody species.[7][8]

Causality of Synergism: The enhanced effect of an IBA and NAA combination stems from their distinct physicochemical properties.[6]

  • Stability and Persistence: NAA is a highly stable synthetic auxin, more resistant to enzymatic degradation within the plant than the naturally occurring IAA.[7]

  • Metabolic Dynamics: IBA acts as a slow-release source of IAA, ensuring a prolonged, steady supply of the endogenous auxin.[3][6]

  • Combined Action: The combination provides both the immediate, potent action of stable NAA and the sustained, localized effect of IBA-derived IAA, leading to a broader and more robust rooting response than either compound can achieve alone.[6]

Quantitative Data: Comparative Rooting Performance

The following table summarizes representative data from studies on various ornamental species, illustrating the synergistic effect of IBA and NAA on rooting efficiency.

Plant SpeciesTreatmentRooting Percentage (%)Avg. Number of RootsAvg. Root Length (cm)Source(s)
Rose (Rosa centifolia) ControlLow~2.0~2.5[8]
250 ppm IBAHigh~9.0~8.0[8]
250 ppm NAAHigh~8.5~7.5[6]
250 ppm IBA + 250 ppm NAA 95.3 >12.0 >10.0 [6][8]
African Marigold (Tagetes erecta) ControlModerate~5.0~3.0[8]
150 ppm IBAHigh~15.0~6.0[6]
150 ppm NAAHigh~14.0~5.8[6]
150 ppm IBA + 150 ppm NAA >90.0 >20.0 ~7.0 [6][8]
Experimental Workflow: Comparative Rooting Assay

This workflow outlines a standard procedure for evaluating the synergistic effects of auxin combinations on stem cuttings.

G cluster_prep Preparation cluster_treat Treatment Application cluster_culture Culturing cluster_data Data Collection & Analysis A 1. Select healthy, semi-hardwood stem cuttings (10-15 cm) B 2. Make a fresh basal cut and remove lower leaves A->B C 3. Randomize cuttings into treatment groups (n > 20) B->C D 4. Apply hormone treatment to basal end (e.g., quick dip for 5s) C->D E 5. Plant cuttings in rooting medium (e.g., perlite:vermiculite 1:1) D->E D1 Control (Solvent only) D2 IBA alone D3 NAA alone D4 IBA + NAA F 6. Maintain high humidity and optimal temperature (22-25°C) E->F G 7. Assess rooting after 4-6 weeks F->G H 8. Measure parameters: - Rooting percentage - Number of primary roots - Longest root length - Root fresh/dry weight G->H I 9. Perform statistical analysis (e.g., ANOVA) H->I G cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling Auxin Auxin (IBA-derived IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds AUX_IAA AUX/IAA Repressors TIR1_AFB->AUX_IAA targets for degradation ARF ARF Transcription Factors AUX_IAA->ARF represses ARR_A Type-A ARR (Repressors) ARF->ARR_A can repress (e.g., ARR15) Root Root Meristem (High Auxin/Low CK) ARF->Root CK Cytokinin (CK) AHK AHK Receptors CK->AHK binds AHP AHP Phosphotransfer AHK->AHP phosphorylates ARR_B Type-B ARR TFs (Activators) AHP->ARR_B activates ARR_B->AUX_IAA can activate (e.g., SHY2/IAA3) ARR_B->ARR_A activates Shoot Shoot Meristem (Low Auxin/High CK) ARR_B->Shoot ARR_A->ARR_B represses G cluster_aba ABA Signaling (Stress Response) cluster_auxin Auxin-Driven Growth ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases (Negative Regulators) PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulators) PP2C->SnRK2 represses ABF ABF/AREB TFs SnRK2->ABF activates Auxin_Signal Auxin Signaling SnRK2->Auxin_Signal represses Stress_Genes Stress-Responsive Genes (e.g., LEA proteins) ABF->Stress_Genes activates transcription Growth_Process Growth Processes (e.g., Lateral Root Formation) ABF->Growth_Process represses Auxin_Signal->Growth_Process

References

A Researcher's Guide to Quality Assessment: A Comparative Analysis of 5-Methoxyindole-3-butyric Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of neuroscience, oncology, and drug discovery, the purity and consistency of small molecules are paramount. 5-Methoxyindole-3-butyric acid (5-MIBA), a derivative of the indole family, is a compound of increasing interest due to its potential biological activities. However, the reliability of experimental data hinges on the quality of the starting materials. This guide provides a comprehensive framework for a comparative analysis of 5-MIBA obtained from different suppliers. We will delve into the rationale behind experimental choices and provide detailed protocols for a multi-faceted analytical approach to ensure the scientific integrity of your research.

The Critical Need for Independent Verification

In an ideal world, a Certificate of Analysis (COA) would provide a complete picture of a compound's purity. However, the level of detail can vary significantly between suppliers. Furthermore, storage and handling post-manufacturing can impact the integrity of the compound. Therefore, independent verification is not just a recommendation; it is a cornerstone of robust scientific practice. This guide will equip you with the tools to conduct your own thorough assessment.

Experimental Design: A Multi-Pronged Approach to Purity Determination

To obtain a comprehensive understanding of the quality of 5-MIBA from different suppliers, we will employ a combination of chromatographic and spectroscopic techniques. This multi-pronged approach ensures that we not only quantify the purity of the main component but also identify and characterize any potential impurities.

Our hypothetical comparison will involve 5-MIBA samples from three representative suppliers: Supplier A, Supplier B, and Supplier C.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities with UV-absorbing properties.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities, providing clues to their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the main component and any impurities present at sufficient concentration, and to serve as a primary method for quantitative analysis (qNMR).

Experimental Workflow for Comparative Analysis

Caption: A streamlined workflow for the comparative analysis of 5-MIBA from different suppliers.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for determining the purity of a sample by separating the main compound from its impurities.[1][2] A reversed-phase method is typically suitable for indole derivatives.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm (based on the indole chromophore) Injection Volume: 10 µL Sample Preparation: Accurately weigh and dissolve each 5-MIBA sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify unknown impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

LC Conditions: Use the same column and mobile phase gradient as the HPLC protocol.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and Negative ESI to ensure detection of a wide range of impurities.

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on the most abundant impurity ions to obtain fragmentation patterns for structural elucidation.

Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of 5-MIBA (C13H15NO3, MW: 233.26 g/mol ). Any other detected masses are potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used for absolute quantification (qNMR) without the need for a specific reference standard for the analyte.[3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better resolution)

Sample Preparation: Dissolve approximately 5-10 mg of each 5-MIBA sample in a deuterated solvent such as DMSO-d6. Add a known amount of an internal standard with a distinct resonance (e.g., maleic acid) for qNMR analysis.

Experiments:

  • 1H NMR: To observe the proton environment in the molecule. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 5-MIBA.

  • 13C NMR: To observe the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals and to help in the structural elucidation of any major impurities.

Data Analysis: Compare the spectra of the samples from different suppliers. Look for any additional peaks that might indicate the presence of impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of 5-MIBA to the integral of the known internal standard.

Interpreting the Data: A Hypothetical Comparison

The following table summarizes hypothetical data from our analysis of 5-MIBA from three suppliers.

SupplierHPLC Purity (%)Major Impurity (m/z) by LC-MSNMR Confirmation
Supplier A 99.5219.2Structure consistent with 5-MIBA. No significant impurities detected.
Supplier B 97.2247.3Presence of an additional methoxy group suggested by NMR.
Supplier C 98.8203.2Loss of the methoxy group suggested by LC-MS and confirmed by NMR.

In this hypothetical scenario, Supplier A provides the highest purity material. The impurities detected in the samples from Suppliers B and C could potentially arise from starting materials or side reactions during synthesis.

Potential Synthesis-Related Impurities

Understanding the synthetic route of 5-MIBA can help in predicting potential impurities. A common synthesis involves the Fischer indole synthesis followed by alkylation. Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers formed during the indole synthesis.

  • Over-alkylated or under-alkylated products.

  • By-products from side reactions.

The Role of 5-MIBA in a Hypothetical Signaling Pathway

pathway 5-MIBA 5-MIBA Receptor Receptor 5-MIBA->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Cellular Response Cellular Response Signaling Cascade->Cellular Response Impurity Impurity Impurity->Receptor Blocks

Caption: Hypothetical signaling pathway illustrating the potential interference of an impurity.

Conclusion: Empowering Researchers Through Rigorous Validation

This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. By employing a combination of HPLC, LC-MS, and NMR spectroscopy, researchers can independently verify the purity and identity of their chemical reagents. This rigorous approach to quality control is essential for generating reproducible and reliable data, ultimately advancing scientific discovery. We encourage all researchers to adopt a similar validation strategy for their critical reagents to ensure the integrity of their research.

References

A Proposed Framework for the Comparative Transcriptomic Analysis of 5-Methoxyindole-3-butyric Acid and Indole-3-butyric Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Abstract: Indole-3-butyric acid (IBA) is a widely utilized synthetic auxin crucial for promoting adventitious root formation and modulating overall plant development.[1][2] Its endogenous counterpart, indole-3-acetic acid (IAA), is the principal native auxin.[1] While the physiological and transcriptomic effects of IBA are relatively well-documented, its synthetic analog, 5-Methoxyindole-3-butyric acid (5-MeO-IBA), remains largely uncharacterized at the molecular level. This guide presents a comprehensive, experimentally-driven framework for a comparative study of the gene expression responses to 5-MeO-IBA and IBA. Due to the current scarcity of direct comparative data, this document serves as a robust roadmap for researchers, outlining the theoretical basis, experimental design, and bioinformatic pipelines necessary to elucidate the distinct and overlapping molecular mechanisms of these two compounds. The proposed study leverages the model organism Arabidopsis thaliana to generate high-quality transcriptomic data, providing a foundation for future research in auxin biology and the development of novel plant growth regulators.

Part 1: Theoretical Framework and Hypothesis Development

Indole-3-butyric acid (IBA) is recognized as a stable precursor to the primary plant auxin, indole-3-acetic acid (IAA).[1][3] The conversion of IBA to IAA is a key process, believed to occur via peroxisomal β-oxidation, similar to fatty acid metabolism.[4][5][6] This conversion allows IBA to act as a slow-release source of active auxin, contributing to various developmental processes such as root hair elongation, cotyledon expansion, and apical hook formation.[4][5] The molecular action of IAA, and by extension IBA-derived IAA, is mediated by a well-defined signaling pathway. This pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which then target Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors for degradation.[7][8][9] The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a multitude of auxin-responsive genes, including the SMALL AUXIN UP-REGULATED RNA (SAUR) and Gretchen Hagen 3 (GH3) families.[7][9][10]

The structural difference between IBA and 5-MeO-IBA lies in the addition of a methoxy group at the 5th position of the indole ring. This modification could potentially alter several key properties of the molecule:

  • Receptor Binding Affinity: The methoxy group may directly influence the binding affinity of the molecule to the TIR1/AFB co-receptors or other potential auxin-binding proteins.

  • Conversion to IAA: The enzymatic machinery responsible for the conversion of IBA to IAA may exhibit a different efficiency or substrate specificity for 5-MeO-IBA.

  • Stability and Transport: The methoxy group could affect the molecule's stability, cellular uptake, and transport within the plant.

Based on these potential differences, we hypothesize that 5-MeO-IBA will elicit a transcriptomic response that is quantitatively and qualitatively distinct from that of IBA. Specifically, we anticipate identifying a unique set of differentially expressed genes (DEGs) under 5-MeO-IBA treatment, as well as a significant overlap with the IBA-induced gene set, potentially with altered expression magnitudes and temporal dynamics.

Part 2: Experimental Design and Methodology

To rigorously test our hypothesis, we propose a comprehensive experimental workflow utilizing Arabidopsis thaliana as the model system. This workflow is designed to generate high-resolution transcriptomic data and validate the findings through targeted gene expression analysis.

Experimental Workflow Diagram

G cluster_0 Phase 1: Plant Culture & Treatment cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Data Analysis & Validation A Arabidopsis thaliana (Col-0) Seed Sterilization & Germination B Growth in Hydroponic System (14 days) A->B C Hormone Treatment (5µM IBA, 5µM 5-MeO-IBA, Mock) Timepoints: 0, 1, 3, 6 hours B->C D Tissue Harvesting & Flash Freezing C->D E Total RNA Extraction (e.g., TRIzol method) D->E F RNA Quality Control (RIN > 8) E->F G RNA-seq Library Preparation (Poly-A selection) F->G H High-Throughput Sequencing (e.g., Illumina NovaSeq) G->H I Bioinformatic Analysis: - Quality Control (FastQC) - Read Alignment (STAR) - Differential Gene Expression (DESeq2) H->I J Functional Enrichment Analysis (GO, KEGG) I->J K Selection of Candidate Genes for Validation I->K L cDNA Synthesis K->L M qRT-PCR Validation L->M

Caption: Proposed experimental workflow for the comparative transcriptomic study.

Step-by-Step Methodologies

1. Plant Material and Growth Conditions

  • Species: Arabidopsis thaliana, ecotype Columbia (Col-0).

  • Sterilization: Surface-sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

  • Germination and Growth: Germinate seeds on Murashige and Skoog (MS) medium. After 7 days, transfer seedlings to a hydroponic system with liquid MS medium. Grow for another 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

2. Hormone Treatment and Sample Collection

  • Rationale: A time-course experiment is crucial to capture both early and late transcriptional responses. A 5µM concentration is a standard starting point for auxin treatment studies.

  • Procedure:

    • Prepare stock solutions of IBA and 5-MeO-IBA in DMSO.

    • Add the stock solutions to the hydroponic medium to a final concentration of 5µM. For the mock control, add an equivalent volume of DMSO.

    • Harvest whole seedlings at 0, 1, 3, and 6 hours post-treatment.

    • Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

    • Use three biological replicates for each treatment and time point.

3. RNA Extraction and Quality Control

  • Method: Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.[11][12]

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are suitable for RNA-seq. Quantify RNA concentration using a Qubit fluorometer.

4. RNA-seq Library Preparation and Sequencing

  • Library Preparation: Use a commercial kit for mRNA library preparation, which typically involves poly-A selection to enrich for messenger RNA, followed by fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.

5. Bioinformatic Analysis

  • Quality Control: Use FastQC to assess the quality of raw sequencing reads.

  • Read Alignment: Align the reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR.

  • Differential Gene Expression (DGE) Analysis: Use a tool like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in response to each treatment compared to the mock control at each time point.[13][14][15]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the lists of DEGs to identify over-represented biological processes and pathways.[16]

6. Validation by Quantitative Real-Time PCR (qRT-PCR)

  • Rationale: qRT-PCR is essential to validate the expression patterns of key DEGs identified by RNA-seq.[17][18][19]

  • Procedure:

    • Select 10-15 DEGs for validation, including highly up- and down-regulated genes, and genes of biological interest.

    • Synthesize cDNA from the same RNA samples used for RNA-seq.

    • Design gene-specific primers.

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Normalize the expression data to a stably expressed reference gene (e.g., ACTIN2 or UBQ10).[20]

Part 3: Anticipated Data Outcomes and Interpretation

The proposed experiments will generate a rich dataset for comparing the molecular effects of IBA and 5-MeO-IBA.

Data Presentation

The results of the DGE analysis should be summarized in tables. Below is a hypothetical example of how this data could be presented.

Gene IDGene NameLog2 Fold Change (IBA vs. Mock @ 3h)p-adj (IBA)Log2 Fold Change (5-MeO-IBA vs. Mock @ 3h)p-adj (5-MeO-IBA)Annotation
AT2G21220SAUR194.5<0.0015.2<0.001Small auxin-up RNA 19
AT1G29440GH3.33.8<0.0013.5<0.001IAA-amido synthetase
AT4G14560IAA13.2<0.0013.9<0.001Auxin-responsive protein
AT3G04730XTR6-2.5<0.01-1.8<0.05Xyloglucan endotransglucosylase/hydrolase
AT5G60700Gene X0.2>0.053.1<0.001Uncharacterized protein
Signaling Pathway Visualization

The canonical auxin signaling pathway provides a framework for interpreting the transcriptomic data. The diagram below illustrates the key components and their interactions.

G cluster_0 Auxin Signaling Cascade Auxin IBA / 5-MeO-IBA (converted to IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB promotes binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Genes Auxin-Responsive Genes (e.g., SAURs, GH3s, IAAs) AuxRE->Genes regulates transcription

Caption: Canonical auxin signaling pathway leading to gene expression changes.

Comparative Analysis and Interpretation

The comparative analysis of the transcriptomes will focus on several key aspects:

  • Overlap of DEGs: Identifying the set of genes commonly regulated by both IBA and 5-MeO-IBA will reveal the core auxin response pathway targeted by both compounds.

  • Unique DEGs: Genes uniquely regulated by 5-MeO-IBA will provide insights into its potentially novel mechanisms of action. These could be related to altered receptor interactions or metabolic pathways.

  • Magnitude and Temporal Dynamics: Comparing the fold changes and the timing of gene expression peaks between the two treatments can indicate differences in the strength and duration of the signaling response.

  • Pathway Analysis: A comparative pathway analysis will reveal if 5-MeO-IBA preferentially activates or represses certain biological processes compared to IBA. For instance, one compound might have a stronger effect on genes related to cell wall modification, while the other might more significantly impact stress response pathways.[21][22][23][24][25]

By systematically addressing these points, researchers can build a comprehensive model of the similarities and differences in the molecular activities of this compound and Indole-3-butyric acid, paving the way for a deeper understanding of auxin biology and the rational design of new plant growth regulators.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Methoxyindole-3-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methoxyindole-3-butyric acid. By understanding the chemical's hazard profile and adhering to these protocols, you can ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the potential hazards. Based on data from its structural parent, Indole-3-butyric acid, this compound should be handled as a hazardous substance.[3][4]

Inferred Hazard Profile:

  • Acute Oral Toxicity: Indole-3-butyric acid is classified as toxic if swallowed.[4]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Environmental Hazard: The parent compound is considered harmful to aquatic life with long-lasting effects.[3] Therefore, it must not be allowed to enter drains, sewers, or waterways.[3][7]

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or contact with solid particulates, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause irritation.[7]
Body Protection A laboratory coat or chemical-resistant apron.Minimizes the risk of skin contact and contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is required.Prevents the inhalation of airborne particles that may cause respiratory tract irritation.[6][8]
Step-by-Step Disposal Protocol

The core of safe disposal lies in the rigorous segregation and containment of chemical waste at the point of generation. Never mix hazardous waste with non-hazardous trash.

Caption: Decision workflow for segregating this compound waste.

Experimental Protocol for Waste Collection:

  • Preparation: Don the required PPE as specified in the table above. Designate a specific area within the laboratory, preferably inside a chemical fume hood, for waste collection.

  • Solid Waste Containment:

    • Carefully transfer any unused, expired, or contaminated solid this compound into a designated, wide-mouthed, and sealable container labeled "Hazardous Waste - Solid".[2]

    • Use a dedicated spatula or scoop for the transfer to avoid cross-contamination. Avoid generating dust.[7]

    • All contaminated disposable materials, such as weighing paper, gloves, and absorbent pads, must also be placed in this solid waste container.[1]

  • Liquid Waste Containment:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable waste container (e.g., a solvent bottle) labeled "Hazardous Waste - Liquid".

    • Ensure the container material is compatible with the solvent used.

    • Rinse any emptied glassware that contained the chemical with a small amount of an appropriate solvent (e.g., acetone, ethanol) and collect this rinseate in the liquid waste container.

  • Labeling:

    • Every waste container must be clearly labeled with the words "Hazardous Waste".[1]

    • The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[1]

  • Storage:

    • Keep waste containers tightly closed except when actively adding waste.[1]

    • Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.

    • Ensure liquid waste containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[3]

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if dust is present or if the spill is large.[8]

  • Containment: For solid spills, use dry cleanup procedures.[3] Do not use water, as this may spread contamination. Gently sweep or scoop the material into a designated hazardous waste container.[2][7]

  • Decontamination: Once the bulk of the material is collected, decontaminate the spill area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

  • Disposal: The container with the collected spill material and cleanup items is considered hazardous waste and must be disposed of according to the protocol in Section 3.[3]

Final Disposal Pathway

Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the drain.[7] The final step is to arrange for professional disposal.

  • Contact EHS: Once your hazardous waste container is full, or as per your institution's guidelines, contact your Environmental Health & Safety (EHS) office to schedule a waste pickup.[1]

  • Licensed Disposal: Your institution's EHS department will ensure the waste is transported to and managed by a licensed and approved waste disposal facility, in accordance with all federal, state, and local regulations.[3][8]

By adhering to this structured and cautious approach, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance in your critical research and development work.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Methoxyindole-3-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of a chemical; it is to ensure that every researcher, scientist, and drug development professional can operate at the highest level of safety and efficacy. This guide provides a detailed, field-proven framework for the safe handling of 5-Methoxyindole-3-butyric acid, a compound that, like many indole derivatives, requires meticulous safety protocols. We will move beyond a simple checklist to explain the causality behind each recommendation, creating a self-validating system of safety that builds confidence and ensures experimental integrity.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the potential hazards of a chemical is the foundational step in developing a robust safety protocol. While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as Indole-3-butyric acid and 5-Methoxyindole, provide a strong basis for our risk assessment.[1][2][3] Powders, in general, present a significant risk of exposure through inhalation and inadvertent skin contact due to aerosolization.[4][5]

Based on available Safety Data Sheets (SDS) for analogous compounds, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionPrimary Exposure Route(s)Source Analogue(s)
Acute Toxicity (Oral) The substance is presumed to be toxic if swallowed.IngestionIndole-3-butyric acid[2]
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Dermal5-Methoxyindole, Indole-3-butyric acid[2][3]
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.Ocular5-Methoxyindole, Indole-3-butyric acid[2][3]
Respiratory Irritation May cause irritation to the respiratory system if inhaled as a dust or aerosol.Inhalation5-Methoxyindole, Indole-3-butyric acid[2][3]

This hazard profile dictates that our primary goal is to prevent the compound, particularly in its powder form, from coming into contact with skin, eyes, or the respiratory system.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is essential, but it is fundamentally the last line of defense. A comprehensive safety culture prioritizes the hierarchy of controls, which seeks to mitigate risks at their source.

  • Engineering Controls: These are the most effective physical measures. For this compound, all open-container work (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4] This contains dust and aerosols at the source, drastically reducing inhalation risk.

  • Administrative Controls: These are procedural measures. Designate a specific area for handling this compound, clearly labeling it.[4] Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to trained personnel only and prohibit eating, drinking, or smoking in the handling area.[6]

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.

cluster_workflow Operational Safety Workflow Assess 1. Assess Task & Hazards (e.g., Weighing, Dissolving) Consult 2. Consult SDS & SOPs Assess->Consult Identify Risks Select 3. Select Required PPE (Based on Task) Consult->Select Determine Protection Level Inspect 4. Inspect PPE for Integrity (No rips, cracks, or defects) Select->Inspect Don 5. Don PPE (Correct Sequence) Inspect->Don If OK Perform 6. Perform Chemical Handling (Inside Fume Hood) Don->Perform Doff 7. Doff PPE (Correct Sequence to Avoid Contamination) Perform->Doff Dispose 8. Dispose of Waste (Labelled Hazardous Waste) Doff->Dispose

Caption: Workflow for Safe Handling Operations.

Core PPE Protocol for this compound

The following PPE ensemble is mandatory for all procedures involving the handling of this compound powder.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]Protects against airborne particles and accidental splashes. Standard safety glasses do not provide an adequate seal.
Skin Protection: Gloves Chemical-resistant nitrile gloves (minimum 14 mils thickness), inspected prior to use. Double-gloving is strongly recommended.[7][8]Prevents dermal contact and absorption. Double-gloving allows for the removal of the contaminated outer layer while maintaining a clean inner layer, minimizing cross-contamination.[8]
Skin Protection: Body A polyethylene-coated or similar non-absorbent disposable gown or a clean, buttoned lab coat.[9]Protects skin and personal clothing from contamination. Absorbent materials like standard cloth can retain the chemical, leading to prolonged exposure.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required for any procedure that may generate dust or aerosols, such as weighing or transfers outside of a containment system. Surgical masks offer no protection from chemical particulates.[8]

Procedural Guide: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on the procedure used to put it on and, most importantly, take it off. A flawed doffing technique can lead to exposure from contaminated equipment.

Step 1: Donning Sequence (Putting On)

Perform these steps in an area away from the immediate chemical handling zone.

  • Gown/Lab Coat: Put on your disposable gown or lab coat. Ensure it is fully fastened.

  • Respirator: If required, perform a seal check on your N95 respirator according to the manufacturer's instructions.

  • Goggles: Put on your safety goggles. Adjust for a snug fit.

  • Gloves: Don your first pair of gloves. Pull the cuffs of the gown over the wrist area of the gloves. Don the second (outer) pair of gloves over the first, ensuring the cuffs go over the sleeves of the gown.

Step 2: Doffing Sequence (Taking Off)

This is the most critical phase for preventing self-contamination. Assume the exterior of all PPE is contaminated.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball this glove into the palm of your still-gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Coat: Unfasten the gown, touching only the inside surfaces. Peel it away from your body, rolling it into a bundle with the contaminated side facing inward. Dispose of it in the hazardous waste container.

  • Goggles: Remove goggles by handling the strap, not the front. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator by the straps without touching the front. Dispose of it in the hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Step 3: Waste Management and Disposal

All disposable PPE (gloves, gowns, respirators) and any materials used for cleaning up (e.g., absorbent pads) that have come into contact with this compound must be treated as hazardous waste.

  • Containers: Use designated, clearly labeled, and sealable containers for hazardous waste.[6]

  • Regulations: Ensure disposal is handled by a licensed professional service in accordance with all local, regional, and national regulations.[1]

Emergency First Aid Protocol

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

By adhering to this comprehensive guide, you establish a multi-layered defense system that protects you, your colleagues, and the integrity of your research. Safety is not a barrier to progress; it is the foundation upon which reliable and reproducible science is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.